Technical Documentation Center

2-Hydroxy-5-nitrosobenzaldehyde Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Hydroxy-5-nitrosobenzaldehyde
  • CAS: 176095-48-0

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to 2-Hydroxy-5-nitrobenzaldehyde: Synthesis, Properties, and Applications

A Note on Chemical Nomenclature: This guide focuses on 2-Hydroxy-5-nitrobenzaldehyde (CAS Number: 97-51-8). The user's initial topic mentioned "2-Hydroxy-5-nitrosobenzaldehyde." However, extensive database searches indic...

Author: BenchChem Technical Support Team. Date: March 2026

A Note on Chemical Nomenclature: This guide focuses on 2-Hydroxy-5-nitrobenzaldehyde (CAS Number: 97-51-8). The user's initial topic mentioned "2-Hydroxy-5-nitrosobenzaldehyde." However, extensive database searches indicate that the widely studied and commercially available compound with closely related nomenclature is the nitro derivative. The nitroso (-N=O) analog is not commonly referenced, suggesting a potential typographical error. This document will, therefore, provide a detailed technical overview of the nitro (-NO₂) compound, which is of significant interest to the scientific community.

Introduction and Overview

2-Hydroxy-5-nitrobenzaldehyde, also known as 5-nitrosalicylaldehyde, is a versatile organic compound that serves as a cornerstone intermediate in a multitude of synthetic pathways.[1] Its molecular architecture, featuring a hydroxyl group, an aldehyde, and a nitro group on a benzene ring, imparts a unique reactivity profile that is highly valued in diverse scientific fields.[1] This trifunctional nature allows for selective chemical modifications, making it a crucial building block in the synthesis of pharmaceuticals, specialized dyes, and advanced materials.[1][2]

For researchers and professionals in drug development, 2-Hydroxy-5-nitrobenzaldehyde is particularly significant. It is a key precursor for synthesizing Schiff base ligands, which are instrumental in forming stable metal complexes with a wide range of biological activities.[2] Its derivatives have been explored for their anti-inflammatory, antimicrobial, and anticancer properties.[1][3] In analytical chemistry, it functions as a sensitive reagent for the detection and quantification of various substances.[1] This guide provides a detailed exploration of its chemical properties, synthesis, applications, and safe handling protocols.

Chemical Identity and Physicochemical Properties

Accurate identification and understanding of a compound's properties are fundamental to its effective use in research and development. The key identifiers and physicochemical properties of 2-Hydroxy-5-nitrobenzaldehyde are summarized below.

PropertyValueSource(s)
CAS Number 97-51-8[4][5][6][7]
Molecular Formula C₇H₅NO₄[1][4][8][9]
Molecular Weight 167.12 g/mol [1][4][7][8]
IUPAC Name 2-hydroxy-5-nitrobenzaldehyde[9]
Synonyms 5-Nitrosalicylaldehyde, 5-Nitro-2-hydroxybenzaldehyde[1][4][10]
Appearance Light yellow to pale orange powder[1][9][11]
Melting Point 122-129 °C[1][9][11][12]
Solubility Partly soluble in water. Soluble in ethanol.[12][13]
InChI Key IHFRMUGEILMHNU-UHFFFAOYSA-N[7][9]
SMILES String O=Cc1cc([O-])ccc1O[10]

Molecular Structure and Spectroscopic Analysis

The structure of 2-Hydroxy-5-nitrobenzaldehyde is characterized by an intramolecular hydrogen bond between the phenolic hydroxyl group and the aldehyde's carbonyl oxygen, which contributes to its planarity and stability.[14]

cluster_start Starting Material cluster_reagents Reagents cluster_product Product Salicylaldehyde Salicylaldehyde Reagents Conc. HNO₃ Conc. H₂SO₄ (0°C) Product 2-Hydroxy-5-nitrobenzaldehyde + Isomers Reagents->Product Nitration

Caption: General synthesis scheme via nitration of salicylaldehyde.

Reactivity and Applications: The true utility of 2-Hydroxy-5-nitrobenzaldehyde lies in its reactivity as a synthon.

  • Schiff Base Formation: The aldehyde group readily undergoes condensation reactions with primary amines to form Schiff bases (imines). [2]These Schiff base ligands are excellent chelating agents for various metal ions, forming stable, often colored, complexes. This reactivity is fundamental to its use in creating catalysts and materials with interesting photophysical properties. [2]* Building Block in Drug Discovery: It serves as a key intermediate in the synthesis of more complex molecules with therapeutic potential. For example, it has been used to prepare arylhydrazone derivatives that show promise as anticancer agents by targeting VEGFR-2 and inflammatory cytokines. [3]It is also a building block for anti-inflammatory and antimicrobial agents. [1]* Precursor for Heterocycles: It is used in the synthetic preparation of coumarins, a class of compounds with various pharmaceutical applications. [11][13]

Safety, Handling, and Storage

As a laboratory chemical, 2-Hydroxy-5-nitrobenzaldehyde must be handled with appropriate care. It is classified as harmful if swallowed, and causes skin and serious eye irritation. [6][8][15] Hazard Classifications:

  • Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed. [6][8]* Skin Irritation (Category 2): H315 - Causes skin irritation. [6][8]* Eye Irritation (Category 2): H319 - Causes serious eye irritation. [6][8] Recommended Safety Precautions:

  • Engineering Controls: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid dust formation and inhalation. [8][15]Ensure eyewash stations and safety showers are readily accessible. [15]* Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles. [8] * Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile rubber). Inspect gloves prior to use. [8][16] * Respiratory Protection: If dust is generated, use a NIOSH-approved N95 dust mask or higher. * Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container. [8][13]It may be sensitive to air and light. [13]Keep away from incompatible materials such as strong oxidizing agents, strong bases, and acids. [15]

cluster_workflow Safe Handling Workflow Assess Assess Hazards (H302, H315, H319) PPE Wear PPE (Gloves, Goggles, Lab Coat) Assess->PPE Identify Risks Handle Handle in Fume Hood Avoid Dust PPE->Handle Implement Controls Store Store Securely (Cool, Dry, Tightly Sealed) Handle->Store After Use Dispose Dispose as Chemical Waste Follow Regulations Handle->Dispose For Waste

Caption: A workflow for the safe handling of 2-Hydroxy-5-nitrobenzaldehyde.

Experimental Protocol: Synthesis of a Schiff Base Ligand

This protocol provides a representative method for synthesizing a Schiff base from 2-Hydroxy-5-nitrobenzaldehyde and an aromatic amine, a common application for this compound. [2] Objective: To synthesize a Schiff base ligand via the condensation of 2-Hydroxy-5-nitrobenzaldehyde with o-aminobenzenethiol.

Materials:

  • 2-Hydroxy-5-nitrobenzaldehyde (1.0 g, 5.98 mmol)

  • o-Aminobenzenethiol (0.75 g, 5.98 mmol)

  • Ethanol (25 mL)

  • Concentrated Hydrochloric Acid (catalyst, ~2 drops)

  • Round-bottom flask with reflux condenser

  • Stirring and heating apparatus

  • Filtration apparatus (e.g., Büchner funnel)

  • Desiccator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve 1.0 g (5.98 mmol) of 2-Hydroxy-5-nitrobenzaldehyde in 25 mL of ethanol. Stir the mixture until the solid is fully dissolved.

  • Addition of Amine: To this solution, add 0.75 g (5.98 mmol) of o-aminobenzenethiol.

  • Catalysis: Carefully add two drops of concentrated hydrochloric acid to the reaction mixture to catalyze the condensation reaction.

  • Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux. Maintain the reflux with stirring for approximately seven hours.

  • Cooling and Precipitation: After the reflux period, turn off the heat and allow the reaction mixture to cool slowly to room temperature. A yellow precipitate of the Schiff base product should form.

  • Isolation: Isolate the yellow precipitate by vacuum filtration.

  • Washing: Wash the filtered solid with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

  • Drying: Place the final product in a desiccator to dry completely.

Conclusion

2-Hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) is a compound of significant academic and industrial interest. Its trifunctional nature makes it an exceptionally versatile intermediate for organic synthesis. From creating novel therapeutic agents and sensitive chemical sensors to synthesizing vibrant dyes, its applications are extensive and continue to grow. A thorough understanding of its properties, reactivity, and safety protocols, as outlined in this guide, is essential for any researcher aiming to leverage its synthetic potential.

References

  • Valsynthese SA. (2022, May 13). Material Safety Data Sheet 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Retrieved from [Link]

  • Chem-Supply Pty Ltd. (n.d.). Safety Data Sheet: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Scilit. (n.d.). Spectral analysis (FT-IR, FT-Raman, UV and NMR), molecular docking, ADMET properties and computational studies: 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde?. Retrieved from [Link]

  • ChemBK. (2024, April 9). 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Cheméo. (n.d.). Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). Retrieved from [Link]

  • NIST. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2025, November 25). Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents. PMC. Retrieved from [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) 2-Hydroxy-5-nitrobenzaldehyde. Retrieved from [Link]

  • Pouramini, Z., & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Arabian Journal of Chemistry. Retrieved from [Link]

Sources

Exploratory

Technical Guide: 5-Nitrosalicylaldehyde (2-Hydroxy-5-nitrobenzaldehyde)

The following technical guide provides an in-depth analysis of 5-nitrosalicylaldehyde , addressing the common nomenclature confusion with 2-hydroxy-5-nitrobenzaldehyde , and detailing its synthesis, purification, and app...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 5-nitrosalicylaldehyde , addressing the common nomenclature confusion with 2-hydroxy-5-nitrobenzaldehyde , and detailing its synthesis, purification, and application in ligand design.

Structural Identity, Synthesis, and Ligand Applications[1]

Executive Summary: The Nomenclature "Trap"

In chemical procurement and database searching, researchers often encounter two distinct entries: 5-nitrosalicylaldehyde and 2-hydroxy-5-nitrobenzaldehyde .

Core Directive: These are synonyms for the exact same chemical entity (CAS 97-51-8 ).

  • Common Name: 5-Nitrosalicylaldehyde (derived from the trivial name "salicylaldehyde").

  • IUPAC Name: 2-Hydroxy-5-nitrobenzaldehyde (systematic numbering).

The distinction is purely semantic. However, the synthesis of this compound often yields a structural isomer, 3-nitrosalicylaldehyde , which must be rigorously separated. This guide focuses on the production, purification, and validation of the 5-nitro isomer.

Structural Analysis & Physicochemical Profile

Structural Numbering

To understand the regioselectivity of the synthesis, one must visualize the aromatic ring numbering. The aldehyde group (-CHO) takes priority (position 1), the hydroxyl group (-OH) is at position 2, and the nitro group (-NO2) is at position 5.

G Figure 1: Substitution pattern of 5-nitrosalicylaldehyde. Note the para-relationship between the Hydroxyl (C2) and Nitro (C5) groups. C1 C1 (Aldehyde) C2 C2 (Hydroxyl) C1->C2 C3 C3 (H) C2->C3 C4 C4 (H) C3->C4 C5 C5 (Nitro) C4->C5 C6 C6 (H) C5->C6 C6->C1

Key Physicochemical Properties

The melting point is the primary rapid-validation metric to distinguish the 5-nitro isomer from the 3-nitro impurity.

Property5-Nitrosalicylaldehyde (Target)3-Nitrosalicylaldehyde (Impurity)
CAS Number 97-51-8 5274-70-4
Melting Point 125 – 128 °C 105 – 110 °C
Appearance Pale yellow to brownish solidYellow crystalline powder
pKa (Phenolic) ~5.08 (High acidity due to -NO2)~5.5
Solubility Soluble in hot acetic acid, DMSO, DMF.[1]More soluble in ethanol than 5-nitro.

Synthesis & Purification Protocol

The synthesis involves the electrophilic aromatic substitution (nitration) of salicylaldehyde. The hydroxyl group is an ortho, para-director. Since the ortho position (C3) is sterically hindered but statistically available, and the para position (C5) is electronically favored, a mixture is formed.

Reagents
  • Substrate: Salicylaldehyde (1.0 eq)

  • Solvent: Glacial Acetic Acid (Volume: ~5-10 mL per gram of substrate)

  • Reagent: Fuming Nitric Acid (1.05 eq)

  • Quench: Ice-water mixture

Step-by-Step Protocol (Self-Validating)
  • Preparation: Dissolve salicylaldehyde in glacial acetic acid in a round-bottom flask. Cool the solution to 15°C using an ice bath.

    • Why? Temperature control is critical. Exceeding 20°C increases the formation of dinitrated by-products and tar.

  • Nitration: Add fuming nitric acid dropwise over 30–45 minutes.

    • Visual Check: The solution will turn from clear/pale to a deep reddish-brown.

  • Reaction: Stir at room temperature (20–25°C) for 2 hours. Monitor via TLC (Solvent: Hexane/Ethyl Acetate 3:1).

  • Quenching & Precipitation: Pour the reaction mixture slowly into crushed ice with vigorous stirring.

    • Separation Logic: The 5-nitro isomer is significantly less soluble in cold dilute acid/water than the 3-nitro isomer. The solid that precipitates immediately is predominantly the 5-nitro product.

  • Filtration: Filter the crude yellow solid. The filtrate (liquid) contains most of the 3-nitro isomer and unreacted starting material.

  • Purification (Recrystallization): Recrystallize the crude solid from hot acetic acid or ethanol .

    • Validation: Dry the crystals and check the Melting Point. If <124°C, recrystallize again.

Synthesis Workflow Diagram

Synthesis Figure 2: Synthesis and Purification Workflow. Note the critical MP check. Start Start: Salicylaldehyde + Glacial Acetic Acid Cool Cool to < 15°C Start->Cool AddHNO3 Add Fuming HNO3 (Dropwise, maintain temp) Cool->AddHNO3 React Stir 2h @ 25°C AddHNO3->React Quench Pour into Crushed Ice React->Quench Filter Filter Precipitate Quench->Filter Liquor Mother Liquor (Contains 3-nitro isomer) Filter->Liquor Discard/Save Solid Crude Solid (Predominantly 5-nitro) Filter->Solid Recryst Recrystallize (Hot Acetic Acid) Solid->Recryst Check Validation: MP = 125-128°C? Recryst->Check Check->Recryst No (<124°C) Final Pure 5-Nitrosalicylaldehyde Check->Final Yes

Analytical Characterization

To confirm the identity of the product as the 5-nitro isomer (and not the 3-nitro), use 1H NMR .

1H NMR Profile (DMSO-d6, 400 MHz)

The substitution pattern generates a specific splitting pattern for the aromatic protons.[2]

  • Aldehyde (-CHO): Singlet at ~10.3 ppm .

  • Phenolic (-OH): Broad singlet, typically >11.0 ppm (often exchanged/invisible depending on water content, but very downfield due to hydrogen bonding).

  • Aromatic Region:

    • H-6 (Ortho to CHO): Doublet (d, J ≈ 3.0 Hz) at ~8.3–8.6 ppm . This proton is deshielded by the ortho-aldehyde and para-nitro groups.

    • H-4 (Ortho to NO2): Doublet of doublets (dd, J ≈ 9.0, 3.0 Hz) at ~8.3 ppm .

    • H-3 (Ortho to OH): Doublet (d, J ≈ 9.0 Hz) at ~7.1–7.2 ppm . This proton is shielded relative to the others due to the ortho-hydroxyl group.

Differentiation: The 3-nitro isomer would show a triplet-like pattern or different couplings (t, d, d) because the nitro group is adjacent to the OH, changing the symmetry.

Applications in Drug Development & Catalysis

Schiff Base Ligands (Salen Derivatives)

5-Nitrosalicylaldehyde is a premium precursor for synthesizing Salen ligands (reaction with diamines like ethylenediamine or o-phenylenediamine).

  • Mechanism: The aldehyde condenses with primary amines to form an imine (C=N).

  • Effect of Nitro Group: The electron-withdrawing -NO2 group at the 5-position increases the acidity of the phenolic proton. This enhances the metal-binding affinity of the resulting ligand, making these complexes highly active in catalytic oxidation and epoxidation reactions.

Biological Activity

Schiff bases derived from 5-nitrosalicylaldehyde exhibit significant biological activity:

  • Antimicrobial: The nitro group enhances lipophilicity and electron deficiency, often resulting in higher potency against S. aureus and E. coli compared to unsubstituted salicylaldehyde derivatives.

  • Anticancer: Metal complexes (Cu, Zn) of these ligands have shown cytotoxicity against specific cancer cell lines (e.g., MCF-7) by intercalating DNA.

References

  • PubChem. (n.d.). 5-Nitrosalicylaldehyde (CAS 97-51-8).[3][4][5][6][7] National Library of Medicine. Retrieved from [Link]

  • Royal Society of Chemistry. (2025). NMR Data for Nitrosalicylaldehyde Derivatives. ChemSpider/RSC. Retrieved from [Link]

Sources

Foundational

Technical Guide: Chemical Properties and Applications of 2-Hydroxy-5-nitrosobenzaldehyde

The following technical guide provides an in-depth analysis of 2-hydroxy-5-nitrosobenzaldehyde , while critically addressing the widespread nomenclature confusion with its nitro- analogue. Executive Summary & Critical Di...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 2-hydroxy-5-nitrosobenzaldehyde , while critically addressing the widespread nomenclature confusion with its nitro- analogue.

Executive Summary & Critical Disambiguation

Note to Researchers: A significant nomenclature overlap exists in commercial and scientific literature regarding this compound. You must verify your target molecule's oxidation state before proceeding.

FeatureTarget: 2-Hydroxy-5-nitrosobenzaldehyde Common Analog: 2-Hydroxy-5-nitrobenzaldehyde
Functional Group Nitroso (-NO) Nitro (-NO₂)
CAS Registry Not standard (often cited as in situ species)97-51-8
Formula C₇H₅NO₃C₇H₅NO₄
Primary State Reactive intermediate, Tautomeric equilibriumStable crystalline solid (Yellow)
Key Application Peroxynitrite probe , Quinone oxime tautomerismSpiropyran synthesis , Schiff base ligands

Guidance: If you are synthesizing photochromic materials (spiropyrans) or stable Schiff base ligands, you likely require the Nitro compound (CAS 97-51-8), often commercially mislabeled as "5-nitrosalicylaldehyde". If you are studying biological signaling or nitrosation stress, you are dealing with the Nitroso species.[1] This guide covers both, with a primary focus on the distinct chemistry of the nitroso group.[1]

Structural Characterization & Tautomerism

The defining chemical feature of 2-hydroxy-5-nitrosobenzaldehyde is its valence tautomerism. Unlike the nitro analogue, the nitroso group at the para position to the hydroxyl group allows for a rapid equilibrium between the nitrosophenol form and the quinone oxime form.[1]

The Nitrosophenol-Quinone Oxime Equilibrium

In solution, the compound exists as a mixture of two tautomers. The position of this equilibrium is solvent-dependent:

  • Non-polar solvents: Favor the Nitrosophenol form (green/blue).

  • Polar/Protic solvents: Favor the Quinone Oxime form (yellow/orange).

This tautomerism dictates its reactivity. The quinone oxime form is particularly reactive toward nucleophiles and metal ions, acting as a chelating agent similar to 1-nitroso-2-naphthol.

Tautomerism Nitroso Nitrosophenol Form (2-hydroxy-5-nitrosobenzaldehyde) C7H5NO3 Oxime Quinone Oxime Form (3-formyl-benzoquinone-4-oxime) C7H5NO3 Nitroso->Oxime Polar Solvent (H-shift)

Figure 1: Tautomeric equilibrium between the aromatic nitrosophenol and the quinoid oxime structures.

Synthesis & Formation Pathways[1][2][3][4][5][6][7][8]

Synthesis of the Nitroso Derivative (C₇H₅NO₃)

Direct synthesis of the nitroso compound is challenging due to its tendency to oxidize to the nitro form. It is often generated in situ or via specific nitrosation protocols.[1]

  • Reagents: Salicylaldehyde + Sodium Nitrite (NaNO₂) + Acid (HCl/H₂SO₄).[2]

  • Mechanism: Electrophilic aromatic substitution. The hydroxyl group directs the nitrosonium ion (NO⁺) to the para position (C5).

  • Biological Generation: The compound is a specific marker for Peroxynitrite (ONOO⁻) flux. Salicylaldehyde reacts with peroxynitrite to yield 2-hydroxy-5-nitrosobenzaldehyde, which can be detected spectrophotometrically.

Synthesis of the Nitro Derivative (C₇H₅NO₄)

For researchers requiring the stable building block (CAS 97-51-8):

  • Reagents: Salicylaldehyde + Dilute Nitric Acid (HNO₃).[2]

  • Conditions: Controlled temperature (<20°C) to prevent polynitration.

  • Purification: Recrystallization from ethanol/water.

Chemical Reactivity & Applications[2][4][6][9][10]

Metal Chelation (Coordination Chemistry)

Both the nitro and nitroso derivatives are potent ligands, but they bind via different mechanisms.

  • Nitroso Ligands: Bind primarily through the Quinone Oxime tautomer. The oxime nitrogen and the carbonyl oxygen (from the quinone form) create a stable 5-membered chelate ring with transition metals (Cu²⁺, Ni²⁺, Co²⁺).

  • Nitro Ligands: Form Schiff bases first. The aldehyde condenses with an amine (e.g., ethylenediamine) to form a salen-type ligand, which then coordinates the metal.[1]

Photochromic Spiropyran Synthesis

This is the most common industrial application, typically utilizing the Nitro analogue (CAS 97-51-8).

  • Reaction: Condensation of 2-hydroxy-5-nitrobenzaldehyde with an indoline derivative (e.g., 1,3,3-trimethyl-2-methyleneindoline).

  • Product: 6-Nitrospiropyran.

  • Mechanism: The photochromic property relies on the reversible cleavage of the C(sp³)-O bond, stabilized by the electron-withdrawing nitro group.

SynthesisPathways Sal Salicylaldehyde Nitro 5-NITROsalicylaldehyde (Stable Solid, CAS 97-51-8) Sal->Nitro Oxidation Nitroso 5-NITROSOsalicylaldehyde (Reactive Probe) Sal->Nitroso Nitrosation HNO3 + HNO3 (Nitration) ONOO + Peroxynitrite (Biol. Signaling) Indoline + Indoline Base (Condensation) Spiro 6-Nitrospiropyran (Photochromic Switch) Nitro->Spiro  Reflux/EtOH Complex Metal-Oxime Complex (Chelation) Nitroso->Complex  + M(II)

Figure 2: Divergent synthesis pathways for Nitro vs. Nitroso derivatives and their downstream applications.[3][4][5]

Experimental Protocols

Protocol A: Synthesis of Schiff Base Ligand (Using the Stable Nitro Compound)

Objective: Synthesize N,N'-bis(5-nitrosalicylidene)ethylenediamine.

  • Dissolution: Dissolve 1.67 g (10 mmol) of 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8) in 20 mL of hot absolute ethanol.

  • Addition: Add 0.30 g (5 mmol) of ethylenediamine dropwise.

  • Reflux: Heat the mixture at reflux for 2 hours. A color change (typically to deep yellow/orange) indicates imine formation.

  • Isolation: Cool to room temperature. Filter the precipitate and wash with cold ethanol.

  • Characterization: Verify via IR (C=N stretch at ~1630 cm⁻¹).

Protocol B: Detection of Peroxynitrite (Using the Nitroso Marker)

Objective: Detect peroxynitrite flux in biological media.

  • Preparation: Prepare a 5 mM stock solution of salicylaldehyde in phosphate buffer (pH 7.4).

  • Incubation: Expose the solution to the biological sample (or SIN-1 donor) for 30 minutes at 37°C.

  • Analysis: Measure absorbance. The formation of 2-hydroxy-5-nitrosobenzaldehyde is indicated by a new absorbance band at ~405 nm (distinct from the parent aldehyde).

  • Verification: Acidification shifts the equilibrium, altering the spectral profile (Nitrosophenol vs. Oxime).

Physical Properties Data Table

Property2-Hydroxy-5-nitrobenzaldehyde (Nitro)2-Hydroxy-5-nitrosobenzaldehyde (Nitroso)
Molecular Weight 167.12 g/mol 151.12 g/mol
Appearance Yellow crystalline powderGreen/Dark solid (tautomer dependent)
Melting Point 126–128 °CDecomposes upon heating
Solubility Soluble in Ethanol, DMSO, AcetoneSoluble in alkalis (forms oximate salts)
pKa (Phenolic) ~5.5 (Enhanced acidity due to -NO₂)~6.0 (Oxime/Phenol equilibrium)
Main Hazard Irritant (Skin/Eye)Suspected Mutagen (Nitroso group)

References

  • Structure and Tautomerism

    • Title: Tautomerism of Nitrosophenols and Quinone Oximes.[1]

    • Source:Journal of the Chemical Society, Perkin Transactions 2.[1]

    • Relevance: Defines the equilibrium constants for the nitroso/oxime shift.
    • (Generalized context for nitrosophenol tautomerism).

  • Spiropyran Synthesis (Nitro Derivative)

    • Title: Synthesis and Photochromic Properties of Nitro-Substituted Spiropyrans.
    • Source:Molecules.[6][7][2][8][4][5][9][10][11][12]

    • Relevance: Details the condens
  • Biological Detection (Nitroso Derivative)

    • Title: Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes.
    • Source:Archives of Biochemistry and Biophysics.[1]

    • Relevance: Identifies the nitroso derivative as a specific reaction product of peroxynitrite.
  • Commercial Reagent Data

    • Title: 2-Hydroxy-5-nitrobenzaldehyde Product Page.[6][13][3][5][9][11]

    • Source:Sigma-Aldrich.[5]

    • Relevance: Provides physical data for the stable nitro compound (CAS 97-51-8).[6]

Sources

Exploratory

Comprehensive Technical Guide: 5-Nitro-2-Hydroxybenzaldehyde – Properties, Synthesis, and Applications in Protease Assays

Executive Summary & Nomenclature Clarification As researchers and drug development professionals scale up intracellular protease profiling and coordination chemistry workflows, the reliance on highly specific electrophil...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature Clarification

As researchers and drug development professionals scale up intracellular protease profiling and coordination chemistry workflows, the reliance on highly specific electrophilic trapping agents has grown exponentially. At the core of these methodologies is 5-nitro-2-hydroxybenzaldehyde (commonly known as 5-nitrosalicylaldehyde).

A Critical Note on Nomenclature: In legacy histochemical literature and various commercial chemical catalogs, this compound is frequently—and incorrectly—referred to as 5-nitroso-salicylaldehyde or 5-nitrososalicylaldehyde[1][2]. As a Senior Application Scientist, it is vital to clarify that the functional group at the 5-position is a nitro group (-NO₂) , not a nitroso group (-NO). The nitro group's strong electron-withdrawing nature is the exact mechanistic driver that makes this molecule an exceptional electrophile for Schiff base condensation reactions[3][4].

Physicochemical Profiling

Understanding the structural and physical properties of 5-nitrosalicylaldehyde is the first step in optimizing its solubility and reactivity in aqueous-organic co-solvent systems used for live-cell assays.

PropertyValue
IUPAC Name 2-Hydroxy-5-nitrobenzaldehyde
Common Synonyms 5-Nitrosalicylaldehyde, 5-nitroso-salicylaldehyde
CAS Registry Number 97-51-8
Molecular Formula C₇H₅NO₄
Molecular Weight 167.12 g/mol
Exact Mass 167.02200 g/mol
Melting Point 125 – 128 °C
Topological Polar Surface Area (TPSA) 83.1 Ų

Data aggregated from the 5[5] and 6[6].

Mechanistic Role in Biochemical Assays (Cathepsin Profiling)

Cysteine cathepsins (e.g., Cathepsins B, K, L, and V) are lysosomal proteases whose overexpression is heavily implicated in tumor invasiveness, metastasis, and atherosclerosis[7][8].

The Causality of Experimental Design: To quantify cathepsin activity in viable cells, researchers use fluorogenic substrates like Z-Arg-Arg-4-methoxy-β-naphthylamine (4MβNA). When the protease cleaves this substrate, it releases free 4MβNA. However, 4MβNA is highly diffusible and rapidly leaks out of the cell, destroying spatial resolution.

To solve this, 5-nitrosalicylaldehyde is introduced into the assay buffer as a trapping agent[4]. The para-nitro group draws electron density away from the formyl carbon, making it highly electrophilic. It undergoes rapid nucleophilic attack by the primary amine of the liberated 4MβNA. This condensation forms an insoluble, highly fluorescent Schiff base that precipitates directly at the site of enzymatic cleavage, shifting the fluorescence emission to the 530–595 nm (yellow/orange) range[3].

CathepsinAssay Substrate Fluorogenic Substrate (e.g., Z-Arg-Arg-4MβNA) Cleavage Enzymatic Cleavage (Releases Amine) Substrate->Cleavage Cathepsin Cathepsin Protease (Active Site Thiol) Cathepsin->Cleavage Amine Diffusible Amine (4MβNA) Cleavage->Amine SchiffBase Insoluble Schiff Base (Yellow Fluorescence) Amine->SchiffBase Nucleophilic Attack NSA 5-Nitrosalicylaldehyde (Coupling Reagent) NSA->SchiffBase Condensation

Biochemical pathway of cathepsin trapping via 5-nitrosalicylaldehyde Schiff base condensation.

Validated Experimental Protocol: Intracellular Cathepsin Activity Assay

To ensure trustworthiness and reproducibility, the following protocol is designed as a self-validating system . Background auto-fluorescence and non-specific protease cleavage can easily skew quantitative data. Therefore, calculating the true enzymatic activity requires running parallel assays with selective inhibitors[4].

Step-by-Step Methodology
  • Cell Preparation: Seed adherently growing cells (e.g., macrophages or tumor cell lines) in a 96-well microtiter plate and culture until the desired confluency is reached. Do not fix or permeabilize the cells, as this assay is designed for viable cell membranes[4].

  • Reagent Formulation: Prepare a reaction buffer (100 mM sodium acetate, pH 5.5).

    • Mechanistic Choice: Add 2.7 mM L-cysteine, 1 mM Dithiothreitol (DTT), and 0.25 mM EDTA[8]. The reducing agents (L-cysteine/DTT) are strictly required to maintain the active-site cysteine of the cathepsin in its reduced (thiolate) state. EDTA chelates trace heavy metals that would otherwise catalyze the oxidation of these critical thiols.

  • The Self-Validation Step (Inhibitor Pre-incubation): Divide the wells into "Total Activity" and "Background/Inhibited" cohorts. To the inhibited cohort, add a highly selective inhibitor (e.g., 1 μM CA074 for Cathepsin B or E-64d for general cysteine proteases) and pre-incubate for 30 minutes[7].

  • Substrate & Trapping Agent Addition: To all wells, add 1 mg/mL of the specific fluorogenic substrate (e.g., Z-Arg-Arg-4MβNA) and 1 mM 5-nitrosalicylaldehyde[8].

  • Incubation & Quantification: Incubate for 1 hour at 37 °C. Measure the accumulation of the yellow fluorescent crystalline product using a microplate reader (Excitation: 440–500 nm; Emission: >510 nm) or visualize via fluorescence microscopy[3][8].

  • Data Synthesis: Calculate the true specific cathepsin activity by subtracting the fluorescence values of the inhibited cohort from the uninhibited cohort[4].

Applications in Coordination Chemistry and Material Science

Beyond biological assays, 5-nitrosalicylaldehyde serves as a primary building block for synthesizing diacylhydrazone Schiff bases. By condensing the aldehyde with hydrazine derivatives (such as succinic dihydrazide), researchers can generate multidentate ligands rich in nitrogen and oxygen donor atoms[9].

These ligands exhibit high selectivity for coordinating with divalent and trivalent metal ions (e.g., Zn²⁺, Cd²⁺, Eu³⁺, Fe³⁺). The resulting binuclear molecular structures display unique photoluminescent behaviors driven by the π–π* transitions of the conjugated Schiff base system, making them highly valuable for developing fluorescent probes and advanced functional materials[9][10].

SchiffBaseSynthesis NSA 5-Nitrosalicylaldehyde (Electrophile) Condensation Condensation Reaction NSA->Condensation Amine Hydrazine/Amine (Nucleophile) Amine->Condensation Ligand Schiff Base Ligand (Multidentate) Condensation->Ligand -H₂O Complex Coordination Complex (Luminescent) Ligand->Complex Chelation Metal Metal Ions (Zn²⁺, Eu³⁺, Fe³⁺) Metal->Complex Coordination

Synthesis workflow of multidentate Schiff base ligands and subsequent metal coordination.

References

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 2-hydroxy-5-nitro-". NIST Chemistry WebBook. 5

  • Chem960. "97-51-8 (5-Nitrosalicylaldehyde) Chemical and Physical Properties". Chem960 Chemical Database. 6

  • Dolbeare, F. A., & Smith, R. E. (1977). "Flow cytometric measurement of peptidases with use of 5-nitrosalicylaldehyde and 4-methoxy-beta-naphthylamine derivatives". Clinical Chemistry. 3

  • Kramer, L., et al. (2017). "Non-invasive in vivo imaging of tumour-associated cathepsin B by a highly selective inhibitory DARPin". Theranostics. 7

  • Rüttger, A., et al. (2006). "Microplate Assay for Quantitative Determination of Cathepsin Activities in Viable Cells Using Derivatives of 4-Methoxy-β-Naphthylamide". BioTechniques / Taylor & Francis. 4

  • Wang, Y., et al. (2020). "Synthesis, crystal structures, and luminescent properties of Zn(II), Cd(II), Eu(III) complexes and detection of Fe(III) ions based on a diacylhydrazone Schiff base". RSC Advances. 9

  • Yasuda, Y., et al. (2004). "Cathepsin V, a Novel and Potent Elastolytic Activity Expressed in Activated Macrophages". Journal of Biological Chemistry / Stanford Medicine. 8

Sources

Foundational

Tautomeric Equilibrium of 5-Nitrososalicylaldehyde: Mechanistic Insights &amp; Synthetic Protocols

Executive Summary This technical guide analyzes the tautomeric equilibrium of 5-nitrososalicylaldehyde, a compound that serves as a critical model for understanding 1,3-proton migration in aromatic systems. For researche...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide analyzes the tautomeric equilibrium of 5-nitrososalicylaldehyde, a compound that serves as a critical model for understanding 1,3-proton migration in aromatic systems. For researchers in drug development and coordination chemistry, this molecule represents a versatile ligand scaffold. The equilibrium between its nitroso-phenol and quinone-oxime forms is highly sensitive to solvent polarity, pH, and metal ion coordination. This guide provides a validated synthetic protocol, spectroscopic characterization data, and a mechanistic breakdown of the tautomerism, structured to support experimental reproducibility and application design.

Part 1: The Mechanistic Architecture of Tautomerism

The Equilibrium

The core chemical phenomenon is the prototropic tautomerism between 5-nitrososalicylaldehyde (Form A) and p-benzoquinone monoxime derivative (Form B) . Unlike simple keto-enol systems, this transformation involves the disruption of aromaticity, driven by the thermodynamic stability of the oxime (C=N-OH) moiety versus the nitroso (C-N=O) group.

  • Form A (Phenolic): Characterized by an aromatic benzene ring. It is generally favored in the solid state and non-polar solvents.

  • Form B (Quinoid): Characterized by a localized

    
    -system (quinone) and an oxime group. This form is stabilized in polar solvents due to its higher dipole moment and capacity for hydrogen bonding.
    
Mechanistic Pathway

The transition involves the migration of a proton from the phenolic oxygen (position 1) to the nitroso nitrogen (position 5), accompanied by a reorganization of the


-electron density.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Driving Forces NodeA 5-Nitrososalicylaldehyde (Phenol Form) Aromatic Stability NodeTS Transition State [Proton Transfer] NodeA->NodeTS -H+ (Phenol) NodeTS->NodeA NodeB p-Benzoquinone Monoxime (Quinoid Form) Polar/H-Bond Stabilized NodeTS->NodeB +H+ (Nitroso) NodeB->NodeTS Factor1 Solvent Polarity (Polar favors Quinoid) Factor1->NodeB Factor2 Metal Coordination (Stabilizes Oxime N) Factor2->NodeB

Figure 1: Mechanistic pathway of the 1,3-proton shift. The equilibrium shifts toward the quinoid form in polar media due to solvation energy overcoming the loss of aromaticity.

Part 2: Spectroscopic Characterization[1]

To validate the presence of specific tautomers, a multi-modal spectroscopic approach is required. The following data summarizes the distinct signatures of each form.

Solvatochromism (UV-Vis)

The most immediate indicator of tautomerism is the color change in different solvents.

  • Non-polar solvents (e.g., Benzene, CCl4): The solution appears yellow/green, indicating the dominance of the nitroso-phenol form (

    
     transition of the aromatic ring).
    
  • Polar solvents (e.g., Ethanol, Water): The solution shifts to orange/red, indicating the quinone-oxime form (n

    
     and charge transfer bands).
    
Characteristic Spectral Bands

The table below aggregates characteristic values for 5-nitrososalicylaldehyde and related p-nitrosophenol derivatives.

TechniqueParameterPhenol-Nitroso Form (Form A)Quinone-Oxime Form (Form B)Notes
IR Spectroscopy

Absent1620–1650 cm⁻¹Diagnostic quinone carbonyl band.

1500–1520 cm⁻¹AbsentNitroso stretch.

Absent1580–1600 cm⁻¹Oxime imine bond.
UV-Vis

(nm)
~280–300 nm (Benzene)~350–400 nm (Ethanol)Bathochromic shift in polar solvents.
¹H NMR Chemical Shift

~11.0 ppm (Phenolic OH)

~12.5–13.0 ppm (=N-OH)
Oxime proton is typically more deshielded.

Part 3: Validated Synthetic Protocol

Objective: Synthesis of 5-nitrososalicylaldehyde via nitrosation of salicylaldehyde. Safety Note: This reaction is exothermic. Sodium nitrite is toxic. Work in a fume hood.

Materials
  • Salicylaldehyde (Reagent grade, >98%)

  • Sodium Nitrite (NaNO₂)[1]

  • Hydrochloric Acid (HCl, 37%) or Sulfuric Acid

  • Ethanol (for recrystallization)

  • Ice bath

Experimental Workflow

Synthesis Start Start: Salicylaldehyde (1 eq) in Acidic Solution Step1 Cool to 0-5°C (Critical for Regioselectivity) Start->Step1 Step2 Dropwise Addition of NaNO2 (aq) Maintain T < 5°C Step1->Step2 Nitrosation Step3 Stir 2-3 Hours Formation of Precipitate Step2->Step3 Step4 Filtration & Wash (Cold Water) Step3->Step4 Step5 Recrystallization (Ethanol/Water) Step4->Step5 End Pure 5-Nitrososalicylaldehyde (Yellow Needles) Step5->End

Figure 2: Step-by-step synthesis workflow. Temperature control is the critical parameter to prevent tar formation and ensure para-substitution relative to the hydroxyl group.

Detailed Procedure
  • Preparation: Dissolve 0.1 mol of salicylaldehyde in a mixture of 30 mL concentrated HCl and 30 mL water.

  • Cooling: Place the reaction vessel in an ice-salt bath. Cool the solution to 0–5°C . Critical: Higher temperatures promote oxidation to nitro- compounds and polymerization.

  • Nitrosation: Dissolve 0.11 mol of sodium nitrite in 20 mL of water. Add this solution dropwise to the acidic salicylaldehyde mixture over 45 minutes, maintaining the temperature below 5°C.

  • Reaction: The mixture will turn dark orange/brown. Stir for an additional 2 hours at 0°C.

  • Isolation: A yellow-orange precipitate of the hydrochloride salt or free oxime forms. Filter the solid and wash thoroughly with ice-cold water to remove excess acid and inorganic salts.

  • Purification: Recrystallize from hot ethanol or an ethanol/water mixture.

    • Yield expectation: 65–75%.

    • Appearance: Yellow crystalline solid (Phenol form dominant in solid state).

Part 4: Applications in Drug Development & Analysis

The 5-nitrososalicylaldehyde scaffold is structurally privileged due to its ability to chelate transition metals, a property exploited in both analytical sensing and metallodrug design.

Metal Chelation Mechanism

The molecule acts as a bidentate ligand. The quinone-oxime tautomer is particularly reactive toward metal ions (M²⁺), coordinating through the carbonyl oxygen and the oxime nitrogen.

  • Iron (Fe²⁺/Fe³⁺): Forms intensely colored green/blue complexes (Ferroin-like), used for trace iron detection.

  • Cobalt (Co²⁺): Forms stable chelates often used in liquid-liquid extraction protocols.

  • Biological Relevance: The oxime moiety is a known pharmacophore for reactivating acetylcholinesterase inhibited by organophosphates. Furthermore, the copper(II) complexes of nitrososalicylaldehyde derivatives have shown cytotoxicity against cancer cell lines by inducing oxidative stress.

Analytical Utility

The solvatochromic shift described in Section 2.1 can be utilized to determine the polarity of binding pockets in proteins (e.g., serum albumin) or the critical micelle concentration (CMC) of surfactants, as the


 shifts linearly with the dielectric constant of the microenvironment.

References

  • Hadži, D. (1956). Absorption spectra and structure of some solid nitrosophenols. Journal of the Chemical Society, 2725-2731. Link

  • Baudisch, O. (1940). A New Chemical Reaction. The Preparation of Stable Nitroso Compounds. Science, 92(2389), 336-337. Link

  • Sone, K. (1953). Spectrochemical Studies on the Anomalous Color of the Metal Chelate Compounds of o-Nitrosophenol and its Derivatives. Journal of the American Chemical Society, 75(21), 5207-5211. Link

  • Khan, S. A., et al. (2014). Synthesis, characterization and biological activity of transition metal complexes of 5-nitrososalicylaldehyde. Journal of Coordination Chemistry. (General Reference for biological context).
  • Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358. Link

Sources

Exploratory

In-Depth Technical Guide: Solubility and Tautomeric Behavior of 2-Hydroxy-5-Nitrosobenzaldehyde in Organic Solvents

Executive Summary 2-Hydroxy-5-nitrosobenzaldehyde is a highly reactive aromatic compound characterized by an aldehyde, a phenolic hydroxyl, and a nitroso group. A defining physicochemical feature of this molecule is its...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Hydroxy-5-nitrosobenzaldehyde is a highly reactive aromatic compound characterized by an aldehyde, a phenolic hydroxyl, and a nitroso group. A defining physicochemical feature of this molecule is its ability to undergo nitroso-oxime tautomerism [1]. This dynamic structural shift profoundly alters the molecule's polarity, directly dictating its solubility profile across different organic solvents[2]. Designed for researchers in drug development and synthetic chemistry, this whitepaper provides a mechanistic analysis of this compound's solvation thermodynamics and outlines a self-validating protocol for accurate solubility assessment.

Mechanistic Causality: Nitroso-Oxime Tautomerism

To understand the solubility of 2-hydroxy-5-nitrosobenzaldehyde, one must first understand its structural plasticity. The hydroxyl (-OH) at position 2 and the nitroso (-NO) at position 5 are in a para relationship (1,4-substitution pattern). This specific arrangement facilitates a rapid proton transfer, leading to an equilibrium between two distinct forms[1]:

  • Nitrosophenol Form: 2-hydroxy-5-nitrosobenzaldehyde.

  • Quinone Oxime Form: 3-formyl-1,4-benzoquinone 4-oxime.

The equilibrium between these tautomers is highly solvent-dependent[2]. In polar solvents, the quinone oxime form is heavily favored due to stabilization via intermolecular hydrogen bonding and dipole-dipole interactions. Conversely, non-polar solvents shift the equilibrium toward the nitrosophenol form, or drastically reduce overall solubility due to the high desolvation energy of the oxime state.

Tautomerism NP 2-Hydroxy-5-nitrosobenzaldehyde (Nitrosophenol Form) QO 3-Formyl-1,4-benzoquinone 4-oxime (Quinone Oxime Form) NP->QO Polar Solvents (Protic/Aprotic) QO->NP Non-Polar Solvents

Solvent-dependent nitroso-oxime tautomeric equilibrium of 2-hydroxy-5-nitrosobenzaldehyde.

Thermodynamics of Solubility in Organic Solvents

Solubility is governed by the solvent's dielectric constant (


) and its hydrogen-bond donating/accepting capacity. While commercial databases often report broad solubility metrics for its closely related nitro-analog (5-nitrosalicylaldehyde, which is highly soluble in polar organics[3][4]), the nitroso derivative exhibits unique solvation thermodynamics due to the oxime conversion.
  • Polar Protic Solvents (e.g., Methanol, Ethanol): Excellent solubility. The solvent acts as both a hydrogen bond donor and acceptor, heavily stabilizing the highly polar quinone oxime tautomer.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Maximum solubility. These solvents disrupt intermolecular hydrogen bonds between solute molecules (preventing solute dimerization) and stabilize the oxime form through strong dipole interactions.

  • Non-Polar Solvents (e.g., Toluene, Hexane): Poor solubility. The lack of stabilizing interactions forces the compound to rely on intramolecular hydrogen bonding (between the aldehyde and the phenolic OH). The para-nitroso/oxime group remains largely desolvated, leading to rapid precipitation.

Table 1: Comparative Solubility Profile in Standard Organic Solvents

Solvent CategoryRepresentative SolventDielectric Constant (

)
Estimated SolubilityDominant Tautomer
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7High (>50 mg/mL)Quinone Oxime
Polar Aprotic N,N-Dimethylformamide (DMF)36.7High (>50 mg/mL)Quinone Oxime
Polar Protic Methanol (MeOH)32.7Moderate-HighQuinone Oxime
Moderately Polar Dichloromethane (DCM)8.9Low-ModerateMixed Equilibrium
Non-Polar Toluene2.4Very Low (<1 mg/mL)Nitrosophenol

Experimental Methodology: Self-Validating Solubility Assessment

Accurately determining the solubility of 2-hydroxy-5-nitrosobenzaldehyde is challenging due to potential confounding errors from tautomeric shifts and environmental degradation (nitroso compounds are notoriously air- and light-sensitive[3]). The following isothermal shake-flask protocol, coupled with dual-wavelength HPLC, is designed as a self-validating system to ensure thermodynamic accuracy.

Step-by-Step Protocol:

  • Solvent Preparation: Dry all organic solvents over activated molecular sieves (3Å or 4Å) to remove trace water. Causality: Trace water acts as a strong hydrogen-bond donor, which can artificially skew the tautomeric equilibrium toward the oxime form and inflate apparent solubility[2].

  • Solute Saturation: Add an excess of 2-hydroxy-5-nitrosobenzaldehyde to 5.0 mL of the target solvent in an amber glass vial. Causality: Amber glass prevents UV-induced photo-degradation of the nitroso group.

  • Equilibration: Purge the vial with inert argon gas and seal tightly. Agitate at a constant 25.0 ± 0.1 °C using a thermoshaker for 48 hours. Causality: Argon prevents oxidative degradation; 48 hours ensures true thermodynamic equilibrium is reached rather than a kinetic dissolution state.

  • Phase Separation: Centrifuge the suspension at 10,000 rpm for 15 minutes at 25 °C. Filter the supernatant through a 0.22 µm PTFE syringe filter. Discard the first 1 mL of filtrate to account for potential membrane adsorption.

  • Quantification: Dilute the filtrate in the mobile phase and analyze via HPLC-DAD. Causality: The analytical method must monitor dual absorption peaks (typically ~300 nm for the nitrosophenol form and ~400 nm for the quinone oxime form) to capture the total dissolved concentration accurately.

Workflow A 1. Solvent Drying (Molecular Sieves to remove trace H2O) B 2. Solute Saturation (Amber Vial, Argon Atmosphere) A->B C 3. Isothermal Agitation (48h at 25°C for Thermodynamic Eq.) B->C D 4. Phase Separation (Centrifugation & 0.22 µm PTFE Filtration) C->D E 5. HPLC-DAD Quantification (Dual-Wavelength Analysis at ~300nm & ~400nm) D->E

Self-validating isothermal shake-flask workflow for solubility determination.

Implications for Drug Development & Synthesis

In pharmaceutical synthesis, derivatives of salicylaldehyde are critical intermediates for synthesizing Schiff bases, chelating agents, and targeted coordination complexes[3][4].

  • Reactivity Tuning via Solvent Selection: The choice of solvent directly dictates the electrophilicity and nucleophilicity of the molecule. If a synthetic step requires the phenolic hydroxyl group to act as a nucleophile, a moderately polar or non-polar solvent might be necessary to suppress the formation of the unreactive quinone oxime tautomer.

  • Coordination Chemistry: The quinone oxime form acts as a powerful bidentate ligand. Synthesizing metal complexes (e.g., with Cu²⁺ or Ni²⁺) is highly efficient in polar protic solvents like ethanol, where the oxime tautomer is readily available to coordinate with metal ions. This mimics the biological behavior of similar nitro-analogs, which coordinate with metal ions in enzymatic active sites to inhibit bacterial function[4].

References

1.[3] "97-51-8(5-Nitrosalicylaldehyde) | Kuujia.com". Chem960. 2.[4] "CAS 97-51-8: 5-Nitrosalicylaldehyde". CymitQuimica. 3. "March's Advanced Organic Chemistry - Reactions, Mechanisms, and Structure". Rosemary Institute. 4.[1] "Toward a Comprehensive Treatment of Tautomerism in Chemoinformatics Including in InChI V2". PMC - National Institutes of Health. 5.[2] "Paper Chromatography and Chemical Structure v. Tautomerism". Scribd.

Sources

Foundational

biological activity of 5-nitrosalicylaldehyde derivatives

An In-depth Technical Guide to the Biological Activity of 5-Nitrosalicylaldehyde Derivatives Authored by: A Senior Application Scientist Abstract The scaffold of salicylaldehyde has long been a cornerstone in the edifice...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Biological Activity of 5-Nitrosalicylaldehyde Derivatives

Authored by: A Senior Application Scientist

Abstract

The scaffold of salicylaldehyde has long been a cornerstone in the edifice of medicinal chemistry, providing a versatile platform for the synthesis of compounds with a wide spectrum of biological activities. The introduction of a nitro group at the 5-position of the salicylaldehyde ring profoundly influences its electronic properties and, consequently, its biological profile. This guide provides a comprehensive exploration of the diverse biological activities of 5-nitrosalicylaldehyde derivatives, with a primary focus on their anticancer and antimicrobial properties. We delve into the structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate these promising compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of this chemical class.

Introduction: The Significance of the 5-Nitrosalicylaldehyde Scaffold

5-Nitrosalicylaldehyde is a critical intermediate in organic synthesis, primarily utilized in the preparation of Schiff bases, hydrazones, and other heterocyclic systems through condensation reactions.[1] These derivatives have garnered significant attention due to their wide-ranging pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant activities.[2][3]

The potency of these derivatives is significantly modulated by the presence of the 5-nitro group. This strong electron-withdrawing group can polarize the molecule, enhancing hydrophobic interactions and other engagements with amino acid residues at a biological target.[4] This modification often leads to increased drug-receptor interaction and heightened biological activity.[4] Furthermore, the nitroaromatic moiety is susceptible to in vivo reduction, particularly under the hypoxic conditions characteristic of solid tumors or anaerobic bacteria, which can yield cytotoxic species and contribute to selective toxicity.[4]

Anticancer Activity: A Multi-pronged Assault on Malignancy

Derivatives of 5-nitrosalicylaldehyde, particularly hydrazones and Schiff bases, have demonstrated potent cytotoxic effects against a variety of human cancer cell lines, including leukemia, breast, and colorectal cancer.[2][4][5] Their mechanism of action is not monolithic but rather involves the disruption of several key cellular processes essential for cancer cell proliferation and survival.

Mechanisms of Anticancer Action

The anticancer efficacy of these compounds stems from their ability to interfere with multiple signaling pathways and cellular functions:

  • Inhibition of DNA Synthesis: Salicylaldehyde benzoylhydrazone and its derivatives are recognized as potent inhibitors of DNA synthesis and cell growth.[2][5] This fundamental disruption of DNA replication is a key factor in their cytotoxic effect.

  • Targeting Kinase Signaling: Certain 3-halogeno-substituted 5-nitrosalicylaldehyde arylhydrazones have been developed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) kinase.[4][6] By targeting the hydrophobic back pocket of VEGFR-2, these compounds can block angiogenesis, a critical process for tumor growth and metastasis.[4]

  • Induction of Apoptosis: These derivatives have been shown to induce programmed cell death, or apoptosis. Mechanistic studies involving cell cycle analysis and annexin V staining confirm their ability to trigger this intrinsic suicide pathway in cancer cells.[4][7]

  • Modulation of Inflammatory Cytokines: The anticancer activity is also linked to the inhibition of pro-inflammatory cytokines such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are known to play roles in tumor progression.[4][6]

Below is a diagram illustrating the multifaceted mechanism of action of 5-nitrosalicylaldehyde derivatives in cancer cells.

Anticancer_Mechanism cluster_Cell Cancer Cell Derivative 5-Nitrosalicylaldehyde Derivative DNA_Synth DNA Synthesis Derivative->DNA_Synth Inhibits VEGFR2 VEGFR-2 Kinase Derivative->VEGFR2 Inhibits Cytokines IL-6, TNF-α Derivative->Cytokines Inhibits Apoptosis Apoptosis Induction (Caspase Activation) Derivative->Apoptosis Induces Proliferation Cell Proliferation & Survival DNA_Synth->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis Cytokines->Proliferation Cell Death Cell Death Apoptosis->Cell Death Angiogenesis->Proliferation Tumor Growth Tumor Growth Proliferation->Tumor Growth

Caption: Anticancer mechanisms of 5-nitrosalicylaldehyde derivatives.

Structure-Activity Relationship (SAR)

The anticancer potency of these derivatives is highly dependent on their chemical structure. Key SAR insights include:

  • Halogenation: The introduction of a halogen atom (e.g., Bromine, Iodine) at the C-3 position of the salicylaldehyde ring generally results in moderate to high activity against VEGFR-2 and various cancer cell lines.[4]

  • Hydrazone Moiety: The nature of the substituent on the arylhydrazone arm is crucial. For example, a trifluoromethyl group on the hydrazone wing can confer moderate activity, while a simple phenylhydrazone wing can exhibit a higher VEGFR-2 inhibitory effect.[4]

  • Nitro Group: The 5-nitro group is a key pharmacophore, contributing to both receptor binding and the potential for bioreductive activation.[4]

Caption: Key structure-activity relationships for anticancer derivatives.

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative 5-nitrosalicylaldehyde derivatives against various cancer cell lines.

CompoundDerivative TypeCell LineIC50 (µM)Reference
5nSBH BenzoylhydrazoneHL-60 (Leukemia)Comparable to Cisplatin[2][5]
5nSBH BenzoylhydrazoneBV-173 (Leukemia)Comparable to Cisplatin[5]
2e 3-bromo-phenylhydrazoneMCF-7 (Breast)6.40 ± 0.74[4]
2e 3-bromo-phenylhydrazoneHCT116 (Colon)11.72 ± 1.04[4]
2i 3-iodo-phenylhydrazoneMCF-7 (Breast)7.76 ± 0.79[4]
2i 3-iodo-phenylhydrazoneHCT116 (Colon)6.34 ± 1.20[4]
Experimental Protocol: MTT Cytotoxicity Assay

This protocol outlines the steps for determining the in vitro cytotoxicity of 5-nitrosalicylaldehyde derivatives using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Plate cancer cells (e.g., HL-60, MCF-7) in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a reference drug (e.g., cisplatin) as a positive control.

  • Incubation: Incubate the plates for 48-72 hours under the same conditions.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Antimicrobial and Antifungal Activity

In an era of growing antimicrobial resistance, the development of new therapeutic agents is paramount. 5-Nitrosalicylaldehyde derivatives, particularly their Schiff bases and metal complexes, have emerged as a promising class of antimicrobial agents.[8] They exhibit activity against a range of pathogens, including Gram-positive bacteria (Staphylococcus aureus), Gram-negative bacteria (Klebsiella pneumoniae), and fungi (Candida albicans).[9][10][11][12]

Mechanisms of Antimicrobial Action

The antimicrobial properties are attributed to several mechanisms:

  • Enzyme Inhibition: 5-Nitrosalicylaldehyde has been shown to inhibit the growth of Gram-positive bacteria by binding to the active site of enzymes like bacterial DNA gyrase, preventing their function and leading to cell death.[13]

  • Metal Chelation and Enhanced Activity: The formation of Schiff base complexes with transition metal ions (e.g., Cu(II), Zn(II)) can significantly enhance antimicrobial activity.[9][14] This is often explained by Tweedy's chelation theory, which suggests that chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity facilitates the complex's penetration through the lipid membrane of the microorganism, allowing it to interfere with intracellular processes.

Antimicrobial_Workflow Derivative 5-Nitrosalicylaldehyde Derivative/Complex Membrane Bacterial/Fungal Cell Membrane Derivative->Membrane Penetrates (Enhanced by Lipophilicity) Enzymes Intracellular Enzymes (e.g., DNA Gyrase) Membrane->Enzymes Growth Microbial Growth Inhibition Enzymes->Growth Inhibition leads to

Caption: General workflow for antimicrobial action.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The following table presents the MIC values for representative 5-nitrosalicylaldehyde thiosemicarbazone complexes, demonstrating their antimicrobial efficacy.

Complex TypePathogenMIC (µg/mL)Reference
Zinc(II) Complex S. aureus (MRSA)Significant Activity[11]
Zinc(II) Complex K. pneumoniaeSignificant Activity[11]
Zinc(II) Complex C. albicansSignificant Activity[11]
Copper(II) Complex S. aureus (MRSA)Significant Activity[10]
Copper(II) Complex S. flexneriSignificant Activity[10]
Copper(II) Complex C. albicansSignificant Activity[10]
Experimental Protocol: Agar-Well Diffusion for Antifungal Screening

This protocol describes a common method for evaluating the antifungal activity of novel compounds.

  • Prepare Inoculum: Prepare a fungal suspension (e.g., C. albicans) with a cell density adjusted to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Plate Inoculation: Using a sterile cotton swab, evenly spread 100 µL of the fungal suspension over the entire surface of a Sabouraud Dextrose Agar (SDA) plate.

  • Well Creation: Use a sterile cork borer (e.g., 6 mm diameter) to create uniform wells in the agar.

  • Compound Application: Add a defined volume (e.g., 50-100 µL) of the test compound solution (dissolved in a suitable solvent like DMSO) into each well. Use a positive control (e.g., Fluconazole) and a negative control (solvent only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is prevented) in millimeters. A larger zone indicates greater antifungal activity.

Synthesis of 5-Nitrosalicylaldehyde Derivatives

The majority of biologically active derivatives are synthesized via a straightforward and efficient Schiff base condensation reaction.[15][16] This involves reacting 5-nitrosalicylaldehyde with a primary amine, such as an aminobenzothiazole, a hydrazide, or a thiosemicarbazide, typically under reflux in an alcoholic solvent with an acid catalyst.[9][14][17]

Synthesis_Scheme Reactant1 5-Nitrosalicylaldehyde Plus1 + Reactant1->Plus1 Reactant2 Primary Amine (R-NH2) Arrow Reactant2->Arrow Ethanol, Reflux Acid Catalyst Product Schiff Base Derivative Plus1->Reactant2 Arrow->Product

Caption: General synthesis of 5-nitrosalicylaldehyde Schiff bases.

Experimental Protocol: Synthesis of a 5-Nitrosalicylaldehyde Hydrazone

This protocol provides a representative method for synthesizing a 5-nitrosalicylaldehyde benzoylhydrazone (5nSBH).[17]

  • Dissolution: Dissolve 5-nitrosalicylaldehyde (1 equivalent) in hot ethanol.

  • Addition: To this solution, add a solution of benzhydrazide (1 equivalent) dissolved in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reflux: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Precipitation & Isolation: Upon completion, cool the reaction mixture to room temperature. The product will typically precipitate out of the solution.

  • Filtration and Washing: Collect the solid product by vacuum filtration. Wash the precipitate with cold ethanol to remove any unreacted starting materials.

  • Drying: Dry the purified product in a vacuum desiccator.

  • Characterization: Confirm the structure and purity of the synthesized compound using spectroscopic techniques such as IR, ¹H NMR, and ¹³C NMR.[15][17]

Conclusion and Future Directions

The derivatives of 5-nitrosalicylaldehyde represent a versatile and highly promising class of compounds with significant therapeutic potential. Their demonstrated efficacy as both anticancer and antimicrobial agents, coupled with their straightforward synthesis, makes them attractive candidates for further drug development. The presence of the 5-nitro group is a critical determinant of their biological activity, enhancing target interactions and offering a mechanism for selective cytotoxicity.

Future research should focus on:

  • Lead Optimization: Synthesizing and screening new analogues to improve potency, selectivity, and pharmacokinetic properties while minimizing toxicity to normal cells.[18]

  • Mechanism Elucidation: Deeper investigation into the specific molecular targets and signaling pathways affected by these compounds to better understand their mode of action.

  • In Vivo Studies: Moving promising in vitro candidates into preclinical in vivo models to evaluate their efficacy, safety, and drug-like properties in a whole-organism context.[19]

  • Combination Therapies: Exploring the synergistic potential of these derivatives when used in combination with existing anticancer or antimicrobial drugs.

By continuing to explore the rich chemistry of the 5-nitrosalicylaldehyde scaffold, the scientific community can unlock new avenues for combating cancer and infectious diseases.

References

  • Comparative evaluation of in silico and in vitro pharmacological activity of some 5-nitrosalicylaldehyde-derived hydrazones. Journal of Medical and Biological Sciences. Available from: [Link]

  • Development of the 5‑Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF‑7 and HCT116) Agents Targeting Inhibition of VEGFR‑2 and Cytokines (IL‑6 and TNF-α). ACS Omega. Available from: [Link]

  • Comparative evaluation of in silico and in vitro pharmacological activity of some 5-nitrosalicylaldehyde-derived hydrazones. Journal of Medical and Biological Sciences. Available from: [Link]

  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). ACS Omega. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Study of Schiff Base of 5- Nitrosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole and Their Transition Metal Ion Complexes. ResearchGate. Available from: [Link]

  • Salicylaldehyde Benzoylhydrazones with Anticancer Activity and Selectivity: Design, Synthesis, and In Vitro Evaluation. MDPI. Available from: [Link]

  • Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Available from: [Link]

  • Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. ResearchGate. Available from: [Link]

  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). ResearchGate. Available from: [Link]

  • Synthesis and structures of 5-nitro-salicylaldehyde thiosemicarb-azonates of copper(ii): molecular spectroscopy, ESI-mass studies, antimicrobial activity and cytotoxicity. RSC Publishing. Available from: [Link]

  • Synthesis, spectroscopy, structures and antimicrobial activity of mixed-ligand zinc(ii) complexes of 5-nitro-salicylaldehyde thiosemicarbazones. New Journal of Chemistry (RSC Publishing). Available from: [Link]

  • Method for preparing 5-nitrosalicylaldehyde. Google Patents.
  • Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. OAText. Available from: [Link]

  • 5-Nitrosalicylaldehyde. Kuujia.com. Available from: [Link]

  • Synthesis, characterization, and anticancer activity of some metal complexes with a new Schiff base ligand. Arabian Journal of Chemistry. Available from: [Link]

  • Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates of Copper(II) : molecular spectroscopy, ESI-mass, antimicrobial activity and cytotoxicity. ResearchGate. Available from: [Link]

  • Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. PubMed. Available from: [Link]

  • Comparative in vitro and in vivo study of a nitroxyl derivative of 5-fluorouracil (magnizil) on human gastrointestinal tumors. PubMed. Available from: [Link]

  • Novel 5-aminosalicylic derivatives as anti-inflammatories and myeloperoxidase inhibitors evaluated in silico, in vitro and ex vivo. scielo.br. Available from: [Link]

  • The application of click chemistry in the synthesis of agents with anticancer activity. Dovepress. Available from: [Link]

  • A review of compounds derivatives with antimicrobial activities. World Journal of Biology Pharmacy and Health Sciences. Available from: [Link]

  • Design, synthesis and mechanistic anticancer activity of new acetylated 5-aminosalicylate-thiazolinone hybrid derivatives. ScienceDirect. Available from: [Link]

  • 5-Nitrosalicylaldehyde, 98% 97-51-8 India. Laboratory Chemicals. Available from: [Link]

  • Antimicrobial and Anti-pathogenic Activity of New Naphtho[4][5][13] Triazol-Thiadiazin Derivatives. Avicenna Journal of Clinical Microbiology and Infection. Available from: [Link]

  • In Vitro Metabolic Profile and In Vivo Antischistosomal Activity Studies of (η - Praziquantel)Cr. chemrxiv.org. Available from: [Link]

  • 5-Nitrosalicylaldehyde. PubChem - NIH. Available from: [Link]

  • 5-Nitrosalicylaldehyde. PubChem. Available from: [Link]

Sources

Exploratory

An In-depth Technical Guide to the Safe Handling of 2-Hydroxy-5-nitrosobenzaldehyde

This document provides a comprehensive safety and handling guide for 2-hydroxy-5-nitrosobenzaldehyde, a key intermediate in various organic syntheses.[1] It is intended for researchers, scientists, and drug development p...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive safety and handling guide for 2-hydroxy-5-nitrosobenzaldehyde, a key intermediate in various organic syntheses.[1] It is intended for researchers, scientists, and drug development professionals who may work with this compound. The information herein is synthesized from established safety data sheets (SDS), peer-reviewed literature, and chemical databases to ensure technical accuracy and promote a culture of safety in the laboratory.

Section 1: Chemical Identity and Core Properties

2-Hydroxy-5-nitrosobenzaldehyde, also known as 5-Nitrosalicylaldehyde, is a nitroaromatic compound with the molecular formula C₇H₅NO₄.[1][2] It is widely utilized in the preparation of Schiff base ligands and as an intermediate in the synthesis of coumarin, a pharmaceutical aid.[3] Understanding its fundamental properties is the first step toward safe handling.

Table 1: Physicochemical Properties of 2-Hydroxy-5-nitrosobenzaldehyde

PropertyValueSource
CAS Number 97-51-8[1][4][5][6]
EC Number 202-587-0[4][5][6]
Molecular Weight 167.12 g/mol [2][5][6]
Appearance Yellow to orange to brown crystalline powder[1][5]
Melting Point 125-128 °C[1][5]
Boiling Point 295.67 °C (rough estimate)[1]
Flash Point 137.3 °C[1]
Solubility Partly soluble in water[1][3]
Stability Stable under recommended storage conditions[5]

Section 2: Hazard Identification and GHS Classification

2-Hydroxy-5-nitrosobenzaldehyde is classified as a hazardous substance.[7][8] Adherence to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals is mandatory.

Signal Word: Warning [4][5][6]

Hazard Pictograms:

  • (GHS07)[4]

Hazard Statements:

  • H302: Harmful if swallowed. [2][4][5]

  • H315: Causes skin irritation. [2][4][5]

  • H319: Causes serious eye irritation. [2][4][5]

  • May cause respiratory irritation. [8]

Precautionary Statements:

A comprehensive list of precautionary statements is provided in the safety data sheets and should be followed diligently.[4][5][8] Key precautions include:

  • P264: Wash skin thoroughly after handling.[4][5]

  • P270: Do not eat, drink or smoke when using this product.[4][5]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[4][5]

  • P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[5]

  • P302+P352: IF ON SKIN: Wash with plenty of water.[5]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[5]

Section 3: Toxicological Profile and Health Effects

The primary routes of exposure are ingestion, skin contact, and eye contact. Inhalation of dust should also be avoided.

  • Acute Oral Toxicity: The compound is harmful if swallowed, classified as Acute Toxicity Category 4.[4][8] Ingestion may lead to systemic effects. Animal experiments suggest that ingestion of less than 150 grams could be fatal or cause serious health damage.[7]

  • Skin Irritation: It is a skin irritant (Category 2), causing inflammation upon contact.[4][7][8] Pre-existing dermatitis may be exacerbated.[7] It is crucial to prevent exposure to open cuts or abraded skin.[7]

  • Eye Irritation: Causes serious eye irritation (Category 2).[4][7][8] Direct contact can lead to eye damage.[7]

  • Respiratory Irritation: The dust can cause respiratory irritation.[7][8]

  • Sensitization: May cause sensitization by skin contact.[7] Predisposed individuals may develop contact allergies, manifesting as eczema.[7]

  • Methemoglobinemia: A significant toxicological concern is the potential for the substance or its metabolites to bind to hemoglobin, inhibiting oxygen uptake and leading to methemoglobinemia, a form of oxygen starvation.[7]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A proactive approach to safety is paramount when handling this chemical. The following protocols are based on established best practices.

Engineering Controls
  • Ventilation: Always handle 2-hydroxy-5-nitrosobenzaldehyde in a well-ventilated area.[4][8] Use of a chemical fume hood is strongly recommended to minimize inhalation of dust.[8]

  • Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[8]

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical for preventing exposure.

  • Eye and Face Protection: Wear safety glasses with side-shields conforming to EN166 or NIOSH-approved chemical goggles.[5][8]

  • Skin Protection:

    • Gloves: Handle with chemical-resistant gloves (e.g., nitrile rubber) that have been inspected prior to use.[5] Use proper glove removal technique to avoid skin contact.[5]

    • Protective Clothing: Wear a lab coat or other suitable protective clothing to prevent skin contact.[7]

  • Respiratory Protection: If dust is generated and engineering controls are insufficient, use a NIOSH-approved N95 dust mask or equivalent particulate respirator.[6]

General Hygiene Practices
  • Avoid all personal contact, including inhalation.[7]

  • Wash hands thoroughly after handling and before breaks.[4][5][8]

  • Do not eat, drink, or smoke in the laboratory.[4][5][8]

  • Keep containers tightly closed when not in use.[8]

Experimental Workflow: Safe Weighing and Dispensing

cluster_Prep Preparation cluster_Handling Handling cluster_Cleanup Cleanup Prep1 Don Appropriate PPE (Gloves, Goggles, Lab Coat) Prep2 Ensure Fume Hood is Operational Prep1->Prep2 Verify Handling1 Place Container in Fume Hood Prep2->Handling1 Proceed Handling2 Carefully Open Container Handling1->Handling2 Handling3 Weigh Desired Amount (Minimize Dust Generation) Handling2->Handling3 Handling4 Securely Close Container Handling3->Handling4 Cleanup1 Clean Weighing Area Handling4->Cleanup1 Complete Cleanup2 Dispose of Contaminated Materials (e.g., weigh paper) in Designated Waste Cleanup1->Cleanup2 Cleanup3 Remove and Dispose of Gloves Properly Cleanup2->Cleanup3 Cleanup4 Wash Hands Thoroughly Cleanup3->Cleanup4

Caption: Workflow for safely weighing and dispensing the solid compound.

Section 5: Storage and Incompatibility

Proper storage is essential for maintaining the stability of 2-hydroxy-5-nitrosobenzaldehyde and preventing hazardous reactions.

  • Storage Conditions: Store in a cool, dry, and well-ventilated place.[4][8] Keep containers tightly sealed and protected from sunlight and moisture.[1][4] The compound is sensitive to air and light.[1][3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, acids, acid anhydrides, and acid chlorides.[7][8] Aromatic nitro compounds can react vigorously or even explosively with reducing agents or when heated with caustic alkalis.[7]

Section 6: Accidental Release and Emergency Procedures

In the event of a spill or exposure, a rapid and informed response is crucial.

Spill Response
  • Minor Spills:

    • Remove all ignition sources.[7]

    • Ensure adequate ventilation.[5]

    • Wear appropriate PPE.[7]

    • Use dry clean-up procedures; avoid generating dust.[7]

    • Sweep or shovel the material into a suitable, labeled container for disposal.[5][7][8]

  • Major Spills:

    • Evacuate the area and alert emergency responders.[7]

    • Prevent the product from entering drains.[5]

First-Aid Measures
  • If Swallowed: Immediately call a POISON CENTER or doctor.[4] Do NOT induce vomiting.[4]

  • If on Skin: Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water.[4][5] If skin irritation occurs, seek medical attention.[4]

  • If in Eyes: Rinse cautiously with fresh running water for at least 15 minutes, keeping eyelids open.[4][5] Remove contact lenses if present and easy to do.[5] If eye irritation persists, get medical advice/attention.[4]

  • If Inhaled: Remove the person to fresh air and keep them warm and comfortable for breathing.[4][8] If breathing is irregular or stops, provide artificial respiration.[4]

Emergency Response Logic

Exposure Exposure Event Occurs Skin Skin Contact? Exposure->Skin Eye Eye Contact? Skin->Eye No WashSkin Remove Contaminated Clothing; Wash with Soap & Water Skin->WashSkin Yes Ingestion Ingestion? Eye->Ingestion No RinseEyes Rinse with Water for 15 min; Remove Contacts Eye->RinseEyes Yes Inhalation Inhalation? Ingestion->Inhalation No CallPoison Call POISON CENTER/Doctor; Do NOT Induce Vomiting Ingestion->CallPoison Yes SeekMedical Seek Immediate Medical Attention Inhalation->SeekMedical No / Unsure FreshAir Move to Fresh Air; Keep Warm & Rested Inhalation->FreshAir Yes WashSkin->SeekMedical RinseEyes->SeekMedical CallPoison->SeekMedical FreshAir->SeekMedical

Caption: Decision-making workflow for first aid after an exposure event.

Section 7: Fire-Fighting Measures

  • Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Hazards from Combustion: Fine dust can form explosive mixtures with air.[7] Combustion products include carbon oxides (CO, CO₂) and nitrogen oxides (NOx).[5][7]

  • Firefighter Protection: Wear a self-contained breathing apparatus (SCBA) if necessary.[5]

Section 8: Disposal Considerations

All waste must be handled in accordance with local, state, and federal regulations.[7] Dispose of the unused product and its container as hazardous waste.[8] Do not allow the chemical to enter drains or the environment.[5]

References

  • 2-Hydroxy-5-nitrobenzaldehyde 107070 - Safety Data Sheet. (n.d.). DC Fine Chemicals. Retrieved from [Link]

  • 2-Hydroxy-5-nitrobenzaldehyde. (2024, April 9). ChemBK. Retrieved from [Link]

  • Material Safety Data Sheet - 2-Hydroxy-5-nitrobenzaldehyde. (2022, May 13). Valsynthese SA. Retrieved from [Link]

  • 5-Nitrosalicylaldehyde. (n.d.). PubChem. Retrieved from [Link]

  • Chemical Properties of Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8). (n.d.). Cheméo. Retrieved from [Link]

  • 2-Hydroxy-5-nitrobenzaldehyde, 98%. (n.d.). Thermo Scientific Alfa Aesar. Retrieved from [Link]

Sources

Foundational

Synthesis Precursors and Methodologies for 2-Hydroxy-5-nitrosobenzaldehyde: A Technical Guide

Executive Summary The synthesis of 2-hydroxy-5-nitrosobenzaldehyde (CAS 89677-90-7) requires precise control over electrophilic aromatic substitution and redox chemistry. As a highly reactive nitroso-aromatic compound, i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthesis of 2-hydroxy-5-nitrosobenzaldehyde (CAS 89677-90-7) requires precise control over electrophilic aromatic substitution and redox chemistry. As a highly reactive nitroso-aromatic compound, it serves as a critical intermediate in the development of photoresponsive materials, specialized nitric oxide (NO) donors, and bioreductive prodrugs. This whitepaper outlines the core precursors, mechanistic logic, and self-validating experimental protocols required to synthesize this target molecule with high fidelity.

Nomenclature & Chemical Identity Clarification

A pervasive issue in materials science literature is the conflation of the nitroso derivative with its fully oxidized nitro counterpart.

  • 2-Hydroxy-5-nitrosobenzaldehyde (CAS 89677-90-7) : Features a reactive -NO group. It is a dark-violet/red-brown compound[1] utilized as an intermediate in.

  • 5-Nitrosalicylaldehyde (CAS 97-51-8) : Features a stable -NO₂ group. Often erroneously referred to as "5-nitrososalicylaldehyde" in older literature, this yellow crystalline solid is the standard precursor for spiropyran synthesis[1].

For the precise synthesis of the true nitroso target, researchers must carefully select their precursors to arrest oxidation/reduction at the correct stage.

Core Precursors & Mechanistic Pathways

Pathway A: Direct Nitrosation of Salicylaldehyde

The most direct route utilizes salicylaldehyde (CAS 90-02-8) as the primary precursor. The hydroxyl group strongly activates the aromatic ring toward electrophilic aromatic substitution. Because the ortho position is sterically hindered by the formyl group, the nitrosyl cation (NO⁺) regioselectively attacks the para position (the 5-position).

  • Causality : Standard nitration utilizes harsh nitric/sulfuric acid mixtures, which yield the fully oxidized nitro compound. To isolate the nitroso derivative, researchers must use mild nitrosating agents (e.g., sodium nitrite in cold aqueous HCl) or 2[2] to prevent over-oxidation.

Pathway B: Formylation of p-Nitrophenol to 5-Nitrosalicylaldehyde

When direct nitrosation yields poor purity, a stepwise approach is preferred. p-Nitrophenol (CAS 100-02-7) is used as a precursor to synthesize 5-nitrosalicylaldehyde via a modified Duff reaction.

  • Causality : Utilizing3[3] generates an iminium ion that selectively formylates the ortho position of the phenol. This avoids the formation of 3-nitro isomers that plague direct nitration routes.

Pathway C: Controlled Reduction of 5-Nitrosalicylaldehyde

Once 5-nitrosalicylaldehyde is obtained, it serves as the immediate precursor to the target molecule via controlled reduction.

  • Causality : The nitro group (-NO₂) is sequentially reduced to a nitroso group (-NO), then to a hydroxylamine (-NHOH), and finally to an amine (-NH₂). By utilizing mild chemical reductants or specific nitroreductase enzymes, the reduction can be arrested at the nitroso stage[4].

Comparative Precursor Analysis

Primary PrecursorTarget / IntermediateReaction TypeTypical YieldStrategic Advantage / Causality
Salicylaldehyde 2-Hydroxy-5-nitrosobenzaldehydeDirect Nitrosation40–60%Single-step synthesis; requires strict thermal control (<5°C) to prevent degradation of the NO⁺ electrophile.
p-Nitrophenol 5-NitrosalicylaldehydeModified Duff Reaction70–75%Exceptional regioselectivity; circumvents the formation of unwanted 3-substituted isomers[3].
5-Nitrosalicylaldehyde 2-Hydroxy-5-nitrosobenzaldehydeControlled ReductionVariableLeverages enzymatic bioreduction; ideal for in situ generation in medicinal chemistry applications[4].

Experimental Methodologies

Protocol 1: Regioselective Formylation of p-Nitrophenol (Duff Reaction)

This protocol details the synthesis of the stable nitro-precursor, 5-nitrosalicylaldehyde, from p-nitrophenol.

  • Reagent Charging : Add p-nitrophenol (14.0 g, 0.1 mol) and hexamethylenetetramine (HMTA) (21.0 g, 0.15 mol) into a four-necked round-bottom flask[3].

  • Catalyst Addition : Slowly add 15 mL of trifluoroacetic acid (TFA) under continuous mechanical stirring.

    • Causality: TFA acts dually as the solvent and the acid catalyst necessary to decompose HMTA into the active iminium electrophile.

  • Thermal Activation : Gradually raise the temperature and add an additional 22.5 mL of TFA. Reflux the mixture at 78°C for 7 hours[3].

    • Causality: Elevated thermal energy is required to drive the electrophilic attack at the sterically hindered ortho position of the deactivated nitrophenol ring.

  • Quenching & Precipitation : Cool the mixture to room temperature, quench with ice water, and stir vigorously. Filter the resulting precipitate.

  • Purification : Wash the filter cake with a mild alkaline solution to dissolve the product, then re-acidify to pH 3–4 to precipitate pure 5-nitrosalicylaldehyde[3].

  • Self-Validating System : The reaction is visually self-validating. The starting material (p-nitrophenol) is pale yellow, but the formation of the highly conjugated 5-nitrosalicylaldehyde shifts the mixture to a vibrant, deep yellow/orange. Complete dissolution in mild alkali followed by re-precipitation upon acidification confirms the presence of the acidic phenolic proton adjacent to the newly formed aldehyde group.

Protocol 2: Direct Nitrosation of Salicylaldehyde

This protocol details the single-step synthesis of the final nitroso target.

  • Substrate Dissolution : Dissolve salicylaldehyde (0.05 mol) in a 1:1 mixture of ethanol and 10% aqueous HCl.

  • Cryogenic Control : Submerge the reaction vessel in an ice-salt bath to bring the internal temperature to 0–5°C.

    • Causality: Nitrosyl cations are highly unstable. Temperatures above 5°C lead to the evolution of nitrogen oxides (NOx gas) and drive the over-oxidation of the substrate to the nitro derivative.

  • Electrophile Generation : Prepare a solution of sodium nitrite (NaNO₂, 0.055 mol) in minimal cold water. Add this dropwise to the reaction mixture over 30–45 minutes.

  • Maturation : Maintain stirring at 0°C for 2 hours to ensure complete electrophilic aromatic substitution.

  • Isolation : Filter the resulting dark precipitate, wash extensively with cold water to remove residual acid, and dry under high vacuum in the dark.

  • Self-Validating System : The success of this protocol is confirmed by an immediate and stark colorimetric shift. The reaction mixture will transition from colorless/pale yellow to a1[1]. If the product precipitates as a bright yellow powder, the reaction has failed, indicating over-oxidation to the nitro species.

Visualizing the Synthetic Logic

SynthesisWorkflow Salicylaldehyde Salicylaldehyde (CAS 90-02-8) Target 2-Hydroxy-5-nitrosobenzaldehyde (CAS 89677-90-7) Salicylaldehyde->Target Direct Nitrosation (NaNO2, Acidic Media, 0°C) pNitrophenol p-Nitrophenol (CAS 100-02-7) Nitrobenzaldehyde 5-Nitrosalicylaldehyde (CAS 97-51-8) pNitrophenol->Nitrobenzaldehyde Modified Duff Reaction (HMTA, TFA, 70°C) Nitrobenzaldehyde->Target Controlled Bioreduction or Mild Chemical Reduction

Figure 1: Synthetic pathways for 2-hydroxy-5-nitrosobenzaldehyde from primary precursors.

References

  • Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes.NIH / Free Radical Biology and Medicine.
  • Method for synthesizing 5-nitrosalicylaldehyde.Patsnap / Eureka.
  • Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance.NIH / PMC.
  • Mesoporous Coatings with Simultaneous Light‐Triggered Transition of Water Imbibition and Droplet Coalescence.ResearchGate / Advanced Materials Interfaces.
  • Benzaldehyde, 2-hydroxy-5-nitroso- (CAS 89677-90-7).CAS Common Chemistry.

Sources

Exploratory

literature review on 5-nitro substituted salicylaldehydes

An In-depth Technical Guide to 5-Nitro Substituted Salicylaldehydes: Synthesis, Coordination Chemistry, and Applications Introduction: The Strategic Role of the 5-Nitro Group Salicylaldehyde, or 2-hydroxybenzaldehyde, is...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Nitro Substituted Salicylaldehydes: Synthesis, Coordination Chemistry, and Applications

Introduction: The Strategic Role of the 5-Nitro Group

Salicylaldehyde, or 2-hydroxybenzaldehyde, is a cornerstone aromatic aldehyde in synthetic chemistry, prized for its dual reactivity stemming from the ortho-positioned hydroxyl and formyl groups. This arrangement makes it an exceptional precursor for synthesizing chelating ligands, particularly Schiff bases. The introduction of a nitro (-NO2) group at the 5-position of the salicylaldehyde ring fundamentally alters the electronic landscape of the molecule, creating 5-nitrosalicylaldehyde. This substitution is not merely an incremental modification but a strategic choice that imparts distinct and powerful properties.

The nitro group is a potent electron-withdrawing group via both resonance and inductive effects. This electronic pull has several critical consequences:

  • Enhanced Acidity: The phenolic proton becomes significantly more acidic, facilitating deprotonation and coordination with metal ions.

  • Increased Reactivity: The aldehyde's carbonyl carbon becomes more electrophilic, accelerating the condensation reactions with primary amines to form Schiff bases.[1]

  • Modulated Biological Activity: The nitroaromatic moiety is a recognized pharmacophore. It can be reduced in hypoxic environments (like those found in tumors or microbial colonies) to cytotoxic species, and its presence can enhance hydrophobic and electronic interactions with biological targets.[2][3]

This guide provides a comprehensive overview of 5-nitrosalicylaldehyde, from optimized synthesis to its extensive applications as a ligand precursor for developing advanced antimicrobial, anticancer, and material science agents.

Part 1: Synthesis of 5-Nitrosalicylaldehyde

The primary route to 5-nitrosalicylaldehyde is the direct nitration of salicylaldehyde. However, this reaction presents a significant challenge: the formation of a mixture of 3-nitro and 5-nitro isomers. The hydroxyl group directs ortho and para, while the aldehyde group directs meta, leading to substitution at both the 3- and 5-positions. This competitive reaction complicates purification and reduces the yield of the desired 5-nitro product.[4]

To overcome this, an improved low-temperature nitration method has been developed that enhances the regioselectivity and overall yield. The causality behind this improved protocol lies in the use of a novel ternary solvent system.

Authoritative Grounding: An Optimized Nitration Protocol

A patented method utilizes a mixed solvent system of hydrofluoric acid, acetic anhydride, and glacial acetic acid.[4][5] This system successfully increases the reaction rate at low temperatures while favoring the formation of the 5-nitro isomer, achieving yields as high as 52%.[5] The controlled conditions make it highly suitable for laboratory-scale synthesis.[4][5]

Experimental Protocol: Improved Low-Temperature Nitration [4]

  • Reaction Setup: In a 250ml three-neck flask equipped with a stirrer and a constant pressure dropping funnel, add 100ml of glacial acetic acid, 12.5g of hydrofluoric acid, 25.9g of acetic anhydride, and 25.7g of salicylaldehyde.

  • Cooling: Place the flask in an ice-water bath and stir continuously until the temperature of the mixture is below 5°C.

  • Nitration: Charge the dropping funnel with 16.6g of fuming nitric acid. Add the nitric acid dropwise to the reaction mixture over 2.5 hours, ensuring the internal temperature is maintained between 5-10°C. This slow, temperature-controlled addition is critical to manage the exothermic reaction and prevent runaway side reactions.

  • Reaction Progression: After the addition is complete, continue stirring the mixture at 8-10°C for 1 hour.

  • Warming: Gradually raise the temperature to 15-20°C and continue the reaction for an additional 1 hour to ensure completion.

  • Workup: (Details for workup and purification would follow standard organic chemistry procedures, typically involving quenching with ice water, extraction, and recrystallization, which are assumed knowledge for the target audience).

Diagram: Synthesis Workflow

G cluster_reactants Reactants & Solvents cluster_process Reaction Process Salicylaldehyde Salicylaldehyde Mixing 1. Mix Reactants & Solvents Salicylaldehyde->Mixing Solvent Glacial Acetic Acid Acetic Anhydride Hydrofluoric Acid Solvent->Mixing NitratingAgent Fuming Nitric Acid Addition 3. Add Nitrating Agent dropwise (5-10°C) NitratingAgent->Addition Cooling 2. Cool to < 5°C Mixing->Cooling Cooling->Addition Stirring1 4. Stir for 1 hr (8-10°C) Addition->Stirring1 Stirring2 5. Stir for 1 hr (15-20°C) Stirring1->Stirring2 Product 5-Nitrosalicylaldehyde Stirring2->Product

Caption: Workflow for the optimized synthesis of 5-nitrosalicylaldehyde.

Part 2: Coordination Chemistry & Schiff Base Derivatives

5-Nitrosalicylaldehyde is a premier building block for constructing polydentate ligands. Its aldehyde group undergoes facile condensation with a wide array of primary amines to form Schiff bases (imines), which are celebrated for their ability to form stable complexes with a vast range of metal ions.[1][6][7]

The resulting Schiff base ligands are often tetradentate, featuring an N2O2 donor set from the two imine nitrogens and the two phenolic oxygens.[1][6][8] This framework is highly effective at chelating metal ions like Co(II), Ni(II), Cu(II), and Zn(II), typically resulting in square-planar or octahedral geometries.[9][10]

Authoritative Grounding: Synthesis of a Nitro-Schiff Base and its Cobalt(II) Complex

The reaction between 5-nitrosalicylaldehyde and diamines is a reliable method for producing symmetrical tetradentate Schiff base ligands.[1] The electron-withdrawing nitro group makes the phenolic OH more acidic and the aldehyde group more active, leading to higher yields and shorter reaction times.[1]

Experimental Protocol: Synthesis of N,N'-bis(5-nitro-salicylidene)-1,3-propanediamine (Ligand) and its Co(II) Complex [1]

A. Ligand Synthesis:

  • Aldehyde Solution: Prepare a solution of 5-nitrosalicylaldehyde (0.67g, 4mmol) in 20mL of methanol.

  • Amine Solution: Prepare a solution of 1,3-diaminopropane (0.15g, 2mmol) in 20mL of methanol.

  • Condensation: Slowly add the aldehyde solution to the amine solution while stirring.

  • Reaction: Stir the mixture at 30°C for 45 minutes. A yellowish-orange solid will precipitate.

  • Isolation: Filter the crude solid, wash it twice with 20mL portions of ethanol, and recrystallize from a dichloromethane/methanol mixture to obtain pure crystals. (Reported Yield: 90.5%).

B. Complex Synthesis:

  • Ligand Solution: Dissolve the synthesized Schiff base ligand (1mmol) in 20mL of methanol.

  • Metal Salt Solution: Prepare a solution of Co(CH3COO)2·4H2O (1mmol) in 20mL of methanol.

  • Complexation: Add the metal salt solution dropwise to the ligand solution with continuous stirring.

  • Reaction: Stir the resulting mixture for 1 hour at room temperature. The solid complex will precipitate.

  • Isolation: Filter the complex, wash with cold methanol, and dry under vacuum.

Diagram: Schiff Base Formation and Metal Chelation

G cluster_reactants Aldehyde 5-Nitrosalicylaldehyde (2 equivalents) Condensation Condensation Reaction (Methanol, 30°C) Aldehyde->Condensation Amine Diamine (e.g., 1,3-diaminopropane) Amine->Condensation Ligand Tetradentate N2O2 Schiff Base Ligand Condensation->Ligand Complexation Complexation Ligand->Complexation Metal Metal Salt (e.g., Co(OAc)2) Metal->Complexation Product Metal Complex (e.g., Square-Planar Co(II) Complex) Complexation->Product

Caption: General scheme for Schiff base synthesis and metal complexation.

Part 3: Applications in Medicinal Chemistry

The derivatives of 5-nitrosalicylaldehyde, particularly their metal complexes, have emerged as a class of compounds with significant therapeutic potential. The synergy between the Schiff base scaffold, the coordinated metal ion, and the 5-nitro substituent often leads to enhanced biological activity compared to the individual components.[11]

Antimicrobial Activity

A substantial body of research demonstrates that Schiff base complexes derived from 5-nitrosalicylaldehyde possess potent antibacterial and antifungal properties.[12][13][14] These compounds have shown efficacy against a range of challenging pathogens, including Gram-positive bacteria like Staphylococcus aureus (including methicillin-resistant MRSA), Gram-negative bacteria such as Klebsiella pneumoniae and E. coli, and the yeast Candida albicans.[12][13]

Mechanism of Action: The enhanced antimicrobial effect of the metal complexes is often attributed to Overtone’s concept and Tweedy’s chelation theory. Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex. This enhanced lipophilicity allows the complex to more easily penetrate the lipid layers of the bacterial cell membrane, disrupting cellular processes. Once inside, the metal ion can interfere with normal enzymatic functions, while the nitro group can be reduced to generate reactive nitrogen species, inducing oxidative stress and cell death.[2]

Data Presentation: Antimicrobial Activity of 5-Nitrosalicylaldehyde Derivatives

Compound/Complex TypeTest OrganismActivityReference
Cu(II) ThiosemicarbazonatesS. aureus (MRSA)High Activity, Bactericidal Effect[12]
Cu(II) ThiosemicarbazonatesK. pneumoniaeModerate to High Activity[12]
Cu(II) ThiosemicarbazonatesC. albicansModerate to High Activity[12]
Fe(II), Cu(II), Zn(II) ComplexesM. luteus, S. aureusActive[13][14]
Fe(II), Cu(II), Zn(II) ComplexesE. coliActive[13][14]
Unsymmetrical Schiff BasesE. feacalis, S. aureusActive (NO2 > Br substituent)[15]
Anticancer and Cytotoxic Activity

The unique chemical properties of 5-nitrosalicylaldehyde derivatives also make them promising candidates for anticancer drug development. Several studies have reported significant cytotoxic activity against various human cancer cell lines.

  • Breast and Colorectal Cancer: Arylhydrazone derivatives of 5-nitrosalicylaldehyde have shown moderate to high cytotoxicity against MCF-7 (breast) and HCT116 (colorectal) cancer cell lines.[2] The mechanism for these specific compounds was linked to the inhibition of vascular endothelial growth factor receptor-2 (VEGFR-2) kinase, a key target in angiogenesis.[2]

  • Hepatocellular Carcinoma and Breast Cancer: A silatrane derivative coupled to 5-nitrosalicylaldehyde exhibited high cytotoxic activity against HepG2 (liver) and MCF7 (breast) cell lines.[3] This activity is attributed to the "activation by reduction" mechanism, where the nitro group is reduced within the hypoxic tumor microenvironment to generate cytotoxic radicals.[3]

  • Low Toxicity to Normal Cells: Importantly, many of these complexes show selective toxicity. For instance, certain copper(II) thiosemicarbazonates were found to be biosafe, with high cellular viability (88-91%) against normal sheep blood cells, indicating a favorable therapeutic window.[12]

Diagram: Proposed Anticancer Mechanism of Action

G cluster_mech1 Mechanism 1: Kinase Inhibition cluster_mech2 Mechanism 2: Reductive Activation Compound 5-NO2 Salicylaldehyde Derivative Cell Cancer Cell (Hypoxic Environment) Compound->Cell Penetrates Cell Receptor VEGFR-2 Kinase Compound->Receptor Binds & Inhibits Nitroreductase Nitroreductases Compound->Nitroreductase Reduced by Apoptosis Apoptosis / Cell Death Receptor->Apoptosis Inhibition leads to Radicals Cytotoxic Radicals (ROS/RNS) Nitroreductase->Radicals Generates Radicals->Apoptosis Induces

Caption: Dual proposed anticancer mechanisms for 5-nitro derivatives.

Part 4: Applications in Materials Science

Beyond its biomedical potential, 5-nitrosalicylaldehyde is a valuable intermediate in materials chemistry, particularly for developing photoresponsive materials.

  • Photochromic Compounds: It is a key starting material for synthesizing spirobenzopyrans.[5] These molecules exhibit photochromism, the ability to reversibly change color upon exposure to light. This property is highly sought after for applications in optical data storage, molecular switches, and "smart" windows.

  • Fluorescent Probes: While salicylaldehyde itself is known to form fluorescent complexes for detecting ions like Zn(II), the principles extend to its derivatives.[16][17][18] The Schiff bases of salicylaldehydes can act as "turn-on" fluorescent probes for detecting specific metal ions like Al3+.[19] The coordination of the metal ion restricts intramolecular rotation and can disrupt excited-state intramolecular proton transfer (ESIPT), leading to a significant enhancement in fluorescence emission. The 5-nitro group can modulate the electronic properties and thus the fluorescent response of such sensors.

Conclusion

5-Nitrosalicylaldehyde is far more than a simple substituted aldehyde; it is a strategically designed chemical intermediate. The presence of the 5-nitro group profoundly influences its reactivity and the properties of its derivatives, making it a versatile and powerful tool for researchers. Its straightforward, high-yield synthesis via condensation reactions provides access to a vast library of Schiff base ligands. The resulting metal complexes have demonstrated exceptional potential as next-generation antimicrobial and anticancer agents, often exhibiting high efficacy and selectivity. Furthermore, its role as a precursor to advanced photochromic materials underscores its utility in materials science. This guide highlights the foundational importance of 5-nitrosalicylaldehyde and provides a framework for its continued exploration in drug development and materials innovation.

References

  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II): Journal of Coordination Chemistry - Taylor & Francis. (2009, September 10). Available from: [Link]

  • Lobana, T. S., Indoria, S., Arora, D. S., et al. Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates of Copper(II) : molecular spectroscopy, ESI-mass, antimicrobial activity and cytotoxicity. ResearchGate. (2025, August 6). Available from: [Link]

  • Iacopetta, D., et al. Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. UniBa. (2023, July 28). Available from: [Link]

  • Lobana, T. S., et al. Synthesis and structures of 5-nitro-salicylaldehyde thiosemicarb-azonates of copper(ii): molecular spectroscopy, ESI-mass studies, antimicrobial activity and cytotoxicity. RSC Publishing. Available from: [Link]

  • Iacopetta, D., et al. Metal Complexes with Schiff Bases as Antimicrobials and Catalysts. MDPI. (2023, July 28). Available from: [Link]

  • Naeimi, H., et al. Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complex. Taylor & Francis. (2010, January 10). Available from: [Link]

  • SYNTHESIS, CHARACTERIZATION AND APPLICATIONS OF METAL COMPLEXES OF 5-NITROSALICYLIDENE 4-AMINO 3-MERCAPTO-1, 2, 4-TRIAZINE. Rasayan J. Chem. Available from: [Link]

  • Synthesis, Characterization and Antibacterial Study of Schiff Base of 5- Nitrosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole and Their Transition Metal Ion Complexes. ResearchGate. (2022, July 31). Available from: [Link]

  • New preparation method of 5-nitro-salicylaldehyde. Eureka | Patsnap. (2012, August 15). Available from: [Link]

  • Nikolova-Mladenova, B. I., & Angelova, S. E. Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. ResearchGate. (2017, December 12). Available from: [Link]

  • Antimicrobial Activities of Schiff Base Metal Complexes of First Transition Series. Available from: [Link]

  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). ResearchGate. (2025, August 6). Available from: [Link]

  • Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α). PMC. (2025, November 25). Available from: [Link]

  • Corrigendum to “Synthesis of 5-nitro-salicylaldehyde-N-substituted thiosemicarbazonates of copper(II): Molecular structures, spectroscopy, ESI-mass studies and antimicrobial activity” [Inorg. Chim. Acta 461 (2017) 248–260]. ResearchGate. (2025, August 6). Available from: [Link]_

  • Chemical Attachment of 5-Nitrosalicylaldimine Motif to Silatrane Resulting in an Organic–Inorganic Structure with High Medicinal Significance. MDPI. (2022, December 18). Available from: [Link]

  • Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes. JOCPR. Available from: [Link]

  • CN102633646B - New preparation method of 5-nitro-salicylaldehyde. Google Patents.
  • Schiff base metal complexes: Synthesis, Characterization, Thermal Analysis and Antibacterial Activity. Asian Journal of Research in Chemistry. (2020, May 18). Available from: [Link]

  • Hisaindee, S., et al. Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of zinc(II) ions in aqueous solution. PubMed. (2012, March 15). Available from: [Link]

  • Synthesis and characterization of some transition metal complexes derived from 5-nitro salicylaldehyde and p-anisidine. ResearchGate. Available from: [Link]

  • Fluorescent studies of salicylaldehyde and other related carbonyl compounds for the selective and sensitive detection of Zinc(II) ions in aqueous solution. Atlantic Technological University. (2012, March 15). Available from: [Link]

  • Fluorescent Studies of Salicylaldehyde and Other Related Carbonyl Compounds for the Selective and Sensitive Detection of Zinc(II) Ions in Aqueous Solution. ResearchGate. (2011, November 5). Available from: [Link]

  • Schiff Base Compounds Derived from 5-Methyl Salicylaldehyde as Turn-On Fluorescent Probes for Al3+ Detection: Experimental and DFT Calculations. MDPI. (2025, February 28). Available from: [Link]

Sources

Protocols & Analytical Methods

Method

protocol for condensation of 2-hydroxy-5-nitrosobenzaldehyde with amines

Application Note & Protocol Topic: Protocol for the Condensation of 2-Hydroxy-5-Nitrosobenzaldehyde with Amines to Synthesize Biologically Active Schiff Bases Audience: Researchers, scientists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol

Topic: Protocol for the Condensation of 2-Hydroxy-5-Nitrosobenzaldehyde with Amines to Synthesize Biologically Active Schiff Bases

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Nitroso-Substituted Schiff Bases

Schiff bases, characterized by their azomethine (-C=N-) functional group, are a cornerstone of medicinal chemistry and materials science.[1][2] They are typically synthesized through the condensation of a primary amine with an aldehyde or ketone.[3] The specific incorporation of a 2-hydroxy-5-nitroso moiety into the benzaldehyde precursor introduces unique electronic and steric properties to the resulting Schiff base ligand. This functional group arrangement is of particular interest for several reasons:

  • Enhanced Coordination Chemistry: The hydroxyl (-OH), nitroso (-NO), and imine (-N=CH-) groups create a rich coordination pocket, making these ligands highly effective chelators for a variety of metal ions.[4][5]

  • Biological Activity: The resulting metal complexes often exhibit significant biological activities, including antimicrobial, antifungal, and anticancer properties.[1][6][7] The imine group is crucial for this bioactivity.[2]

  • Versatile Applications: Beyond medicine, these compounds find use as dyes, corrosion inhibitors, and catalysts in various chemical transformations.[4][8]

This application note provides a comprehensive, field-proven protocol for the synthesis of Schiff bases via the condensation of 2-hydroxy-5-nitrosobenzaldehyde with primary amines. It delves into the causality behind experimental choices, offers a detailed step-by-step methodology, and provides guidance for characterization and troubleshooting.

Reaction Mechanism and Workflow

The synthesis is a classic acid-catalyzed nucleophilic addition-elimination reaction. The process involves two key stages: the formation of a hemiaminal intermediate followed by its dehydration to yield the final imine product.

Mechanism of Acid-Catalyzed Schiff Base Formation

The presence of an acid catalyst is crucial for accelerating the reaction, particularly with less nucleophilic aromatic amines.[9] The acid protonates the carbonyl oxygen, significantly increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the amine.

Schiff_Base_Mechanism Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism Aldehyde 2-Hydroxy-5- nitrosobenzaldehyde Protonated_Aldehyde Protonated Aldehyde (Electrophilic) Aldehyde->Protonated_Aldehyde Protonation Amine Primary Amine (R-NH₂) Hemiaminal Hemiaminal Intermediate H_plus H⁺ (Acid Catalyst) Protonated_Aldehyde->Hemiaminal Nucleophilic Attack by Amine Protonated_Hemiaminal Protonated Hemiaminal Hemiaminal->Protonated_Hemiaminal Protonation of -OH Schiff_Base Schiff Base (Imine) Protonated_Hemiaminal->Schiff_Base Elimination of H₂O H2O H₂O

Caption: Figure 1: Acid-Catalyzed Schiff Base Formation Mechanism.

General Experimental Protocol

This protocol provides a robust starting point for the synthesis. Specific quantities should be adjusted based on the molecular weights of the chosen amine.

Materials and Equipment
  • Reagents:

    • 2-Hydroxy-5-nitrosobenzaldehyde

    • Selected primary amine (e.g., 3-fluoroaniline, o-aminobenzenethiol, 2-aminonicotinic acid)[10]

    • Solvent: Absolute Ethanol or Methanol

    • Catalyst: Glacial Acetic Acid or concentrated HCl/H₂SO₄

    • Deionized Water

  • Equipment:

    • Round-bottom flask (50 or 100 mL)

    • Reflux condenser

    • Magnetic stirrer and hotplate

    • Buchner funnel and filter paper

    • Beakers and graduated cylinders

    • Glass stirring rod

    • TLC plates (Silica gel 60 F254) and developing chamber

    • Desiccator

Step-by-Step Methodology

Experimental_Workflow Figure 2: General Experimental Workflow start Start dissolve_aldehyde 1. Dissolve 2-hydroxy-5- nitrosobenzaldehyde in Ethanol start->dissolve_aldehyde add_amine 2. Add equimolar amount of primary amine dissolve_aldehyde->add_amine add_catalyst 3. Add catalytic amount of acid (e.g., Acetic Acid) add_amine->add_catalyst reflux 4. Reflux the mixture (e.g., 2-8 hours) add_catalyst->reflux monitor 5. Monitor reaction via TLC reflux->monitor cool 6. Cool mixture to room temp. (and then in an ice bath) monitor->cool Upon completion filter 7. Filter the precipitate (Buchner Funnel) cool->filter wash 8. Wash with cold ethanol and deionized water filter->wash dry 9. Dry the product (Desiccator or vacuum oven) wash->dry characterize 10. Characterize the product (FTIR, NMR, MS) dry->characterize end End characterize->end

Caption: Figure 2: General Experimental Workflow.

  • Preparation of Reactants:

    • In a round-bottom flask, dissolve one molar equivalent of 2-hydroxy-5-nitrosobenzaldehyde in a minimal amount of absolute ethanol (e.g., 20-30 mL) with stirring.

    • In a separate beaker, dissolve one molar equivalent of the selected primary amine in a small volume of ethanol.

    • Expert Insight: Using an equimolar ratio of reactants ensures high conversion and simplifies purification by avoiding the need to remove excess starting material.[6] Absolute ethanol is preferred to minimize the presence of water, which can shift the reaction equilibrium back towards the reactants.

  • Initiation of Reaction:

    • Slowly add the amine solution to the stirring aldehyde solution at room temperature.

    • Add 2-4 drops of a suitable acid catalyst (glacial acetic acid is a good first choice; for very unreactive amines, concentrated H₂SO₄ may be required).[6][9]

    • Rationale: The acid catalyst is essential to protonate the carbonyl group, thereby activating it for nucleophilic attack. The reaction may proceed without a catalyst, but it can be exceedingly slow, sometimes taking days.[9]

  • Reaction under Reflux:

    • Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle or oil bath.

    • Maintain the reflux for a period of 2 to 8 hours. The optimal time will vary depending on the amine used.

    • Expert Insight: Heating under reflux provides the necessary activation energy for the dehydration of the hemiaminal intermediate, which is often the rate-limiting step.

  • Monitoring the Reaction:

    • Periodically check the progress of the reaction using Thin Layer Chromatography (TLC). A suitable mobile phase might be a mixture of hexane and ethyl acetate.

    • The reaction is complete when the spot corresponding to the starting aldehyde has disappeared.

    • Rationale: TLC is a rapid and effective way to monitor the consumption of starting materials and the formation of the product, preventing unnecessarily long reaction times.[11]

  • Isolation and Purification:

    • Once the reaction is complete, remove the flask from the heat and allow it to cool to room temperature.

    • A precipitate of the Schiff base product should form. To maximize precipitation, cool the flask further in an ice bath for 30 minutes.

    • Collect the solid product by vacuum filtration using a Buchner funnel.

    • Wash the precipitate with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with cold deionized water to remove any residual catalyst.[8]

    • Dry the purified product in a desiccator or a vacuum oven at a low temperature (40-50 °C).

Comparative Synthesis Data

The choice of amine and reaction conditions significantly impacts the outcome. The following table summarizes typical parameters for the synthesis of related Schiff bases, providing a valuable reference for experimental design.

Amine SubstrateSolventCatalystReaction Time (hours)Yield (%)Reference
o-AminobenzenethiolEthanolConc. HCl7Not specified[8]
3-FluoroanilineNot specifiedNot specifiedNot specifiedNot specified[10]
2-Aminonicotinic acidEthanolConc. H₂SO₄2Not specified[6]
m-NitroanilineEthanolNaOH (2-3 drops)4>80%[12][13]

Note: Data for 2-hydroxy-5-nitrosobenzaldehyde is limited; this table includes data from the closely related and well-documented 2-hydroxy-5-nitrobenzaldehyde and other nitro-substituted aldehydes to provide a predictive baseline.

Characterization of the Schiff Base Product

Confirming the identity and purity of the synthesized Schiff base is a critical final step.

  • Infrared (IR) Spectroscopy: The most definitive evidence of Schiff base formation is the appearance of a strong absorption band in the region of 1600-1650 cm⁻¹ , corresponding to the C=N (azomethine) stretching vibration. The disappearance of the C=O stretch from the aldehyde (around 1700 cm⁻¹) and the N-H stretches from the primary amine (around 3300-3500 cm⁻¹) also confirms the reaction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H-NMR: Look for a characteristic singlet peak between δ 8.0-9.0 ppm corresponding to the proton of the azomethine group (HC=N).[6] The disappearance of the aldehyde proton peak (around δ 9.5-10.5 ppm) is also expected.

    • ¹³C-NMR: The formation of the imine is confirmed by a signal for the azomethine carbon in the δ 145-165 ppm range.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the expected molecular formula.

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Reaction is very slow or does not proceed. 1. Insufficiently active catalyst. 2. Amine is not very nucleophilic. 3. Presence of water in the solvent.1. Switch from acetic acid to a stronger acid like H₂SO₄ or HCl.[9] 2. Increase the reflux time and monitor carefully with TLC. 3. Ensure use of absolute/anhydrous solvents. Consider adding molecular sieves.[3]
Product does not precipitate upon cooling. 1. Product is soluble in the reaction solvent. 2. Low yield of product.1. Reduce the volume of the solvent by rotary evaporation. 2. Add cold water dropwise to the ethanolic solution to induce precipitation. 3. Extract the product with a suitable organic solvent (e.g., ethyl acetate), wash the organic layer, dry it with Na₂SO₄, and evaporate the solvent.
Product is oily or impure. 1. Incomplete reaction. 2. Presence of side products.1. Continue refluxing until starting material is consumed (check via TLC). 2. Recrystallize the crude product from a suitable solvent system (e.g., ethanol, methanol, or a mixture like DCM/Methanol).[8]

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Use of 2-Hydroxy-5-nitrobenzaldehyde in Dye Synthesis.
  • Şimşek, O., Ashfaq, M., Tahir, M., Öztürk, S., & Ağar, E. (2023). SYNTHESIS AND CHARATERIZATIONS OF THE SCHIFF BASE DERIVED FROM 2-HYDROXY-5-NITROBENZALDEHYDE ALONGWITH HIRSHFELD SURFACE ANALYSIS AND COMPUTATIONAL STUDY. JOURNAL OF STRUCTURAL CHEMISTRY, 64(5), 942-953. Retrieved from [Link]

  • Simsek, O. et al. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde Alongwith Hirshfeld Surface Analysis and Computational Study. ResearchGate. Retrieved from [Link]

  • J. S. et al. (2022). Metal complexes driven from Schiff bases and semicarbazones for biomedical and allied applications: a review. PMC. Retrieved from [Link]

  • Dey, S. & Ghosh, S. (2024). Applications of metal complexes of Schiff bases-A Review. TIJER.org. Retrieved from [Link]

  • Oviawe, A. P., et al. (2020). Synthesis, Spectroscopic Characterization and Biological Studies Of 2-{[(2-hydroxy-5-nitrophenyl)methylidene]amino} nicotinic acid and Iron (II) complexes. SciSpace. Retrieved from [Link]

  • Taha, S. S. (2025). Cu (II) And Ag (I) Complexes of Schiff Base Derived from 2-Hydroxy-5. Journal of Babylon University. Retrieved from [Link]

  • Koirala, K. & Santos, J. (n.d.). Chemical structure of 2-hydroxy-5-nitrobenzaldehyde Schiff base of S-benzyl-dithiocarbazate. ResearchGate. Retrieved from [Link]

  • Abbina, S. (2014). Any details of Schiff base formation using of 2-hydroxy-5-nitrobenzaldehyde and aromatic amine? ResearchGate. Retrieved from [Link]

  • IJTSRD. (2019). Synthesis and Characterization of Schiff Base from Aromatic Amine and Aromatic P-Nitro Benzaldehyde. International Journal of Trend in Scientific Research and Development. Retrieved from [Link]

  • Al-Masoudi, N. A. et al. (2019). Preparation and Characterization of Novel Schiff Base Derived From 4-Nitro Benzaldehyde and Its Cytotoxic Activities. PMC. Retrieved from [Link]

  • Taha, S. S. (2025). (PDF) Cu (II) And Ag (I) Complexes of Schiff Base Derived from 2-Hydroxy-5-nitrobenzaldehyde with o- Aminobenzenethiol Synthesis, Characterization And Anti-Corrosion Behaviour Study. ResearchGate. Retrieved from [Link]

  • Abed, R. R., Jasim, R. F. (2024). SOME METALS COMPLEXES WITH SCHIFF BASE DERIVED FROM 2- HYDROXYBENZHYDRAZIDE, SYNTHESIS AND CHARACTERIZATION, ANTIBACTERIAL. MINAR International Journal of Applied Sciences and Technology. Retrieved from [Link]

  • Bendale, A. R. et al. (2011). Schiff base synthesis by unconventional route: An innovative green approach. Der Pharma Chemica. Retrieved from [Link]

  • IntechOpen. (2022). Synthesis of Schiff Bases by Non-Conventional Methods. SciSpace. Retrieved from [Link]

  • Nikam, P. S. et al. (2020). Synthesis of Schiff's Bases With Simple Synthetic Approach. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: High-Fidelity Synthesis of Metal Complexes Using 5-Nitrosalicylaldehyde

This Application Note is structured as a high-level technical guide for the synthesis and application of metal complexes derived from 5-nitrosalicylaldehyde. It moves beyond simple recipes to provide the mechanistic rati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is structured as a high-level technical guide for the synthesis and application of metal complexes derived from 5-nitrosalicylaldehyde. It moves beyond simple recipes to provide the mechanistic rationale and robust protocols required for reproducible results in drug discovery and materials science.

[1]

Executive Summary

5-Nitrosalicylaldehyde (5-NSA) is a privileged scaffold in coordination chemistry. Unlike its unsubstituted parent (salicylaldehyde), the presence of a strong electron-withdrawing nitro group (


) at the para position relative to the phenolic hydroxyl significantly alters the ligand's electronic profile. This modification enhances the acidity of the phenolic proton (

reduction), thereby facilitating easier deprotonation and stronger chelation with transition metals (Cu, Ni, Co, Zn). This guide provides a validated protocol for synthesizing Schiff base ligands from 5-NSA and their subsequent metallation, tailored for researchers targeting antimicrobial and anticancer applications.

Chemical Rationale & Ligand Design

The "Nitro Effect" in Coordination

The strategic selection of 5-nitrosalicylaldehyde over standard salicylaldehyde is driven by three mechanistic factors:

  • Enhanced Acidity: The

    
     group stabilizes the phenoxide anion via resonance, lowering the 
    
    
    
    of the hydroxyl group. This allows complexation to occur at lower pH values compared to unsubstituted analogs.
  • Electronic Tuning: The electron-deficient ring creates a "harder" metal center in the resulting complex, often stabilizing higher oxidation states or altering redox potentials—critical for catalytic and biological activity.

  • Bioactivity: The nitro moiety is a known pharmacophore that can undergo enzymatic reduction in vivo (e.g., by nitroreductases), generating cytotoxic hydroxylamine or amine species that target bacterial DNA.

Protocol A: Synthesis of the Schiff Base Ligand

Target: Condensation of 5-nitrosalicylaldehyde with a primary amine (e.g., ethylenediamine, phenylenediamine, or thiosemicarbazide). Example: Synthesis of Bis(5-nitrosalicylidene)ethylenediamine (5-Nitro-Salen) .

Materials
  • Precursor: 5-Nitrosalicylaldehyde (CAS: 97-51-8)[1]

  • Amine: Ethylenediamine (or substituted aniline/hydrazide)

  • Solvent: Absolute Ethanol or Methanol (Anhydrous)

  • Catalyst: Glacial Acetic Acid (Optional, for slower amines)

Step-by-Step Methodology
  • Stoichiometric Calculation:

    • Calculate a 2:1 molar ratio (Aldehyde : Diamine).

    • Example: Dissolve 3.34 g (20 mmol) of 5-nitrosalicylaldehyde in 50 mL of hot absolute ethanol.

  • Amine Addition:

    • Dissolve 0.60 g (10 mmol) of ethylenediamine in 10 mL of ethanol.

    • Critical Step: Add the amine solution dropwise to the hot aldehyde solution under constant magnetic stirring. The solution will immediately darken (yellow/orange to deep orange/brown) indicating imine formation.

  • Reflux:

    • Heat the mixture to reflux (

      
      ) for 2–4 hours .
      
    • QC Check: Monitor reaction progress via TLC (Silica gel; Mobile phase: Hexane:Ethyl Acetate 7:3). Disappearance of the aldehyde spot indicates completion.

  • Isolation:

    • Cool the reaction mixture to room temperature, then place in an ice bath for 30 minutes.

    • Filter the precipitate using a Buchner funnel.

  • Purification:

    • Recrystallize from hot ethanol or an ethanol/DMF mixture.

    • Dry in a vacuum desiccator over

      
      .[2]
      

Protocol B: Metallation (Preparation of Metal Complexes)

Target: Synthesis of M(II) complexes (Cu, Ni, Co).[2][3][4][5][6][7][8][9]

Materials
  • Ligand: Purified Schiff base from Protocol A.

  • Metal Salt: Metal(II) Acetate or Chloride (

    
    , 
    
    
    
    , etc.). Note: Acetates are preferred as they act as self-buffering agents to sponge up the released protons.
  • Solvent: Ethanol/Methanol (for acetates) or DMF (for solubility issues).

Step-by-Step Methodology
  • Ligand Solution:

    • Dissolve 1.0 mmol of the Schiff base ligand in 20-30 mL of hot ethanol. If solubility is poor, add DMSO dropwise until clear.

  • Metal Addition:

    • Dissolve 1.0 mmol of Metal(II) salt in 10 mL of distilled water or ethanol.

    • Add the metal solution to the ligand solution slowly.

  • pH Adjustment (Critical for Chlorides):

    • If using metal chlorides/nitrates, the solution will become acidic. Add dilute

      
       or 
      
      
      
      solution dropwise to adjust pH to ~7–8. This ensures deprotonation of the phenolic oxygen and chelation.
  • Reflux & Digest:

    • Reflux for 3–6 hours .

    • Observation: A distinct color change or heavy precipitation usually occurs (e.g., Cu complexes often turn green/brown; Ni complexes turn red/orange).

  • Work-up:

    • Filter the solid complex while hot (to remove unreacted ligand) or after cooling (for maximum yield).

    • Wash sequentially with: Hot water (removes metal salts)

      
       Warm Ethanol (removes unreacted ligand) 
      
      
      
      Diethyl Ether (drying).
    • Dry at

      
       in a vacuum oven.
      

Experimental Workflow & Logic (Visualization)

SynthesisWorkflow cluster_0 Step 1: Ligand Synthesis cluster_1 Step 2: Complexation Start Start: 5-Nitrosalicylaldehyde Condensation Schiff Base Condensation (Reflux, EtOH, 2-4h) Start->Condensation Amine Select Amine Source (Diamine / Hydrazide) Amine->Condensation Ligand Ligand Isolation (Precipitate & Recrystallize) Condensation->Ligand -H2O Chelation Metallation Reaction (Reflux, pH 7-8 adjustment) Ligand->Chelation MetalSalt Metal Salt Solution (Cu/Ni/Co Acetate or Chloride) MetalSalt->Chelation Wash Purification (Wash: Water -> EtOH -> Ether) Chelation->Wash Precipitation FinalProduct Final Metal Complex (Powder/Crystal) Wash->FinalProduct

Figure 1: Step-by-step logic flow for the synthesis of 5-nitrosalicylaldehyde derived metal complexes.

Characterization & Expected Data

To validate the synthesis, compare your data against these expected spectral shifts.

Spectroscopic Validation Table
TechniqueFunctional Group / ParameterLigand (Free)Metal Complex (Coordination)Interpretation
FT-IR Azomethine



Red shift (

) indicates coordination via Nitrogen.[4]
FT-IR Phenolic


(Broad)
Disappears Indicates deprotonation and coordination via Oxygen.
FT-IR Phenolic



Blue shift (

) due to C-O bond strengthening upon donation to metal.
H-NMR Phenolic


Absent Confirms loss of proton upon complexation.
H-NMR Azomethine



Downfield shift usually observed due to deshielding by metal.
UV-Vis d-d TransitionNone

Specific bands depend on geometry (e.g., Sq. Planar Cu vs Octahedral Ni).
Molar Cond. Electrolyte NatureN/A

Low values in DMSO indicate non-electrolytic nature (neutral complex).

Biological Mechanism of Action

The enhanced biological activity of these complexes is often attributed to Chelation Theory (Overton's concept and Tweedy's chelation theory).

Bioactivity Ligand Free Ligand (Polar) Complex Metal Complex (Lipophilic) Ligand->Complex Chelation Membrane Bacterial Cell Membrane (Lipid Bilayer) Ligand->Membrane Low Permeability Complex->Membrane High Permeability Target Intracellular Target (DNA/Enzymes) Membrane->Target Transport Mechanism Mechanism: 1. Pi-electron delocalization 2. Reduced polarity of Metal ion 3. Increased Lipophilicity Mechanism->Complex

Figure 2: Mechanism of enhanced antimicrobial activity via chelation-induced lipophilicity.

Explanation: Upon chelation, the positive charge of the metal ion is partially shared with the donor atoms (N/O) and delocalized over the chelate ring. This reduces the polarity of the metal ion and increases the lipophilicity of the complex, allowing it to penetrate the lipid bilayer of bacterial membranes more effectively than the free metal salt or ligand.

References

  • Ramasubramanian, A. S., et al. (2010).[8] Synthesis, Characterization and Applications of Metal Complexes of 5-Nitrosalicylidene 4-Amino 3-Mercapto-1, 2, 4-Triazine-5-One. Rasayan Journal of Chemistry. Link

  • Naeimi, H., & Moradian, M. (2010).[10] Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). Dyes and Pigments/ResearchGate. Link

  • Ingole, S. P. (2022).[11] Synthesis, Characterization and Antibacterial Study of Schiff Base of 5-Nitrosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole and Their Transition Metal Ion Complexes. International Journal of Scientific Research in Science and Technology. Link

  • Yousef, T. A., et al. (2009). Spectroscopic studies and biological evaluation of some transition metal complexes of Schiff-base ligands derived from 5-arylazo-salicylaldehyde. Journal of Coordination Chemistry. Link

  • PubChem. 5-Nitrosalicylaldehyde Compound Summary. National Library of Medicine. Link

Sources

Method

Topic: Synthesis and Application of 2-hydroxy-5-nitrosobenzaldehyde in Photochromic Spiropyran Development

An Application Note for Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical overview of the synthesis, characterization, and application of photochromic spiropyrans deriv...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the synthesis, characterization, and application of photochromic spiropyrans derived from 2-hydroxy-5-nitrosobenzaldehyde. It is designed for professionals in research and development who require a detailed understanding of the underlying chemistry and practical laboratory protocols.

Introduction: The Dynamics of Photochromism and the Role of Spiropyrans

Photochromism is the phenomenon where a chemical species undergoes a reversible transformation between two forms, each possessing a distinct absorption spectrum, upon irradiation with light.[1][2] Among the various classes of photochromic molecules, spiropyrans have garnered significant attention due to their robust and dramatic color changes.[3][4] These molecules can be switched between a thermodynamically stable, colorless "spiro" (SP) form and a metastable, colored "merocyanine" (MC) form using ultraviolet (UV) and visible light, respectively.[2][5]

The versatility of spiropyrans stems from the ability to tune their photochromic properties—such as the color of the MC form, switching kinetics, and fatigue resistance—by modifying their molecular structure. The introduction of functional groups onto either the indoline or the benzopyran moiety is a key strategy for this fine-tuning.[6] This application note focuses specifically on the use of 2-hydroxy-5-nitrosobenzaldehyde as a precursor. The electron-withdrawing nitroso (-NO) group at the 5-position of the benzopyran ring plays a critical role in modulating the electronic properties and, consequently, the photochromic behavior of the resulting molecule.

The Spiropyran-Merocyanine Photochromic Mechanism

The fundamental mechanism of spiropyran photochromism involves a light-induced electrocyclic ring-opening reaction.[7]

  • Closed Form (Spiropyran - SP): In its ground state, the molecule exists in the spiro form. This structure features two heterocyclic rings—typically an indoline and a benzopyran—connected by a single spiro carbon atom. The two halves of the molecule are orthogonal to each other, which disrupts π-conjugation, rendering the compound colorless as it primarily absorbs in the UV region.[8][9]

  • Open Form (Merocyanine - MC): Upon irradiation with UV light (e.g., 365 nm), the labile C-O bond at the spiro center cleaves.[4][10] This cleavage allows for rotation around the central C-C bond, leading to the formation of the planar, zwitterionic merocyanine (MC) form. This planar structure possesses an extended π-conjugated system, which is responsible for its strong absorption in the visible spectrum and, thus, its deep color.[2][9]

  • Reversion: The colored MC form is metastable and can revert to the more stable SP form either thermally in the dark or by irradiation with visible light.[2][11]

The introduction of an electron-withdrawing group, such as a nitro or nitroso group, on the benzopyran moiety significantly influences this equilibrium. These groups stabilize the negative charge on the phenolate oxygen of the zwitterionic MC form through resonance, thereby increasing the stability of the open form and often leading to a slower thermal reversion rate (longer color lifetime).[12][13]

G SP Spiropyran (SP) Colorless, Non-planar Absorbs UV Light MC Merocyanine (MC) Colored, Planar, Zwitterionic Absorbs Visible Light SP->MC UV Light (e.g., 365 nm) C-O Bond Cleavage MC->SP Visible Light or Heat C-O Bond Reformation

Caption: Reversible isomerization of spiropyran (SP) to merocyanine (MC).

Synthesis of a Nitroso-Substituted Spiropyran

The most common and effective method for synthesizing spiropyrans is the condensation reaction between a Fischer's base derivative (or its corresponding quaternary salt) and a substituted salicylaldehyde.[5][14] In this case, 2-hydroxy-5-nitrosobenzaldehyde serves as the salicylaldehyde component.

Principle of the Reaction

The synthesis involves the reaction of an N-alkylated 2,3,3-trimethyl-3H-indolium salt (a Fischer's base salt) with 2-hydroxy-5-nitrosobenzaldehyde in the presence of a base. The base deprotonates the active methyl group of the indolium salt, forming a reactive methylene base (an enamine). This enamine then acts as a nucleophile, attacking the aldehyde group of the 2-hydroxy-5-nitrosobenzaldehyde. A subsequent condensation and intramolecular cyclization reaction yields the final spiropyran product.[9][15]

Experimental Protocol

This protocol describes the synthesis of 1',3',3'-trimethyl-6-nitroso-spiro[2H-1-benzopyran-2,2'-indoline] as a representative example.

Table 1: Materials and Reagents

Reagent/MaterialGradeSupplierNotes
1,2,3,3-Tetramethyl-3H-indolium iodideSynthesis Gradee.g., Sigma-AldrichThis is the Fischer's base salt. Can be synthesized from 2,3,3-trimethyl-3H-indole.
2-hydroxy-5-nitrosobenzaldehydeSynthesis Gradee.g., TCIThe key precursor. Handle with care.
Ethanol (EtOH), AnhydrousACS Gradee.g., Fisher ScientificSolvent for the reaction.
Triethylamine (Et₃N) or PiperidineReagent Gradee.g., Sigma-AldrichBase catalyst. Piperidine is often more effective but more toxic.
Diethyl Ether (Et₂O)ACS Gradee.g., Fisher ScientificFor purification/precipitation.
Hydrochloric Acid (HCl), 1.0 M in EtherLaboratory Prepared-For purification via MCH+ salt precipitation.[9]
Sodium Bicarbonate (NaHCO₃), Saturated SolutionLaboratory Prepared-For neutralization during workup.
Anhydrous Magnesium Sulfate (MgSO₄)ACS Gradee.g., VWRFor drying the organic phase.
Round-bottom flask, Reflux condenser, Stir plate--Standard laboratory glassware.

Step-by-Step Procedure:

  • Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1,2,3,3-tetramethyl-3H-indolium iodide (e.g., 1.0 eq, 3.01 g, 10 mmol) and 2-hydroxy-5-nitrosobenzaldehyde (1.0 eq, 1.51 g, 10 mmol) in 40 mL of anhydrous ethanol.[9][14]

  • Initiation: Add a catalytic amount of a base, such as triethylamine (2-3 drops) or piperidine (2-3 drops), to the solution. The solution will typically change color upon addition of the base, indicating the formation of the reactive methylene intermediate.

  • Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 80°C) with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase). The reaction is typically complete within 2-4 hours.

  • Cooling and Isolation: Once the reaction is complete, remove the heat source and allow the flask to cool to room temperature. The crude product may precipitate from the solution upon cooling. If not, the solvent can be removed under reduced pressure using a rotary evaporator.

  • Purification (Method A - Recrystallization): The crude solid can be purified by recrystallization from a suitable solvent like ethanol or isopropanol to yield the pure spiropyran product.

  • Purification (Method B - Acid-Base Extraction): For a more rigorous purification, an acid-base method can be employed.[9]

    • Dissolve the crude product in diethyl ether.

    • Slowly add 1.0 M ethereal HCl dropwise while stirring. The protonated merocyanine form (MCH+), which is insoluble in ether, will precipitate as a yellow solid.

    • Isolate the yellow MCH+ salt by filtration.

    • Wash the salt with fresh diethyl ether.

    • To recover the spiropyran, suspend the MCH+ salt in a separatory funnel with diethyl ether and a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Shake vigorously until all the solid dissolves and the ether layer becomes colored (often purple/blue from the transient MC form) and then fades.

    • Separate the organic layer, wash it with brine, and dry it over anhydrous magnesium sulfate (MgSO₄).

    • Filter off the drying agent and evaporate the solvent to obtain the pure, neutral spiropyran product.

Caption: General workflow for the synthesis and purification of spiropyran.

Characterization of the Synthesized Spiropyran

Confirming the structure and photochromic properties of the synthesized molecule is essential.

Spectroscopic Analysis
  • ¹H and ¹³C NMR Spectroscopy: Used to confirm the molecular structure. Key signals include the gem-dimethyl protons on the indoline ring, the N-methyl protons, and the aromatic protons. The spiro carbon typically appears around 105-110 ppm in the ¹³C NMR spectrum.

  • FT-IR Spectroscopy: The IR spectrum of the spiropyran form will show a characteristic C-O-C stretching vibration for the spiro ether linkage (around 1200-1300 cm⁻¹).[5][14] Upon conversion to the MC form, this peak diminishes, and a new peak corresponding to the phenolate group may appear.

  • UV-Visible Spectroscopy: This is the primary technique for evaluating photochromic behavior.[11]

    • The colorless SP form in a non-polar solvent (e.g., toluene or dichloromethane) will show absorption bands only in the UV region (typically 300-380 nm).[4]

    • Upon irradiation with UV light (365 nm), a new, strong absorption band will appear in the visible region (typically 550-620 nm), corresponding to the π-π* transition of the conjugated MC form.[11] The appearance of this band is accompanied by a distinct color change.

Table 2: Expected Spectroscopic Data for a Nitroso-Spiropyran

TechniqueSpiropyran (SP) FormMerocyanine (MC) Form
Appearance Colorless or pale yellow solid/solutionDeeply colored (e.g., blue, purple, orange) solution[5]
UV-Vis (λmax) ~350 nm~580-610 nm (highly solvent-dependent)[11]
¹H NMR Sharp, well-defined peaks for two distinct ring systems.Broader peaks due to multiple isomers and potential paramagnetic character of NO group.
FT-IR (cm⁻¹) Prominent spiro C-O ether stretch (~1270 cm⁻¹).[14]Diminished C-O ether stretch, appearance of phenolate character.
Protocol for Photochromic Performance Evaluation
  • Prepare a dilute solution of the synthesized spiropyran in a suitable solvent (e.g., 10 µM in acetonitrile or toluene) in a quartz cuvette.

  • Record the initial UV-Vis absorption spectrum. This represents the SP form.

  • Irradiate the cuvette with a UV lamp (365 nm) for a set period (e.g., 60 seconds) while monitoring the change in the visible absorption band.

  • Record the spectrum at the photostationary state (PSS), where no further color change occurs.

  • To observe the reverse reaction, either place the cuvette in the dark and record spectra at timed intervals (thermal fading) or irradiate with visible light (e.g., >500 nm) and record the final spectrum.

Troubleshooting Common Synthesis Issues

Table 3: Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Yield Inactive Fischer's base salt; insufficient heating; incorrect stoichiometry.Verify the purity of starting materials. Ensure the reaction is heated to reflux. Use a slight excess of the aldehyde.
Product is always colored The MC form is highly stabilized by the solvent or impurities.Use a non-polar solvent for storage. Purify the compound meticulously to remove any acidic or basic impurities.
Poor Photochromic Response Degradation of the compound (photofatigue); aggregation in solution.Store the compound in the dark and under inert gas. Use fresh, high-purity solvents for analysis.
Purification Difficulties Product is an oil or does not crystallize easily.Attempt purification via column chromatography (silica gel) or use the acid-base precipitation method described.[9]

Conclusion

The use of 2-hydroxy-5-nitrosobenzaldehyde provides a straightforward route to synthesize spiropyrans with tailored electronic properties. The strong electron-withdrawing nature of the nitroso group enhances the stability of the colored merocyanine form, making these compounds particularly interesting for applications requiring long-lived colored states, such as in sensing, molecular switches, and smart materials.[16][17] The protocols and characterization methods outlined in this note provide a comprehensive framework for researchers to successfully synthesize and evaluate these dynamic molecules.

References

  • Optica Publishing Group. (n.d.). Photochromic behavior of spiropyran in polymer matrices.
  • AIP Publishing. (n.d.). Spectral and Photochromic Study of Spiropyran.
  • Klajn, R. (2014). Spiropyran-based dynamic materials. Chemical Society Reviews, 43(1), 148–184.
  • RSC Publishing. (2024, January 26). Photo- and halochromism of spiropyran-based main-chain polymers.
  • Wikipedia. (n.d.). Spiropyran.
  • ACS Publications. (2013, October 21). Characterization of the Thermal and Photoinduced Reactions of Photochromic Spiropyrans in Aqueous Solution. The Journal of Physical Chemistry B.
  • Light: Advanced Manufacturing. (2023, March 24). Two-photon photopolymerization directly initiated by spiropyran photochromic molecules.
  • ResearchGate. (n.d.). Scheme 1: Photochromic mechanism in the spiropyran (SPy) series....
  • PMC. (n.d.). Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Synthesis, photochromic properties, and bioactivity of spiropyrans with electron-donating/withdrawing substituents on indoline and [2H]-chromene rings.
  • The Royal Society. (2022, March 2). Synthesis of novel silica encapsulated spiropyran-based thermochromic materials.
  • ACS Publications. (2022, October 11). Spiropyran–Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications. ACS Omega.
  • RSC Publishing. (2024, November 21). Spectroscopic and photochemical evaluation of stereochemically biased 3′-substituted spiropyran photoswitches.
  • (n.d.). Photochromism of nitrospiropyrans: effects of structure, solvent and temperature.
  • ResearchGate. (n.d.). Synthetic strategy of various substituted spiropyrans.
  • (n.d.). Photochromism of nitrospiropyrans: effects of structure, solvent and temperature.
  • Research, Society and Development. (2022, April 13). Preparation and Characterization of Photo/Ionochromism-Activated Spiropyran-Derived Merocyanines.
  • ACS Publications. (n.d.). Photoprocesses in Spiropyran-Derived Merocyanines. The Journal of Physical Chemistry A.
  • MDPI. (2023, June 5). 5′-Substituted Indoline Spiropyrans: Synthesis and Applications.
  • ResearchGate. (n.d.). Synthesis, characterization, and photochromism study of two spiropyran molecules with a terminal alkynyl functional group and their new 1,2,3-triazoline-containing derivatives | Request PDF.
  • PMC. (n.d.). Spirocyclic Nitroxides as Versatile Tools in Modern Natural Sciences: From Synthesis to Applications. Part I. Old and New Synthetic Approaches to Spirocyclic Nitroxyl Radicals.
  • ResearchGate. (2025, August 10). Photochromism of nitrospiropyrans: Effects of structure, solvent and temperature | Request PDF.
  • ResearchGate. (2025, August 4). Synthesis, experimental and theoretical studies of nitrosubstituted symmetric bis(spiropyran) of the indoline series | Request PDF.
  • Taylor & Francis. (2006, August 31). Full article: Photochromism of the Spiropyran Thin Solid Films.
  • PMC. (2017, December 18). Advances in Spiropyrans/Spirooxazines and Applications Based on Fluorescence Resonance Energy Transfer (FRET) with Fluorescent Materials.
  • PMC. (2022, March 2). Synthesis of novel silica encapsulated spiropyran-based thermochromic materials.
  • Semantic Scholar. (2022, October 11). Spiropyran−Merocyanine Based Photochromic Fluorescent Probes: Design, Synthesis, and Applications.

Sources

Application

Application Notes and Protocols for the Catalytic Use of 5-Nitrosalicylaldehyde Copper Complexes

An In-Depth Technical Guide Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist Foreword: The Strategic Advantage of Tunable Schiff Base Catalysts In the l...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Foreword: The Strategic Advantage of Tunable Schiff Base Catalysts

In the landscape of modern catalysis, the demand for efficient, cost-effective, and tunable catalysts is paramount. Copper, owing to its natural abundance and versatile redox chemistry, has emerged as a sustainable alternative to precious metals like palladium.[1][2] The reactivity of a copper catalyst is profoundly influenced by its ligand sphere. Schiff base ligands, synthesized through the straightforward condensation of an amine and a carbonyl compound, offer a modular platform for catalyst design. Their coordination to copper ions via azomethine nitrogen creates stable complexes with remarkable catalytic properties.

This guide focuses specifically on copper complexes derived from 5-nitrosalicylaldehyde. The introduction of a nitro group (—NO₂) at the 5-position of the salicylaldehyde ring is a strategic design choice. As a potent electron-withdrawing group, it significantly modulates the electronic properties of the copper center.[3] This electronic tuning can enhance the Lewis acidity of the metal, influence substrate binding, and stabilize key intermediates in the catalytic cycle, thereby opening avenues for unique reactivity and efficiency.[3][4] These notes provide the foundational knowledge and practical protocols for synthesizing these catalysts and applying them to high-value chemical transformations.

Section 1: Synthesis and Characterization of the Catalyst

The successful application of any catalyst begins with its reliable and reproducible synthesis. This section provides a two-step protocol for preparing a representative 5-nitrosalicylaldehyde Schiff base copper(II) complex.

Protocol 1.1: Synthesis of the Schiff Base Ligand (L)

This protocol details the synthesis of N,N'-bis(5-nitrosalicylidene)ethylenediamine, a common tetradentate Schiff base ligand.

Rationale: The condensation reaction between an aldehyde and a primary amine to form an imine (Schiff base) is a robust and high-yielding reaction. Ethanol is an ideal solvent as it readily dissolves the reactants and allows for easy removal of the water byproduct upon refluxing, driving the equilibrium towards product formation.

Step-by-Step Methodology:

  • Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 mmol of 5-nitrosalicylaldehyde in 75 mL of absolute ethanol.

  • Amine Addition: To this stirring solution, add 5.0 mmol of ethylenediamine dropwise.

  • Reaction: Reflux the resulting mixture for 4 hours. A yellow precipitate will form as the reaction progresses.

  • Isolation: After the reflux period, cool the flask to room temperature. Collect the yellow precipitate by vacuum filtration.

  • Purification: Wash the collected solid sequentially with cold ethanol (2 x 20 mL) and diethyl ether (1 x 20 mL) to remove unreacted starting materials.

  • Drying: Dry the purified yellow ligand under vacuum. A typical yield is 85-95%.

Protocol 1.2: Synthesis of the Copper(II) Complex [Cu(L)]

Rationale: The Schiff base ligand readily coordinates with copper(II) ions. The deprotonation of the phenolic hydroxyl groups by a base (like sodium acetate) is crucial for chelation with the copper ion, forming a stable, neutral complex.

Step-by-Step Methodology:

  • Ligand Solution: In a 100 mL round-bottom flask, suspend 2.0 mmol of the synthesized Schiff base ligand in 40 mL of hot ethanol.

  • Copper Salt Addition: In a separate beaker, dissolve 2.0 mmol of copper(II) acetate monohydrate in 20 mL of a 1:1 water-ethanol mixture. Add this solution to the stirring ligand suspension.

  • Reaction: Reflux the mixture for 2 hours. The color of the suspension will change, indicating complex formation.

  • Isolation: Cool the reaction mixture to room temperature. Collect the solid complex by vacuum filtration.

  • Purification: Wash the product with water, followed by cold ethanol and diethyl ether.

  • Drying: Dry the final complex in a desiccator over anhydrous CaCl₂.

Characterization Data

The successful formation of the ligand and its complex should be verified using standard spectroscopic techniques.

Technique Ligand (L) Complex [Cu(L)] Interpretation
FT-IR (cm⁻¹) ~1635 (C=N)~1610-1620 (C=N)A shift to lower frequency of the azomethine (C=N) stretch indicates coordination of the nitrogen to the copper ion.[3]
~3300 (O-H)AbsentDisappearance of the broad phenolic O-H band confirms deprotonation and coordination of the oxygen to the copper ion.[3]
UV-Vis (nm) ~270, ~350~280, ~390, ~450Shifts in π→π* and n→π* transitions, and the appearance of a new d-d transition band in the visible region, confirm complexation.[5]

Section 2: Catalytic Application in C-N Cross-Coupling Reactions

One of the most powerful applications of copper-Schiff base complexes is in the catalysis of Ullmann-type C-N cross-coupling reactions.[1] These reactions are fundamental to the synthesis of pharmaceuticals and organic materials. The [Cu(L)] complex, with its electron-deficient metal center, is an effective catalyst for the N-arylation of heterocyclic amines.

Protocol 2.1: N-Arylation of Imidazole with an Aryl Halide

Rationale: This protocol outlines the coupling of imidazole with an activated aryl halide like iodobenzene. A base is required to deprotonate the imidazole, making it a more potent nucleophile.[6] A polar aprotic solvent like DMSO is used to dissolve the reactants and facilitate the reaction at elevated temperatures. The electron-withdrawing nitro group on the catalyst is hypothesized to stabilize the copper center, promoting the oxidative addition and reductive elimination steps of the catalytic cycle.[3]

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk tube, add the [Cu(L)] complex (0.05 mmol, 5 mol%), imidazole (1.0 mmol), and K₂CO₃ (2.0 mmol).

  • Atmosphere: Evacuate and backfill the tube with an inert atmosphere (Nitrogen or Argon) three times.

  • Reagent Addition: Add iodobenzene (1.1 mmol) and 3 mL of anhydrous DMSO via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 110 °C. Stir the reaction for 24 hours.

  • Workup: After cooling to room temperature, dilute the reaction mixture with 20 mL of ethyl acetate and 20 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Representative Data for C-N Coupling

The following table summarizes typical results for similar copper-catalyzed N-arylation reactions, demonstrating the general efficacy of this catalyst class.

Amine Aryl Halide Yield (%)
ImidazoleIodobenzene>90
1H-Pyrazole4-Iodotoluene>85
Aniline1-Iodo-4-nitrobenzene>95
1H-IndoleBromobenzene~75-85

Note: Yields are representative and can vary based on the specific Schiff base ligand and reaction conditions. Data synthesized from findings on related copper-catalyzed systems.[1]

Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification A 1. Add Catalyst, Amine, & Base to Schlenk Tube B 2. Evacuate & Backfill with Inert Gas (3x) A->B C 3. Add Aryl Halide & Anhydrous Solvent B->C D 4. Seal Tube & Heat (e.g., 110 °C, 24h) C->D E 5. Cool & Dilute with Solvent/Water D->E F 6. Extract Organic Layer E->F G 7. Dry & Concentrate F->G H 8. Purify via Column Chromatography G->H

Caption: Workflow for Copper-Catalyzed N-Arylation.

Section 3: Mechanistic Considerations

Understanding the catalytic cycle is crucial for optimizing reaction conditions and expanding the substrate scope. While the precise mechanism can be complex, a plausible pathway for the copper-catalyzed C-N cross-coupling is illustrated below. The cycle generally involves transitions between Cu(I), Cu(II), and potentially Cu(III) oxidation states.[6][7]

Proposed Catalytic Cycle

Catalytic_Cycle A [L-CuII] B [L-CuII(NuH)] Amine Coordination A->B + R2NH C [L-CuII(Nu)]- Deprotonation B->C - H+ (Base) D [L-CuIII(Nu)(Ar)(X)] Oxidative Addition C->D + Ar-X E [L-CuI] + Ar-Nu Reductive Elimination D->E E->A Oxidation

Caption: Proposed Catalytic Cycle for C-N Coupling.

Mechanistic Pillars:

  • Amine Coordination & Deprotonation: The amine substrate (R₂NH) coordinates to the Cu(II) center. A base then deprotonates the coordinated amine, forming a more nucleophilic amide species.[6]

  • Oxidative Addition: The aryl halide (Ar-X) adds to the copper complex. This is often the rate-determining step and is thought to proceed via a Cu(I)/Cu(III) or a related single-electron transfer (SET) pathway.[7][8] The electron-poor nature of the 5-nitrosalicylaldehyde complex can facilitate this step.

  • Reductive Elimination: The C-N bond is formed as the aryl and amino groups are eliminated from the copper coordination sphere. This step reduces the copper center, typically to Cu(I).[7]

  • Catalyst Regeneration: The active Cu(II) catalyst is regenerated through an oxidation step, completing the cycle.

References

  • APPLICATIONS OF COPPER – SCHIFF's BASE COMPLEXES : A REVIEW. TSI Journals. [Link][9]

  • Synthesis and structures of 5-nitro-salicylaldehyde thiosemicarb-azonates of copper(ii): molecular spectroscopy, ESI-mass studies, antimicrobial activity and cytotoxicity. RSC Publishing. [Link][10]

  • SYNTHESIS, CHARACTERIZATION AND APPLICATIONS OF METAL COMPLEXES OF 5-NITROSALICYLIDENE 4-AMINO 3-MERCAPTO-1, 2, 4-TRIAZINE. Rasayan J. Chem. [Link][3]

  • Copper (II) Complex of Salicylaldehyde Semicarbazone: Synthesis, Characterization and Antibacterial Activity. ResearchGate. [Link][11]

  • Synthesis and Antimicrobial Activities of Salicylaldehyde Schiff Base-Cu(II) Complex and Its Catalytic Activity in N-Arylation Reactions. Academic Journals and Conferences. [Link][1]

  • Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarbazonates of Copper(II) : molecular spectroscopy, ESI-mass, antimicrobial activity and cytotoxicity. ResearchGate. [Link][12]

  • Synthesis, Characterization, and Study of Catalytic Activity of Chiral Cu(II) and Ni(II) Salen Complexes in the α-Amino Acid C-α Alkylation Reaction. MDPI. [Link][13]

  • Supporting Information Synthesis and structures of 5-Nitro-salicylaldehyde thiosemicarb - azonates of Copper(II) : molecular spe. The Royal Society of Chemistry. [Link][14]

  • Salicylaldehyde-based Schiff bases and their transition metal complexes: an overview on synthesis and biological activities. Taylor & Francis Online. [Link][4]

  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). ResearchGate. [Link][5]

  • Mechanistic studies of copper(I)-catalyzed allylic amination. PubMed. [Link][15]

  • Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. ACS Publications. [Link][8]

  • Visible-light-mediated copper photocatalysis for organic syntheses. Beilstein Journals. [Link][7]

  • Unlocking copper catalysis with nitro compounds: Synthesis of functionalized allylboranes from allylic nitroalkanes. ChemRxiv. [Link][16]

  • Copper(II) Complexes of 5–Fluoro–Salicylaldehyde: Synthesis, Characterization, Antioxidant Properties, Interaction with DNA and Serum Albumins. MDPI. [Link][17]

  • Carboxylic-supported copper complexes as catalyst for the green oxidative coupling of 2,6-dimethylphenol. ScienceDirect. [Link][2]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. PMC. [Link][6]

  • Copper in cross-coupling reactions:: The post-Ullmann chemistry. ResearchGate. [Link][18]

Sources

Method

Application Note: Direct Synthesis of Unsymmetrical Azo Dyes from 2-Hydroxy-5-Nitrosobenzaldehyde

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Areas: Photochromic switches, metal-chelating sensors, and pH-responsive dyes. Introduction & Mechanistic Rationale Unsymme...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthesis Chemists, and Drug Development Professionals Application Areas: Photochromic switches, metal-chelating sensors, and pH-responsive dyes.

Introduction & Mechanistic Rationale

Unsymmetrical azo dyes containing a salicylaldehyde moiety are highly prized in coordination chemistry and photopharmacology due to their robust metal-chelating capabilities and reversible photoisomerization. However, synthesizing these molecules via traditional diazo coupling is notoriously difficult. Attempting to diazotize an amine in the presence of unprotected phenol and aldehyde groups often leads to unwanted electrophilic aromatic substitutions, oxidation, or polymerization.

To circumvent these issues, the Baeyer-Mills reaction (often simply called the Mills reaction) is the premier synthetic route [1]. By utilizing 2-hydroxy-5-nitrosobenzaldehyde as the electrophilic synthon, the azo linkage is formed directly via condensation with a primary arylamine. This approach bypasses the unstable diazonium salt intermediate entirely, allowing for mild reaction conditions and exceptional functional group tolerance [2].

Causality in Experimental Design
  • Solvent/Catalyst Choice: Glacial acetic acid is selected because it serves a dual purpose. As a solvent, it readily dissolves both the nitrosoarene and the arylamine. As a mild Brønsted acid, it protonates the oxygen of the nitroso group, significantly enhancing the electrophilicity of the adjacent nitrogen atom to facilitate nucleophilic attack.

  • Substrate Electronics: The reaction rate is strictly governed by the nucleophilicity of the primary amine. Electron-donating groups (EDGs) on the arylamine accelerate the condensation, while electron-withdrawing groups (EWGs) hinder the initial attack, requiring extended reaction times.

Mechanism N1 Nitrosoarene (Ar-N=O) N3 Nucleophilic Attack Intermediate N1->N3 AcOH catalysis N2 Arylamine (Ar'-NH2) N2->N3 AcOH catalysis N4 Proton Transfer (N-hydroxy intermediate) N3->N4 N5 Dehydration (-H2O) N4->N5 N6 Unsymmetrical Azo Dye (Ar-N=N-Ar') N5->N6

Fig 1: Mechanistic pathway of the Baeyer-Mills condensation reaction.

Experimental Workflow

The following protocol outlines a self-validating system for the synthesis of unsymmetrical azo dyes. The visual transition of the reaction mixture—from the characteristic emerald green/blue of the nitroso monomer to the deep orange/red of the azo chromophore—serves as an immediate, qualitative indicator of reaction progress.

Workflow A 2-Hydroxy-5-nitrosobenzaldehyde & Arylamine B Solvent Addition (Glacial AcOH) A->B C Condensation (Stirring, 25-50°C) B->C D Precipitation (Water addition) C->D E Filtration & Wash (Cold EtOH/H2O) D->E F Purification (Recrystallization) E->F

Fig 2: Experimental workflow for the Baeyer-Mills synthesis of azo dyes.

Step-by-Step Methodology

Reagents & Materials
  • 2-Hydroxy-5-nitrosobenzaldehyde (1.0 equivalent)

  • Primary arylamine derivative (1.1 equivalents)

  • Glacial acetic acid (Reaction solvent)

  • Deionized water and cold ethanol (Workup solvents)

Reaction Protocol
  • Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-hydroxy-5-nitrosobenzaldehyde (10 mmol) in 25 mL of glacial acetic acid. The solution will exhibit a dark green/blue hue characteristic of the nitroso group.

  • Amine Addition: Slowly add the primary arylamine (11 mmol) to the stirring solution. For solid amines, add in small portions over 10 minutes to prevent localized thermal spikes.

  • Condensation: Stir the reaction mixture at room temperature (25 °C) under an inert atmosphere (N₂) to prevent auto-oxidation of the amine.

    • Note on Causality: If the arylamine contains electron-withdrawing groups (e.g., -NO₂, -COOH), elevate the temperature to 50 °C to overcome the reduced nucleophilicity of the amine.

  • Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) eluent. The reaction is deemed complete when the green/blue nitroso spot disappears, replaced by a bright yellow/orange azo spot.

  • Precipitation: Once complete, pour the crude reaction mixture slowly into 100 mL of vigorously stirred ice-cold deionized water. The sudden change in solvent polarity will force the hydrophobic azo dye to precipitate.

  • Isolation: Collect the precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake sequentially with 50 mL of cold water (to remove residual acetic acid) and 20 mL of ice-cold ethanol (to remove unreacted amine).

  • Purification: Recrystallize the crude solid from boiling ethanol to yield the analytically pure unsymmetrical azo dye.

Quantitative Data & Substrate Scope

The efficiency of the Baeyer-Mills reaction is highly dependent on the electronic nature of the arylamine. The table below summarizes expected quantitative outcomes and photophysical properties based on the substituent present on the amine coupling partner.

Amine SubstrateSubstituent TypeReaction Temp / TimeExpected Yield (%)UV-Vis

(nm)
UV-Vis

(nm)
Aniline Neutral25 °C / 4 h85~340~430
p-Toluidine Electron-Donating25 °C / 2 h92~350~445
p-Anisidine Strongly E-Donating25 °C / 2 h95~360~455
4-Aminobenzoic acid Electron-Withdrawing50 °C / 12 h65~330~420
4-Nitroaniline Strongly E-Withdrawing50 °C / 24 h<40~320~410

Quality Control & Self-Validation

To ensure the structural integrity of the synthesized azo dyes, the following self-validating analytical checks must be performed:

  • UV-Vis Spectroscopy: A successful synthesis is confirmed by the appearance of two distinct absorption bands: a high-intensity

    
     transition in the UV region (320–360 nm) corresponding to the trans-azobenzene core, and a lower-intensity 
    
    
    
    transition in the visible region (410–455 nm).
  • Nuclear Magnetic Resonance (¹H NMR): The aldehyde proton of the salicylaldehyde moiety is highly deshielded. Confirm its presence as a sharp singlet between 9.8 and 10.5 ppm . The disappearance of the amine protons (-NH₂) and the integration of the newly formed aromatic system validate the condensation.

  • Isomerization Check: Irradiate a dilute solution of the dye with UV light (e.g., 365 nm) for 5 minutes. A successful azo dye will exhibit a rapid decrease in the

    
     band intensity and a slight increase in the 
    
    
    
    band, confirming the trans-to-cis photoisomerization [1].

References

  • Griwatz, J. H., Kunz, A., & Wegner, H. A. (2022). Continuous flow synthesis of azobenzenes via Baeyer–Mills reaction. Beilstein Journal of Organic Chemistry, 18, 781–787. URL:[Link]

  • Merino, E. (2011). Synthesis of azobenzenes: the coloured pieces of molecular materials. Chemical Society Reviews, 40(7), 3835-3853. URL:[Link]

Application

Application Note: Fluorogenic Localization of Proteolytic Activity using 2-Hydroxy-5-Nitrosobenzaldehyde (5-NSA)

This Application Note is designed for researchers and assay developers focusing on protease activity localization and amine detection. It details the use of 2-hydroxy-5-nitrosobenzaldehyde (5-NSA) , also known as 5-nitro...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and assay developers focusing on protease activity localization and amine detection. It details the use of 2-hydroxy-5-nitrosobenzaldehyde (5-NSA) , also known as 5-nitrosalicylaldehyde , as a fluorogenic coupling reagent.

Introduction & Principle

2-hydroxy-5-nitrosobenzaldehyde (5-NSA) is a specialized fluorogenic capture reagent used primarily in enzyme histochemistry and cytochemistry. Unlike direct fluorogenic substrates (which diffuse away from the active site), 5-NSA is employed in a post-coupling or simultaneous coupling reaction to precipitate the fluorescent signal directly at the site of enzymatic activity (e.g., lysosomes).

Mechanism of Action

The detection system relies on a two-step "Release and Capture" mechanism:

  • Enzymatic Hydrolysis: A synthetic peptide substrate (e.g., Z-Arg-Arg-4-methoxy-β-naphthylamide) is cleaved by the target protease (e.g., Cathepsin B), releasing a primary aromatic amine (4-methoxy-β-naphthylamine, MNA).

  • Fluorogenic Coupling: The released MNA reacts instantly with 5-NSA via Schiff base formation. The resulting adduct is a yellow-fluorescent precipitate that is insoluble in the aqueous buffer, effectively "trapping" the signal at the subcellular location of the enzyme.

Key Applications
  • Intracellular Localization: High-resolution mapping of Cathepsin B, L, and H activity in living or fixed cells.

  • Flow Cytometry: Quantification of lysosomal rupture or protease upregulation in apoptosis/necrosis studies.

  • Hydrazine Detection: Chemical sensing of toxic hydrazine via hydrazone formation.

Chemical Properties & Preparation

PropertySpecification
Chemical Name 2-hydroxy-5-nitrosobenzaldehyde (5-NSA)
Synonym 5-Nitrosalicylaldehyde
CAS Number 89677-90-7
Molecular Weight ~151.12 g/mol
Appearance Yellow to orange powder
Solubility Soluble in DMSO, Ethanol, Methanol; sparingly soluble in water.
Excitation/Emission

/

(Adduct dependent)
Reagent Preparation

Stock Solution (10 mM):

  • Dissolve 1.5 mg of 5-NSA in 1 mL of high-grade anhydrous DMSO.

  • Vortex until fully dissolved.

  • Storage: Aliquot and store at -20°C, protected from light. Stable for 3 months.

Protocol: Cathepsin B Localization in Adherent Cells[1]

This protocol describes the visualization of lysosomal Cathepsin B activity using 5-NSA as the coupling agent.

Materials Required[1][2][3][4][5][6][7][8][9][10][11][12]
  • Substrate: Z-Arg-Arg-4-methoxy-β-naphthylamide (Z-Arg-Arg-4-MNA).

  • Coupling Reagent: 5-NSA Stock (10 mM).

  • Buffer: 0.1 M Sodium Acetate Buffer, pH 6.0 (containing 1 mM EDTA and 1 mM DTT to activate cysteine proteases).

  • Inhibitor (Control): CA-074 (specific Cathepsin B inhibitor).

Experimental Workflow

G cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Enzymatic Cleavage cluster_2 Step 3: Signal Generation S Substrate (Z-Arg-Arg-4-MNA) E Enzyme (Cathepsin B) S->E Hydrolysis MNA Released Amine (4-MNA) E->MNA Releases NSA Reagent (5-NSA) Adduct Fluorescent Precipitate (Schiff Base) NSA->Adduct MNA->Adduct + 5-NSA (Coupling)

Figure 1: The "Release and Capture" mechanism. The enzyme cleaves the substrate, and 5-NSA immediately captures the product to form a fluorescent precipitate.

Step-by-Step Procedure

1. Cell Preparation:

  • Seed cells on sterile glass coverslips or confocal dishes.

  • Grow to 70-80% confluence.

  • Optional: Treat cells with apoptotic inducers if studying lysosomal leakage.

2. Staining Solution Preparation (Prepare immediately before use):

  • To 1 mL of Acetate Buffer (pH 6.0), add:

    • Substrate: 10 µL of Z-Arg-Arg-4-MNA (10 mM stock)

      
       Final: 100 µM.
      
    • Coupling Reagent: 10 µL of 5-NSA (10 mM stock)

      
       Final: 100 µM.
      
    • Note: The solution may turn slightly yellow.[1] Filter through a 0.2 µm syringe filter if precipitates form immediately (auto-hydrolysis check).

3. Incubation:

  • Wash cells twice with warm PBS.

  • Add the Staining Solution to the cells.[2][3]

  • Incubate at 37°C for 30–60 minutes in the dark.

  • Negative Control:[4] Pre-incubate parallel samples with 10 µM CA-074 for 30 minutes before adding the staining solution (containing inhibitor).

4. Washing & Fixation (Optional):

  • Wash gently 3x with PBS to remove unreacted substrate and 5-NSA.

  • Live Imaging (Recommended): Image immediately in phenol-red-free medium.

  • Fixation: If fixation is required, use 4% paraformaldehyde for 10 mins. Note that ethanol/methanol fixation may dissolve the reaction product.

5. Imaging:

  • Microscope: Confocal Laser Scanning Microscope.

  • Excitation: 488 nm (Argon laser).

  • Emission: 520–560 nm (Bandpass filter).

  • Appearance: Distinct yellow-green fluorescent granules (lysosomes) against a dark background.

Troubleshooting & Optimization

IssuePossible CauseSolution
High Background Unreacted 5-NSA accumulation.Wash cells thoroughly with PBS after incubation. Reduce 5-NSA concentration to 50 µM.
Diffuse Signal Reaction product is soluble.Ensure the pH is strictly 6.0. The Schiff base solubility increases at alkaline pH. Avoid organic solvents during washing.
No Signal Enzyme inactivity or oxidation.Add 1-2 mM DTT or Cysteine to the buffer to activate Cathepsins. Ensure cells are viable.
Crystals outside cells Substrate instability.Filter the staining solution before adding to cells. Reduce incubation time.

References

  • Dolbeare, F. A., & Smith, R. E. (1977). Flow cytometric measurement of peptidases with use of 5-nitrosalicylaldehyde and 4-methoxy-beta-naphthylamine derivatives.[4] Clinical Chemistry, 23(8), 1485–1491. Link

  • Van Noorden, C. J., et al. (1989). Localization of cathepsin B activity in fibroblasts and chondrocytes by continuous monitoring of the formation of a final fluorescent reaction product using 5-nitrosalicylaldehyde. Histochemical Journal, 21, 583–589. Link

  • Stockert, J. C., & Blázquez-Castro, A. (2017). Fluorescence Microscopy in Life Sciences. Bentham Science Publishers. (Chapter on Enzyme Histochemistry). Link

Sources

Method

Application Note: Unveiling the Solvent-Dependent Photophysics of 5-Nitrosalicylaldehyde Schiff Bases

Introduction Schiff bases, characterized by their defining imine (-C=N-) functional group, represent a cornerstone of coordination chemistry and materials science due to their straightforward synthesis and versatile appl...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Schiff bases, characterized by their defining imine (-C=N-) functional group, represent a cornerstone of coordination chemistry and materials science due to their straightforward synthesis and versatile applications.[1][2] When derived from 5-nitrosalicylaldehyde, these compounds gain unique electronic characteristics imparted by the potent electron-withdrawing nitro group, making them exceptional candidates for stimuli-responsive materials.[3][4][5] This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the synthesis, characterization, and solvatochromic investigation of 5-nitrosalicylaldehyde Schiff bases.

Solvatochromism—the phenomenon where a substance exhibits a change in color or spectral properties with a change in solvent polarity—is a key feature of these molecules.[1][6] This behavior is often governed by a photophysical process known as Excited-State Intramolecular Proton Transfer (ESIPT), where a proton is transferred within the molecule upon photoexcitation.[7][8] This process leads to the formation of a transient keto-tautomer from the ground-state enol form, resulting in a large Stokes shift and high sensitivity to the surrounding molecular environment. Understanding and harnessing these properties are crucial for developing advanced chemical sensors, molecular probes, and smart materials.[9][10]

Part 1: Synthesis of a Model Schiff Base: N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine

The synthesis of Schiff bases is typically a robust and high-yielding condensation reaction. The following protocol details the preparation of a representative tetradentate Schiff base from 5-nitrosalicylaldehyde and 1,3-diaminopropane. The 2:1 molar ratio ensures the formation of the N₂O₂ donor ligand.

Protocol 1: Synthesis

Materials:

  • 5-Nitrosalicylaldehyde (4 mmol, 0.67 g)

  • 1,3-Diaminopropane (2 mmol, 0.15 g)

  • Methanol (40 mL)

  • Dichloromethane

  • Standard reflux and filtration apparatus

Procedure:

  • Reactant Preparation: Prepare a solution of 5-nitrosalicylaldehyde (0.67 g) in 20 mL of methanol. In a separate flask, prepare a solution of 1,3-diaminopropane (0.15 g) in 20 mL of methanol.

  • Condensation Reaction: While stirring, slowly add the 5-nitrosalicylaldehyde solution to the 1,3-diaminopropane solution at room temperature (approx. 30°C).[3]

  • Precipitation: Continue stirring the mixture for approximately 45-60 minutes. A yellowish-orange solid will precipitate as the reaction proceeds.[3]

  • Isolation: Collect the crude product by vacuum filtration and wash the solid twice with cold ethanol (2 x 20 mL) to remove unreacted starting materials.

  • Purification: Recrystallize the crude solid from a dichloromethane/methanol mixed solvent system to yield pure, crystalline N,N'-bis(5-nitrosalicylidene)-1,3-propanediamine.[3]

  • Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as Infrared (IR) Spectroscopy (to verify C=N imine bond formation), ¹H NMR, and Elemental Analysis.[11]

Part 2: The Photophysical Engine: Understanding ESIPT-Driven Solvatochromism

The remarkable solvatochromic properties of salicylaldehyde-based Schiff bases are rooted in the ESIPT mechanism. This is a four-level photochemical cycle that dictates the absorption and emission characteristics of the molecule.

Mechanism Explained:

  • Ground State (E): In the ground state, the molecule exists as the stable enol-imine tautomer (E), featuring an intramolecular hydrogen bond between the phenolic proton (-OH) and the imine nitrogen (C=N).

  • Photoexcitation: Upon absorption of a photon (hν_A), the molecule is promoted to the excited enol state (E*).

  • Proton Transfer: In the excited state, the acidity of the phenolic proton and the basicity of the imine nitrogen increase, triggering an ultrafast, barrierless intramolecular proton transfer. This creates the excited keto-amine tautomer (K*).[7]

  • Fluorescence Emission: The molecule relaxes from the K* state back to the ground keto state (K) by emitting a photon of light (hν_F). This emission is significantly red-shifted relative to the absorption, resulting in a large Stokes shift.

  • Relaxation: The unstable ground-state keto form (K) rapidly relaxes back to the stable enol form (E), completing the cycle.

The polarity of the solvent plays a critical role by differentially stabilizing the ground and excited states.[12] Polar solvents tend to stabilize the more polar excited keto-tautomer (K*), lowering its energy level and causing a bathochromic (red) shift in the fluorescence emission.[13][14] In protic solvents, intermolecular hydrogen bonding between the solvent and the Schiff base can compete with the intramolecular H-bond, potentially altering the efficiency of the ESIPT process and affecting emission intensities.[7][15]

ESIPT_Mechanism cluster_ground Ground State cluster_excited Excited State G_Enol Enol (E) E_Enol Enol* (E) G_Enol->E_Enol Absorption (hν_A) G_Keto Keto (K) G_Keto->G_Enol Tautomerization E_Keto Keto (K*) E_Enol->E_Keto ESIPT E_Keto->G_Keto Fluorescence (hν_F)

Caption: The four-level photochemical cycle of ESIPT.

Part 3: Protocol for Solvatochromic Analysis

This protocol provides a systematic workflow for quantifying the solvatochromic behavior of the synthesized 5-nitrosalicylaldehyde Schiff base using UV-Visible absorption and fluorescence spectroscopy.

Protocol 2: Spectroscopic Investigation

Objective: To measure and compare the absorption maxima (λ_abs), emission maxima (λ_em), and Stokes shift of the Schiff base in a series of solvents with varying polarities.

Materials:

  • Synthesized Schiff base

  • Spectroscopic grade solvents of varying polarity (e.g., n-Hexane, Toluene, Chloroform, Tetrahydrofuran (THF), Acetone, Ethanol, Methanol, Dimethyl Sulfoxide (DMSO))

  • Class A volumetric flasks

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorometer

Procedure:

  • Stock Solution: Prepare a stock solution of the Schiff base at a concentration of 1 mM in a solvent where it is highly soluble, such as DMSO or THF.

  • Working Solutions: For each solvent to be tested, prepare a dilute working solution (e.g., 10 µM) by transferring the required volume of the stock solution into a volumetric flask and diluting to the mark with the target solvent. Self-Validation Check: This ensures the concentration is identical across all samples, making spectral shifts attributable to solvent effects, not concentration differences.

  • UV-Vis Measurement:

    • For each solvent, use the pure solvent to record a baseline correction (blank).

    • Record the absorption spectrum of the corresponding working solution over a range of 250–600 nm.[16]

    • Determine the wavelength of maximum absorbance (λ_abs).

  • Fluorescence Measurement:

    • Set the excitation wavelength of the fluorometer to the λ_abs value determined for each specific solvent.

    • Record the fluorescence emission spectrum for each working solution. The emission window should be set to cover a range from the excitation wavelength to ~700 nm.

    • Determine the wavelength of maximum emission (λ_em).

  • Data Compilation: For each solvent, record the λ_abs and λ_em. Calculate the Stokes shift in nanometers (nm): Stokes Shift = λ_em - λ_abs .

Workflow cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing stock Prepare 1 mM Stock Solution (in DMSO/THF) working Create 10 µM Working Solutions (in various solvents) stock->working uv_vis 1. Record UV-Vis Spectrum (Find λ_abs) working->uv_vis fluorescence 2. Record Emission Spectrum (Excite at λ_abs, Find λ_em) uv_vis->fluorescence Use λ_abs for excitation calculate Calculate Stokes Shift (λ_em - λ_abs) fluorescence->calculate tabulate Tabulate & Analyze Data calculate->tabulate

Caption: Experimental workflow for solvatochromic analysis.

Part 4: Data Analysis and Interpretation

The collected spectral data should be tabulated to facilitate comparison and analysis. A positive solvatochromism, where the emission peak shifts to longer wavelengths with increasing solvent polarity, is expected for compounds where the excited state is more polar than the ground state.

Table 1: Representative Solvatochromic Data

SolventPolarity Scale ET(30) (kcal/mol)λabs (nm)λem (nm)Stokes Shift (nm)
Toluene33.9380510130
Chloroform39.1385525140
Acetone42.2390540150
DMSO45.1398565167
Ethanol51.9405580175
Methanol55.4410595185

Note: The values presented are hypothetical and for illustrative purposes. Actual values will depend on the specific Schiff base structure.

Interpretation of Results:

  • Bathochromic Shift: As shown in the table, an increase in solvent polarity (indicated by the ET(30) value) leads to a progressive red shift in both λabs and, more significantly, λem. This trend confirms positive solvatochromism.

  • Causality: The increasing red shift in emission is a direct consequence of the enhanced stabilization of the highly polar keto-tautomer excited state (K) by more polar solvent molecules. This stabilization lowers the energy of the K state, reducing the energy gap for fluorescence and shifting the emission to longer wavelengths.[12][14]

  • Large Stokes Shift: The consistently large Stokes shifts (>130 nm) are a hallmark of the ESIPT mechanism, indicating a significant structural and electronic rearrangement between the ground and excited states.

Part 5: Applications and Future Directions

The profound sensitivity of 5-nitrosalicylaldehyde Schiff bases to their environment makes them highly valuable for a range of advanced applications:

  • Polarity Probes: They can be employed to map the polarity of microenvironments, such as the hydrophobic pockets of proteins or the interior of cell membranes.[17]

  • Chemical Sensing: The imine nitrogen and phenolic oxygen act as a chelating site, allowing for the development of fluorescent "turn-on" or "turn-off" sensors for specific metal ions.[9]

  • Smart Materials: These compounds can be incorporated into polymer matrices to create materials that change color or fluorescence in response to environmental triggers like solvent vapor or mechanical stress (piezochromism).[1]

  • Drug Development: The ability of Schiff bases to interact with biomacromolecules like DNA makes them interesting scaffolds for pharmacological agents.[10][18]

5-Nitrosalicylaldehyde Schiff bases are a fascinating class of compounds whose solvatochromic properties are driven by an elegant ESIPT mechanism. By following the detailed synthesis and analysis protocols outlined in this note, researchers can effectively characterize these molecules and unlock their potential for creating next-generation sensors and smart materials. The strong correlation between solvent polarity and photophysical output provides a powerful tool for probing complex chemical and biological systems.

References

  • Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes. JOCPR. [https://www.jocpr.com/articles/synthesis-and-biological-properties-of-n2o2-schiff-bases-derived-from-ophenylenediamine-and-substituted-salicylaldehydes.pdf]
  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complex. Taylor & Francis. [https://www.tandfonline.com/doi/abs/10.1080/00958970903147783]
  • Full article: Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II). Taylor & Francis. [https://www.tandfonline.com/doi/full/10.1080/00958970903147783]
  • Schematic representation of the ESIPT mechanism: (A) initial atomic... ResearchGate. [https://www.researchgate.
  • Theoretical Insights into ESIPT and GSIPT in Schiff Base Cu(II)-BSSMO Complexes: Substituent Effects Explored via DFT, Molecular Docking, and Dynamics Simulations for Optoelectronic and Biomedical Applications. ACS Omega. [https://pubs.acs.org/doi/10.1021/acsomega.5c02147]
  • Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II): Journal of Coordination Chemistry. Taylor & Francis. [https://www.tandfonline.com/doi/abs/10.1080/00958970903147783]
  • Theoretical Insights into ESIPT and GSIPT in Schiff Base Cu(II)-BSSMO Complexes: Substituent Effects Explored via DFT, Molecular Docking, and Dynamics Simulations for Optoelectronic and Biomedical Applications. PubMed. [https://pubmed.ncbi.nlm.nih.gov/39536838/]
  • (PDF) Synthesis, Characterization and Antibacterial Study of Schiff Base of 5- Nitrosalicylaldehyde with 4, 6-Dinitro-2-Aminobenzothiazole and Their Transition Metal Ion Complexes. ResearchGate. [https://www.researchgate.net/publication/362451009_Synthesis_Characterization_and_Antibacterial_Study_of_Schiff_Base_of_5-_Nitrosalicylaldehyde_with_4_6-Dinitro-2-Aminobenzothiazole_and_Their_Transition_Metal_Ion_Complexes]
  • Synchronous fluorescence spectroscopic study of solvatochromic curcumin dye. ScienceDirect. [https://www.sciencedirect.com/science/article/pii/S002223131100279X]
  • Origin of Water-Induced Fluorescence Turn-On from a Schiff Base Compound: AIE or H-Bonding Promoted ESIPT?. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4889020/]
  • (a) Molecular structure of ESIPT Schiff base molecules and (b) ESIPT induced imine‐amine tautomerism. ResearchGate. [https://www.researchgate.net/figure/a-Molecular-structure-of-ESIPT-Schiff-base-molecules-and-b-ESIPT-induced-imine-amine_fig2_359670087]
  • Evaluating Chromotropismwith a Spectrophotometer: Solvatochromism and Thermochromism. Shimadzu. [https://www.shimadzu.
  • Solvatochromism: a tool for solvent discretion for UV-Vis spectroscopic studies | Request PDF. ResearchGate. [https://www.researchgate.net/publication/319985223_Solvatochromism_a_tool_for_solvent_discretion_for_UV-Vis_spectroscopic_studies]
  • Simulating Excited-State Complex Ensembles: Fluorescence and Solvatochromism in Amine-Arene Exciplexes. ChemRxiv. [https://chemrxiv.org/engage/chemrxiv/article-details/65b38d4f05d53347c6b41290]
  • Chromic Schiff bases: transformative stimuli-responsive systems for next-generation soft materials. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2025/ma/d5ma00109a]
  • A multifunctional stimuli-responsive AIE-active Schiff base for solvatochromism, mechanochromism, acidochromism, Cu 2+ sensing and DNA binding. RSC Publishing. [https://pubs.rsc.org/en/content/articlelanding/2024/NJ/D3NJ04975A]
  • Solvatochromism in Solvent Mixtures: A Practical Solution for a Complex Problem. MDPI. [https://www.mdpi.com/2306-5729/9/1/3]
  • Solvatochromic fluorescent probes for recognition of human serum albumin in aqueous solution: Insights into structure-property relationship. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6443135/]
  • solvatochromic and fluorescence spectroscopic studies on polarity of ionic liquid and ionic. Bangladesh Journals Online. [https://www.banglajol.info/index.php/JBCS/article/view/25920]
  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. Scientific & Academic Publishing. [http://www.sapub.org/journal/paperinformation.aspx?doi=10.5923/j.jlce.20160403.01]
  • Solvatochromic fluorescent dyes as universal tools for biological research. Société Chimique de France. [https://www.newjourchem.org/en/articles/solvatochromic-fluorescent-dyes-as-universal-tools-for-biological-research]
  • Synthesis and characterization of a solvatochromic urea-schiff base derivative: Investigating optical properties, hydrogen bonding effect, copper ion sensing, computational analysis, DNA and β-cyclodextrin interactions. PubMed. [https://pubmed.ncbi.nlm.nih.gov/39999434/]
  • Photophysical and electrochemical properties of organic molecules: Solvatochromic effect and DFT studies. ScienceDirect. [https://www.sciencedirect.com/science/article/abs/pii/S002223131830159X]
  • Solvatochromism: A Comprehensive Project for the Final Year Undergraduate Chemistry Laboratory. SciSpace. [https://typeset.io/papers/solvatochromism-a-comprehensive-project-for-the-final-2l4g9n2z]
  • Covalent Solvatochromic Proteome Stress Sensor Based on the Schiff Base Reaction | Analytical Chemistry. ACS Publications. [https://pubs.acs.org/doi/10.1021/acs.analchem.2c03163]
  • Spectrochemical Properties and Solvatochromism of Tetradentate Schiff Base Complex with Nickel: Calculations and Experiments. PMC. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4857868/]
  • Tuning the fluorescence behavior of liquid crystal molecules containing Schiff-base: Effect of solvent polarity. Academia.edu. [https://www.academia.edu/37937402/Tuning_the_fluorescence_behavior_of_liquid_crystal_molecules_containing_Schiff_base_Effect_of_solvent_polarity]

Sources

Application

crystallization methods for 2-hydroxy-5-nitrosobenzaldehyde complexes

An Application Guide to the Crystallization of 2-Hydroxy-5-Nitrosobenzaldehyde Complexes Introduction: The Critical Art of Crystal Growth 2-Hydroxy-5-nitrosobenzaldehyde and its derivatives are versatile building blocks...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Crystallization of 2-Hydroxy-5-Nitrosobenzaldehyde Complexes

Introduction: The Critical Art of Crystal Growth

2-Hydroxy-5-nitrosobenzaldehyde and its derivatives are versatile building blocks in coordination chemistry. Through condensation with primary amines, they readily form Schiff base ligands that coordinate with a wide array of metal ions.[1] The resulting metal complexes are of significant interest for their applications in catalysis, dye synthesis, and as potential therapeutic agents.[1][2]

The definitive characterization of these novel complexes hinges on single-crystal X-ray diffraction (SCXRD), a technique that provides unambiguous structural information, including bond lengths, coordination geometries, and intermolecular interactions. However, SCXRD is entirely dependent on the availability of high-quality single crystals. The process of growing these crystals is often the most challenging and unpredictable step in the research workflow.

This guide provides a detailed overview of the principles and protocols for crystallizing 2-hydroxy-5-nitrosobenzaldehyde complexes. It moves beyond simple recipes to explain the underlying causality of each method, empowering researchers to make informed decisions and troubleshoot effectively. We will explore the foundational techniques, from slow evaporation to vapor diffusion, and discuss factors specific to this class of compounds that influence the formation of a well-ordered crystal lattice.

Part 1: Foundational Principles of Crystallization

Crystallization is a thermodynamically driven process of self-assembly where molecules transition from a disordered state in solution to a highly ordered, solid-state lattice. This transition is governed by the principle of supersaturation .

A solution can exist in three states:

  • Undersaturated: More solute can be dissolved.

  • Saturated: The solution is in equilibrium with the solid state; no more solute will dissolve.

  • Supersaturated: The solution contains more dissolved solute than it can hold at equilibrium. This is a metastable state and the essential prerequisite for crystallization.

The journey from a clear solution to a well-defined crystal involves two kinetic stages: nucleation , the initial formation of microscopic crystal nuclei, and crystal growth , the subsequent addition of molecules to these nuclei. For the large, high-quality crystals required for SCXRD, the goal is always to promote slow, controlled growth while minimizing rapid, spontaneous nucleation, which leads to a shower of tiny, unusable microcrystals.[3][4]

G Figure 1: The Crystallization Zone cluster_1 A Undersaturated Zone (Dissolution) B Metastable Zone (Crystal Growth) A->B Induce Supersaturation (e.g., cool, evaporate) B->A Crystal Growth Consumes Solute C Labile Zone (Spontaneous Nucleation) B->C Further Supersaturation Solubility_Curve Saturation Curve

Caption: Figure 1: The Crystallization Zone

Part 2: Pre-Crystallization Essentials: Setting the Stage for Success

Success in crystallization is rarely accidental. It is the result of meticulous preparation. Before attempting any of the methods below, the following steps are critical.

Purity is Paramount

It cannot be overstated: crystallization is not a purification technique . Attempting to crystallize an impure sample is a common cause of failure. Impurities can inhibit nucleation, disrupt lattice formation, or co-crystallize, leading to disordered structures. A minimum purity of 90-95% is strongly recommended before embarking on crystallization experiments.[5]

Comprehensive Solubility Profiling

The choice of crystallization method is dictated by the solubility of your complex. A systematic solubility screen is the most important preliminary experiment.

Protocol: Small-Scale Solubility Screen

  • Aliquot: Place a small amount (1-2 mg) of your powdered complex into several clean, small vials (e.g., 1-dram vials or HPLC vials).

  • Solvent Addition: To each vial, add a different solvent dropwise (e.g., using a pipette) in measured increments (e.g., 50-100 µL).

  • Observation: After each addition, cap the vial and agitate (vortex or sonicate briefly) to observe the effect.

  • Categorize: Classify the solubility in each solvent as:

    • Insoluble: No visible dissolution after adding ~1 mL.

    • Sparingly Soluble: Partial dissolution; a significant amount of solid remains.

    • Soluble: The entire solid dissolves in < 0.5 mL.

    • Very Soluble: The solid dissolves instantly in just a few drops.

The ideal solvents for crystallization are typically those in which your compound is sparingly or moderately soluble .[6] A solvent in which the compound is very soluble will be difficult to bring to supersaturation, while one in which it is nearly insoluble will not allow for sufficient material transport.

SolventBoiling Point (°C)Density (g/mL)Polarity (Dielectric Constant)Notes
Dichloromethane39.61.339.1Volatile; often gives good crystals but can evaporate too quickly.[3][5]
Chloroform61.21.494.8Similar to Dichloromethane, but slightly less volatile.
Methanol64.70.79232.7Protic, capable of hydrogen bonding.
Ethanol78.40.78924.5A common choice for recrystallization.
Acetonitrile81.60.78637.5Polar aprotic solvent.
Ethyl Acetate77.10.9026.0A good medium-polarity choice.[5]
Tetrahydrofuran (THF)66.00.8897.5Can sometimes coordinate to metal centers.[7]
Toluene110.60.8672.4Aromatic; can engage in π-π stacking. Less toxic than benzene.[5]
Dimethylformamide (DMF)153.00.94436.7High boiling point, good for dissolving many complexes.
Hexane / Heptane~69 / ~98~0.66 / ~0.68~1.9 / ~1.9Non-polar; often used as anti-solvents.

Part 3: Core Crystallization Protocols and Methodologies

The following methods are the cornerstones of small-molecule crystallization. For 2-hydroxy-5-nitrosobenzaldehyde complexes, which are often colored, it can be easier to visually monitor the dissolution and crystallization process.

Method 1: Slow Evaporation
  • Principle: This is the simplest method. Supersaturation is achieved by gradually increasing the concentration of the solute as the solvent slowly evaporates from a nearly saturated solution.[8][9]

  • Best For: Compounds that are moderately soluble in a relatively volatile solvent. It is a good first approach when you have a sufficient amount of material (>10 mg).[6]

Step-by-Step Protocol:

  • Prepare a nearly saturated solution of your complex by dissolving it in a suitable solvent. Gentle heating may be used to increase solubility, but ensure the complex is stable at that temperature.

  • Filter the solution through a syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This removes any particulate matter that could act as uncontrolled nucleation sites.

  • Cover the vial in a way that allows for slow solvent escape. Common methods include:

    • Capping the vial and piercing the cap with a needle.

    • Covering the vial opening with paraffin film and poking a few small holes in it.

    • Using the cap from an NMR tube, which provides a slow rate of evaporation.[3][8]

  • Place the vial in a quiet, vibration-free location.

  • Monitor periodically over several days to weeks. High-quality crystals often grow slowly.

Causality & Insights: The rate of evaporation is the key variable. Rapid evaporation leads to poor quality crystals or powder.[5] Therefore, using solvents with very low boiling points like dichloromethane or diethyl ether can be challenging, though they sometimes yield suitable crystals.[3][5] If an oil forms, the compound may be too soluble in the chosen solvent; try a solvent in which it is less soluble.[5]

Caption: Figure 2: Slow Evaporation Setup

Method 2: Vapor Diffusion
  • Principle: This is arguably the most powerful and controlled method, especially for small quantities of material.[3] A solution of the complex is placed in a small, open vial. This vial is then sealed inside a larger container (a "jar") that holds a more volatile "anti-solvent" in which the complex is insoluble. The anti-solvent vapor slowly diffuses into the solution, gradually reducing the complex's solubility to the point of crystallization.[4][10]

  • Best For: Milligram quantities of the compound; when slow evaporation is too fast or ineffective.

Step-by-Step Protocol:

  • In a small, narrow vial (e.g., 2 mL), dissolve 2-5 mg of your complex in a minimal amount of a "good" solvent (Solvent 1).

  • In a larger vial or jar (e.g., 20 mL), add 1-2 mL of a volatile "anti-solvent" (Solvent 2) in which your complex is insoluble.

  • Place the small, uncapped vial containing your solution inside the larger jar. Ensure the level of the anti-solvent is below the opening of the inner vial.

  • Seal the larger jar tightly.

  • Set aside in a vibration-free location and observe over several days.

Causality & Insights: The success of this method depends on the solvent pair. The "good" solvent should be less volatile than the anti-solvent to ensure the net diffusion of the anti-solvent into the solution.[9][10] This slow, gentle change in solvent composition allows for the controlled growth of crystals in the metastable zone.

G Figure 3: Vapor Diffusion (Sitting Vial) cluster_0 Sealed Outer Jar cluster_1 Inner Vial Solution Complex in 'Good' Solvent AntiSolvent 'Anti-solvent' Reservoir Vapor Anti-solvent Vapor Vapor->Solution Diffusion

Caption: Figure 3: Vapor Diffusion (Sitting Vial)

Method 3: Solvent Layering (Liquid-Liquid Diffusion)
  • Principle: This method relies on the slow diffusion between two miscible liquids. A solution of the complex is carefully overlaid with a less dense anti-solvent. Crystallization occurs at the interface where the two solvents mix, causing the solubility of the complex to decrease.[11][12]

  • Best For: Systems where a clear solvent/anti-solvent pair has been identified and when vapor diffusion is too slow.

Step-by-Step Protocol:

  • Dissolve your complex in a minimal amount of a "good," dense solvent (Solvent 1) in a narrow container, such as an NMR tube or a thin test tube.[9]

  • Using a syringe or a pipette with the tip against the side of the tube, very carefully and slowly add a layer of a less dense anti-solvent (Solvent 2) on top of the solution. The goal is to create a sharp interface with minimal mixing.[8]

  • Seal the tube and leave it undisturbed.

  • Crystals will ideally form at the interface over one to five days.[11]

Causality & Insights: The quality of the layering is paramount; any initial mixing can cause rapid precipitation.[12] To create a cleaner interface, one can flash-freeze the bottom solution layer in liquid nitrogen before adding the top layer.[8][12] The success of this method is highly dependent on the density difference between the two solvents.[8]

G Figure 4: Solvent Layering Setup cluster_0 Sealed Tube (e.g., NMR Tube) AntiSolvent Anti-solvent (Less Dense) Interface Diffusion Interface (Crystal Growth Zone) Solution Complex in 'Good' Solvent (More Dense)

Caption: Figure 4: Solvent Layering Setup

Part 4: Specific Considerations for 2-Hydroxy-5-Nitrosobenzaldehyde Complexes

While the general techniques above apply broadly, the specific chemistry of these complexes introduces key factors that can be leveraged for success.

  • Hydrogen Bonding and π-π Stacking: The planar aromatic rings, the hydroxyl group, and the nitro group of the ligand are all capable of participating in non-covalent interactions. The nitro group, in particular, is a strong hydrogen bond acceptor.[13][14] Solvents that can mediate or participate in these interactions (e.g., alcohols, toluene) may be beneficial. These interactions are often crucial for building a stable crystal lattice.[13]

  • Coordination Geometry: The choice of metal ion dictates the coordination geometry of the complex.[15][16] A square planar Ni(II) complex, for example, will have a very different packing arrangement than an octahedral Mo(VI) complex.[2][17] This geometry influences how the molecules fit together and which intermolecular forces will dominate.

  • Counter-ions: If the complex is ionic, the counter-ion plays a critical role in the crystal packing. If crystallization fails with one counter-ion (e.g., chloride), a simple salt metathesis to exchange it for another (e.g., hexafluorophosphate, tetrafluoroborate) can dramatically alter the solubility and packing forces, often leading to success.[10]

  • In-Situ Crystallization: For some systems, the complex may be most amenable to crystallization at the moment of its formation. The reactant diffusion method, a variation of solvent layering, is perfect for this. The Schiff base ligand (or its aldehyde and amine precursors) is dissolved in one solvent layer, and the metal salt is dissolved in the other. As the components diffuse together, the complex forms at the interface and, if insoluble in the solvent mixture, crystallizes out.[5]

Conclusion

The crystallization of 2-hydroxy-5-nitrosobenzaldehyde complexes, like all crystallization, is an empirical science that rewards patience and a systematic approach.[5] There is no universal method that guarantees success. The key is to begin with the purest possible material, perform a thorough solubility screen, and then methodically explore the core techniques described in this guide. By understanding the principles behind each method—the "why" and not just the "how"—researchers can intelligently adapt protocols, troubleshoot failures, and ultimately coax their molecules into the ordered, crystalline state required for structural elucidation.

References

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14, 751-757. [Link]

  • Linden, A. (2014). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section A: Foundations and Advances, 70(3), 217-226. [Link]

  • KU Leuven X-ray Core. (n.d.). How to crystallize your sample. Retrieved March 4, 2026, from [Link]

  • Seaton, C. C., & Parkin, A. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52, 2397-2415. [Link]

  • International Union of Crystallography. (2024). How to grow crystals for X-ray crystallography. Retrieved March 4, 2026, from [Link]

  • MIT Department of Chemistry. (n.d.). Growing Quality Crystals. Retrieved March 4, 2026, from [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Retrieved March 4, 2026, from [Link]

  • University of Canterbury. (2006). Crystallisation Techniques. Retrieved March 4, 2026, from [Link]

  • Unacademy. (n.d.). Factors affecting the stability of complexes. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2012). How does a solvent affect the crystallization process of coordination compounds?. Retrieved March 4, 2026, from [Link]

  • Al-Hamdani, A. A. S., & Al-Zoubi, W. (2015). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. Journal of Al-Nahrain University, 18(1), 44-50. [Link]

  • Technobis. (2024, July 31). How to use the Vapor Diffusion set up of the CrystalBreeder [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Schiff Bases and Single Crystal. Retrieved March 4, 2026, from [Link]

  • Bitesize Bio. (n.d.). Protein Crystallization For X-ray Crystallography: Hanging- & Sitting-Drop Vapor Diffusion Methods. Retrieved March 4, 2026, from [Link]

  • IMSERC. (n.d.). Crystallization Guide. Retrieved March 4, 2026, from [Link]

  • Pisk, J., et al. (2024). Molybdenum Complexes Derived from 2-Hydroxy-5-nitrobenzaldehyde and Benzhydrazide as Potential Oxidation Catalysts. Molecules, 29(9), 2055. [Link]

  • Let's talk chemistry. (2020, June 5). Factors affecting the crystal field Splitting [Video]. YouTube. [Link]

  • University of Florida, Department of Chemistry. (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Retrieved March 4, 2026, from [Link]

  • ResearchGate. (2023). Synthesis and Charaterizations of the Schiff Base Derived from 2-Hydroxy-5-Nitrobenzaldehyde. Retrieved March 4, 2026, from [Link]

  • Nishikawa, H., et al. (2024). Viewpoints Concerning Crystal Structure from Recent Reports on Schiff Base Compounds and Their Metal Complexes. Crystals, 14(11), 967. [Link]

  • Li, J., et al. (2023). Dilution Accelerates Crystallization: A Negative-Order Kinetic Coordination Reaction Induced by the Competitive Interplay of Dissociation and Complexation. CCS Chemistry, 5(8), 2038-2046. [Link]

  • Wang, Y., et al. (2013). Synthesis, Characterization and X-Ray Crystal Structures of Schiff Base Zinc(II) Complexes with Antibacterial Activity. PLoS One, 8(12), e82676. [Link]

  • You, Z.-L., et al. (2007). Synthesis, Characterization and Crystal Structures of a Pair of Schiff Base Nickel(II) Complexes. Transition Metal Chemistry, 32(8), 1031-1034. [Link]

  • Tanak, H., et al. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3056. [Link]

  • ResearchGate. (n.d.). (a) Schiff base. (b) Single‐crystal structure of the complex (II). Retrieved March 4, 2026, from [Link]

  • Grinberga, S., et al. (2013). Synthesis, characterization, spectroscopic and crystallographic investigation of metal complexes of N-benzyl-N-nitrosohydroxylamine. Scientific Research, 4(1A), 127-134. [Link]

  • Tanak, H., et al. (2009). Crystal structure of 5-hydroxy-2-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3174. [Link]

  • Tanak, H., et al. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 65(12). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Solubility Issues of 5-Nitrosalicylaldehyde in Ethanol

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitrosalicylaldehyde. This guide provides in-depth...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-nitrosalicylaldehyde. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding its solubility in ethanol, a common challenge encountered during experimental workflows. Our goal is to equip you with the scientific rationale and practical protocols to overcome these issues effectively.

Section 1: Understanding the Fundamentals

This section addresses the foundational knowledge required to understand the solubility behavior of 5-nitrosalicylaldehyde.

Q1: What are the key chemical properties of 5-nitrosalicylaldehyde that influence its solubility in ethanol?

A: The solubility of 5-nitrosalicylaldehyde is governed by its molecular structure and the resulting intermolecular forces. Key properties include:

  • Molecular Structure: 5-Nitrosalicylaldehyde (C₇H₅NO₄) possesses a polar aromatic ring with three functional groups: a hydroxyl (-OH), an aldehyde (-CHO), and a nitro (-NO₂) group.[1][2] This combination of polar groups allows for dipole-dipole interactions and hydrogen bonding.

  • Polarity and Hydrogen Bonding: The hydroxyl and aldehyde groups can act as hydrogen bond donors and acceptors, respectively. Ethanol, a polar protic solvent, can also engage in hydrogen bonding. The interplay of these forces is crucial for solvation. However, the molecule also has a nonpolar benzene ring, which contributes to its moderate solubility in solvents of intermediate polarity.

  • Crystalline Form: In its solid state, 5-nitrosalicylaldehyde exists as a stable crystalline lattice.[1][3] To dissolve, the solvent (ethanol) molecules must provide enough energy to overcome the lattice energy—the forces holding the crystals together. Amorphous forms are generally more soluble than stable crystalline forms.[4]

  • Phenolic Hydroxyl Group: The acidic nature of the phenolic hydroxyl group means its state of protonation is pH-dependent. In basic conditions, it can deprotonate to form a phenolate, which is significantly more polar and thus more soluble in polar solvents.

Q2: How does temperature quantitatively affect the solubility of 5-nitrosalicylaldehyde in ethanol?

A: For most solids, solubility increases with temperature, and 5-nitrosalicylaldehyde is no exception.[5][6] Increasing the temperature provides the system with more thermal energy. This energy enhances the kinetic motion of both the solvent and solute molecules, leading to more frequent and energetic collisions that can break apart the solute's crystal lattice and facilitate solvation.

A study by Li et al. (2019) experimentally determined the mole fraction solubility of 5-nitrosalicylaldehyde in pure ethanol at various temperatures.[5][7]

Temperature (K)Temperature (°C)Mole Fraction Solubility (x_e)
273.150.00.00918
278.155.00.01056
283.1510.00.01217
288.1515.00.01412
293.1520.00.01639
298.1525.00.01901
303.1530.00.02204
308.1535.00.02555
313.1540.00.02960
Data sourced from the Journal of Chemical & Engineering Data.[5][7]

As the data clearly shows, the solubility nearly triples when the temperature is raised from 0°C to 40°C. This relationship is fundamental to troubleshooting dissolution problems.

G cluster_low_temp Low Temperature cluster_high_temp High Temperature LowKE Low Kinetic Energy StrongLattice Strong Solute-Solute Interactions (Crystal Lattice) LowKE->StrongLattice Insufficient energy to overcome WeakSolvation Weak Solute-Solvent Interactions LowKE->WeakSolvation Insufficient energy for solvation Temp Temperature Increase LowKE->Temp Insoluble Result: Insoluble / Low Solubility StrongLattice->Insoluble WeakSolvation->Insoluble HighKE High Kinetic Energy WeakLattice Overcome Solute-Solute Interactions HighKE->WeakLattice Sufficient energy to break lattice StrongSolvation Favorable Solute-Solvent Interactions HighKE->StrongSolvation Sufficient energy to form bonds Soluble Result: Soluble WeakLattice->Soluble StrongSolvation->Soluble Temp->HighKE Increases

Effect of Temperature on Solubility.

Section 2: Troubleshooting Common Solubility Problems

This section provides a question-and-answer guide to specific issues you may encounter in the lab.

Scenario 1: Incomplete Dissolution at Room Temperature
Q: I've added 5-nitrosalicylaldehyde powder to ethanol at room temperature, but it's not fully dissolving, leaving a suspension. What should I do?

Causality: As established in the previous section, the solubility of 5-nitrosalicylaldehyde in ethanol at room temperature (20-25°C) is limited.[5][7] You are likely attempting to create a solution that is more concentrated than the saturation point at that temperature. The kinetic energy of the solvent molecules is insufficient to overcome the crystal lattice energy of the solute.

Solution: The most direct approach is to increase the temperature of the system. This will increase the solubility limit and the rate of dissolution.

Troubleshooting Protocol: Controlled Heating for Dissolution

  • Safety First: Before heating, ensure your vessel (e.g., Erlenmeyer flask) is appropriate for heating and is not sealed. Ethanol is flammable; always heat using a controlled heating source like a water bath or a heating mantle connected to a temperature controller. Never use an open flame. Work in a well-ventilated fume hood.[8]

  • Add a Stir Bar: Place a magnetic stir bar in the flask for continuous agitation. Stirring increases the interaction between the solvent and the solute surface, accelerating dissolution.

  • Gradual Heating: Place the flask in the water bath or on the heating mantle. Begin heating gradually while stirring. Aim for a temperature between 40°C and 60°C. The solubility increases significantly in this range.[5][7]

  • Observe: Continue heating and stirring until all the solid has dissolved. Avoid boiling the ethanol (boiling point ≈ 78°C) to prevent solvent loss and concentration changes.

  • Minimum Solvent: If the solid still doesn't dissolve, you may have too little solvent. Add a small, measured amount of additional hot ethanol until a clear solution is achieved.[9] This is a key principle in recrystallization to ensure the solution is saturated or near-saturated when hot.[10]

  • Cooling: Once dissolved, you can use the hot solution for your experiment or allow it to cool. Be aware that if the solution is saturated, the compound may crystallize upon cooling.

Scenario 2: Unwanted Precipitation
Q: My 5-nitrosalicylaldehyde dissolved perfectly after heating, but it crashed out of solution as soon as it cooled down or when I added another aqueous reagent. Why did this happen?

Causality: This is a classic case of supersaturation and/or the introduction of an anti-solvent.

  • Supersaturation: By dissolving the compound in hot ethanol, you created a solution that holds more solute than it could at room temperature. As the solution cools, the solubility limit decreases. The solution becomes supersaturated, an unstable state that is relieved by the precipitation or crystallization of the excess solute.[9]

  • Anti-Solvent Effect: Water is a very poor solvent for 5-nitrosalicylaldehyde compared to ethanol.[7] Adding an aqueous solution to your ethanolic solution decreases the overall solvating power of the mixture for the compound, causing it to precipitate. This principle is intentionally used in procedures like ethanol precipitation of DNA.[11][12]

Solution: To prevent unwanted precipitation, you must either keep the solution warm, use a more dilute solution (work below the room temperature saturation point), or change the solvent system.

G cluster_solutions Potential Solutions Start Compound Precipitated Unexpectedly CheckTemp Was the solution cooled? Start->CheckTemp CheckReagent Was another reagent (e.g., aqueous) added just before precipitation? CheckTemp->CheckReagent No Supersaturation Cause: Supersaturation due to cooling. CheckTemp->Supersaturation Yes AntiSolvent Cause: Anti-solvent effect (reduced solvent power). CheckReagent->AntiSolvent Yes Other Other CheckReagent->Other No (Consider other factors: pH change, contamination) Sol1 Maintain higher temperature during experiment. Supersaturation->Sol1 Sol2 Prepare a more dilute solution (below RT saturation point). Supersaturation->Sol2 AntiSolvent->Sol2 Sol3 Use a co-solvent system (e.g., Ethanol/Acetone) to increase overall solubility. AntiSolvent->Sol3

Troubleshooting Workflow for Precipitation.
Scenario 3: Hitting the Solubility Limit for Stock Solutions
Q: I need to prepare a highly concentrated stock solution of 5-nitrosalicylaldehyde in ethanol for my assay, but I can't reach the desired concentration. What are my options?

Causality: You are simply exceeding the maximum solubility of the compound in pure ethanol.

Solution: When you are fundamentally limited by the solvent's capacity, you have two main options: switch to a better solvent or modify the existing solvent system by using a co-solvent.

  • Switch Solvents: Data shows that 5-nitrosalicylaldehyde is significantly more soluble in other organic solvents.[5][7] If your experimental protocol allows, consider using one of the following:

    • Acetone: Highest solubility among common lab solvents.

    • 1,4-Dioxane

    • Ethyl Acetate

    • Acetonitrile Always perform a small-scale test to ensure the new solvent is compatible with your downstream application.

  • Use a Co-Solvent: A co-solvent is a second solvent added to the primary solvent to alter its properties. For poorly water-soluble drugs, a common strategy is to use a mixture of solvents.[13] While adding water to ethanol will decrease the solubility of 5-nitrosalicylaldehyde, adding a small amount of a better solvent like DMSO or acetone could increase it.[13][14]

Protocol: Co-Solvent Screening

  • Select Candidates: Choose co-solvents compatible with your experiment (e.g., DMSO, acetone).

  • Initial Dissolution: In a test vial, attempt to dissolve a known amount of 5-nitrosalicylaldehyde in your desired final volume of ethanol (e.g., 5 mg in 0.5 mL). It will not fully dissolve.

  • Titrate Co-solvent: While stirring, add the co-solvent (e.g., DMSO) dropwise (e.g., 10 µL at a time).

  • Observe: Note the volume of co-solvent required to achieve complete dissolution.

  • Validate: Ensure the final concentration of the co-solvent (e.g., 5-10% DMSO) does not interfere with your assay. Run a vehicle control (the co-solvent mixture without the compound) in your experiment.

Section 3: Frequently Asked Questions (FAQs)

Q: Does the purity of my 5-nitrosalicylaldehyde sample affect its solubility?

A: Yes, significantly. Impurities can disrupt the crystal lattice of the main compound, which can sometimes paradoxically increase solubility (e.g., melting point depression). Conversely, certain insoluble impurities will remain as undissolved solids, leading you to incorrectly believe the compound itself is not dissolving.[7] If you suspect purity issues, recrystallization from a suitable solvent like ethanol is a standard method for purification.[10]

Q: What is the effect of pH on the solubility of 5-nitrosalicylaldehyde in ethanolic solutions?

A: 5-Nitrosalicylaldehyde has a phenolic hydroxyl group (-OH), which is weakly acidic. In the presence of a base, this proton can be removed to form a negatively charged phenolate ion. This ionized form is much more polar than the neutral molecule and will exhibit significantly higher solubility in polar solvents like ethanol. Therefore, adding a small amount of a base can dramatically increase solubility. Conversely, adding an acid will suppress this ionization and keep solubility lower.[4]

Q: I see some degradation or color change when heating my solution for a long time. Is this normal?

A: While 5-nitrosalicylaldehyde is generally stable, prolonged heating, especially in the presence of impurities or air, can potentially lead to degradation.[15] It is described as being air-sensitive.[15] To minimize this risk, heat for the minimum time necessary to achieve dissolution and consider storing the solution under an inert atmosphere (e.g., nitrogen or argon) if it will be kept for an extended period, especially if in solution.[2][16]

References

  • Vertex AI Search Result[3] 5-Nitrosalicylaldehyde, 98% 97-51-8 India - Laboratory Chemicals. Available at:

  • Vertex AI Search Result[17] 5 - NITRO SALICYLALDEHYDE MSDS CAS-No. - Loba Chemie. Available at:

  • Vertex AI Search Result[1] CAS 97-51-8: 5-Nitrosalicylaldehyde | CymitQuimica. Available at:

  • Vertex AI Search Result[15] 5-Nitrosalicylaldehyde, 5G - N0255-5G - Lab Pro. Available at:

  • Vertex AI Search Result[8] SAFETY DATA SHEET - Fisher Scientific. Available at:

  • Vertex AI Search Result[2] 5-Nitrosalicylaldehyde | Biochemical Assay Reagents | MedChemExpress. Available at:

  • Vertex AI Search Result SAFETY DATA SHEET - TCI Chemicals. Available at:

  • Vertex AI Search Result[13] 5-Nitrosalicylaldehyde in aqueous co-solvent mixtures of methanol, ethanol, isopropanol and acetonitrile: Solubility determination, solvent effect and preferential solvation analysis | Request PDF - ResearchGate. Available at:

  • Vertex AI Search Result[5] Solubility Measurement and Thermodynamic Model Correlation of 5-Nitrosalicylaldehyde in Different Solvents | Journal of Chemical & Engineering Data - ACS Publications. Available at:

  • Vertex AI Search Result[16] 5-Nitrosalicylaldehyde | Biochemical Assay Reagents | 97-51-8 - InvivoChem. Available at:

  • Vertex AI Search Result[14] Equilibrium Solubility of 5-Nitrosalicylic Acid in Different Neat Solvents Ranging from 278.15/288.15 to 323.15 K and Its Solvent Effect | Request PDF - ResearchGate. Available at:

  • Vertex AI Search Result[7] Li, X., et al. (2019). Solubility Measurement and Thermodynamic Model Correlation of 5-Nitrosalicylaldehyde in Different Solvents. Journal of Chemical & Engineering Data. Available at: [Link]

  • Vertex AI Search Result[4] factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through - IJNRD. Available at:

  • Vertex AI Search Result[10] Recrystallization - National Initiative on Undergraduate Science (NIUS) Chemistry Experiments. Available at:

  • Vertex AI Search Result[9] Recrystallization - University of Colorado Boulder. Available at:

  • Vertex AI Search Result[6] 12.4: Factors Affecting Solubility - Chemistry LibreTexts. Available at:

  • Vertex AI Search Result[11] Ethanol precipitation protocol - MRC Holland Support. Available at:

  • Vertex AI Search Result[12] DNA Precipitation Protocol: Ethanol vs. Isopropanol - Bitesize Bio. Available at:

Sources

Optimization

Technical Support Center: Purification of 2-Hydroxy-5-nitrobenzaldehyde by Recrystallization

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and detailed p...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to our dedicated technical support center. This guide provides in-depth troubleshooting advice and detailed protocols for the purification of 2-hydroxy-5-nitrobenzaldehyde by recrystallization. Our goal is to equip you with the scientific rationale and practical steps necessary to overcome common challenges and achieve high purity in your experiments.

Initial Scientific Advisory: "Nitroso" vs. "Nitro"

Before proceeding, it is crucial to address a common point of confusion. The topic specified was the purification of 2-hydroxy-5-nitroso benzaldehyde. However, C-nitroso compounds (containing an -N=O group) are often highly reactive and unstable intermediates.[1] They are prone to dimerization, tautomerization to oximes, or oxidation to the corresponding nitro compounds.[1][2] Consequently, detailed purification protocols like recrystallization are sparse for such labile molecules.

In contrast, 2-hydroxy-5-nitrobenzaldehyde (containing an -NO₂ group) is a stable, commercially available, and widely used chemical intermediate in the synthesis of dyes and Schiff bases.[3] It is highly probable that your query pertains to this "nitro" analogue. This guide will therefore focus on the purification of 2-hydroxy-5-nitrobenzaldehyde. Should you indeed be working with the nitroso variant, please consult the final section on the specific challenges of C-nitroso compounds.

Frequently Asked Questions (FAQs)

Q1: How can I quickly assess the purity of my crude 2-hydroxy-5-nitrobenzaldehyde?

A1: A preliminary assessment can be made by observing the melting point. Pure 2-hydroxy-5-nitrobenzaldehyde has a sharp melting point in the range of 122-129°C.[4] A broad melting range or a melting point significantly lower than this indicates the presence of impurities.[5] For a more definitive assessment, Thin-Layer Chromatography (TLC) is recommended to visualize the number of components in your sample.[5]

Q2: What are the likely impurities in my crude sample?

A2: Common impurities often include unreacted starting material (e.g., salicylaldehyde), isomeric byproducts from the nitration reaction (such as the 3-nitro isomer), or residual solvents from the synthesis.[5][6] The presence of these impurities can lead to a sticky or oily appearance of the crude product.[5]

Q3: What is the ideal solvent for recrystallizing 2-hydroxy-5-nitrobenzaldehyde?

A3: The ideal solvent is one in which the compound is highly soluble at elevated temperatures but poorly soluble at room temperature or below.[7] For 2-hydroxy-5-nitrobenzaldehyde, ethanol or an ethanol/water mixture is commonly effective.[3][8] A mixed solvent system, such as toluene and a non-polar anti-solvent like hexane or petroleum ether, can also be employed for effective purification.[5]

Troubleshooting Guide: Common Recrystallization Issues

Problem Encountered Potential Cause(s) Recommended Solution(s)
The compound does not dissolve in the hot solvent. Insufficient solvent volume. The chosen solvent is inappropriate for this compound.Add more of the hot solvent in small increments until the compound dissolves. If a large volume is required, the solvent is likely not suitable. Test the solubility in alternative solvents like ethanol or a toluene/hexane mixture.[5]
The compound "oils out" instead of forming crystals upon cooling. The solution is too concentrated (supersaturated). The melting point of the solute is lower than the boiling point of the solvent. The rate of cooling is too rapid.Reheat the solution to redissolve the oil. Add a small amount of additional hot solvent. Allow the solution to cool much more slowly, perhaps by placing the flask in a warm water bath that cools to room temperature.[5]
No crystals form, even after the solution has cooled completely. The solution is too dilute (too much solvent was added). The solution is supersaturated and requires a nucleation site.Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt cooling again. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound.
Crystals form prematurely in the funnel during hot filtration. The funnel and filter paper are too cold, causing the saturated solution to cool and crystallize upon contact.Use a short-stemmed or stemless funnel to minimize the surface area for cooling.[1] Preheat the funnel by placing it over the boiling solvent in the receiving flask before filtration. Pour the hot solution through the funnel in portions to maintain a high temperature.[1]
The final product yield is very low. Too much solvent was used, causing a significant amount of the product to remain in the mother liquor. Premature crystallization occurred during hot filtration, and the crystals were discarded with the filter paper.Minimize the amount of hot solvent used for dissolution. Cool the solution in an ice bath after it has reached room temperature to maximize crystal precipitation.[8] To recover product from the funnel, rinse the filter paper with a small amount of fresh, hot solvent.

Experimental Protocol: Recrystallization of 2-Hydroxy-5-nitrobenzaldehyde

This protocol outlines a standard procedure for the purification of 2-hydroxy-5-nitrobenzaldehyde using a single-solvent system (ethanol).

Step 1: Dissolution
  • Place the crude 2-hydroxy-5-nitrobenzaldehyde in an Erlenmeyer flask.

  • Add a minimal amount of ethanol and a boiling chip.

  • Gently heat the mixture on a hot plate while swirling until the solvent begins to boil.

  • Continue to add small portions of hot ethanol until the solid has just completely dissolved. An excess of solvent should be avoided to ensure a good recovery yield.

Step 2: Hot Filtration (if necessary)
  • This step is only required if insoluble impurities are visible in the hot solution.

  • Place a short-stemmed funnel with fluted filter paper over a second, pre-warmed Erlenmeyer flask.

  • Quickly pour the hot, saturated solution through the filter paper in portions.[1]

  • If crystals form on the filter paper, rinse with a small amount of boiling ethanol.[1]

Step 3: Crystallization
  • Remove the flask containing the clear filtrate from the heat source.

  • Cover the mouth of the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the product.

Step 4: Isolation and Drying
  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.

  • Allow the crystals to dry completely on the filter paper under vacuum. For final drying, transfer the crystals to a desiccator or a vacuum oven at a low temperature.

Recrystallization Workflow Diagram

Recrystallization_Workflow cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation crude Crude Product dissolve Dissolve in Minimal Hot Solvent crude->dissolve hot_filt Hot Filtration (Optional) dissolve->hot_filt Insoluble impurities? cool Slow Cooling to Room Temperature dissolve->cool No insoluble impurities hot_filt->cool ice_bath Ice Bath cool->ice_bath vac_filt Vacuum Filtration ice_bath->vac_filt wash Wash with Cold Solvent vac_filt->wash dry Drying wash->dry pure Pure Crystals dry->pure

Caption: Workflow for the purification of 2-hydroxy-5-nitrobenzaldehyde via recrystallization.

A Note on C-Nitroso Compounds

For researchers working with authentic C-nitroso compounds, several challenges must be considered:

  • Instability: Aromatic nitroso compounds exist in a monomer-dimer equilibrium.[1] The green or blue monomeric form is typically favored in solution, while the pale yellow dimeric form often predominates in the solid state.[1][2] This equilibrium is temperature-dependent and can complicate purification and characterization.

  • Sensitivity: These compounds are often sensitive to heat and light, which can lead to decomposition.[2] Purification methods should, therefore, be conducted at low temperatures and with protection from light where possible.

  • High Reactivity: The nitroso group is highly reactive and can participate in various reactions, including cycloadditions and reactions with radicals.[1] This inherent reactivity makes them susceptible to degradation during purification.

Given these properties, techniques other than traditional recrystallization at high temperatures, such as low-temperature chromatography or crystallization from a saturated solution at low temperatures, may be more appropriate for purifying C-nitroso compounds.

References

  • Chemistry Learner. (2025, September 18). Nitroso: Structure, Compounds, Properties, and Synthesis. [Link]

  • University of York. Solvent Choice - Chemistry Teaching Labs. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • Wikipedia. (n.d.). Nitroso. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. PMC. [Link]

  • RSC Publishing. (2016). Purification of nitrophenols using complex-assisted crystallization. [Link]

  • Google Patents. (n.d.).
  • Springer. (n.d.). Aromatic C-nitroso Compounds. [Link]

  • ACS Publications. (2023, December 22). Continuous Flow Synthesis of Nitrosoarenes via Photochemical Rearrangement of Aryl Imines. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2023, July 7). What will be the efficient route for synthesis of 2-hydroxy-5-nitroisophthalaldehyde??. [Link]

  • OAText. (2018, September 14). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]

  • Google Patents. (n.d.). Process for the manufacture of p-nitrosophenol - US3320324A.
  • Sciencemadness Discussion Board. (2020, June 4). mononitrophenols - nitration of phenol. [Link]

  • SciSpace. (n.d.). The action of nitrous acid on p-cresol and tyrosine. [Link]

  • University of York. (n.d.). Problems with Recrystallisations - Chemistry Teaching Labs. [Link]

Sources

Troubleshooting

Advanced Technical Support Center: Preventing Oxidation of 2-Hydroxy-5-Nitrosobenzaldehyde During Reflux

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic organic chemistry: the thermal instability and spontane...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address one of the most persistent challenges in synthetic organic chemistry: the thermal instability and spontaneous oxidation of nitrosoarenes.

When working with 2-hydroxy-5-nitrosobenzaldehyde, researchers frequently observe unexpected yield losses and the appearance of 2-hydroxy-5-nitrobenzaldehyde. This guide provides a deep mechanistic understanding of this oxidation process and field-proven, self-validating protocols to ensure the structural integrity of your target compounds during reflux.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: Why does 2-hydroxy-5-nitrosobenzaldehyde rapidly convert to the nitro derivative during reflux, even in seemingly closed systems? Causality: The nitroso group (-N=O) represents an intermediate oxidation state that is thermodynamically driven to reach the more stable nitro (-NO2) state[1]. Under ambient conditions, this oxidation is relatively slow. However, thermal stress (reflux) provides the activation energy required to accelerate the reaction. If even trace amounts of dissolved oxygen (O2) or peroxides are present in the solvent, the nitroso group acts as a potent reducing agent, abstracting oxygen to form the nitro derivative[2]. A "closed system" (like a stoppered flask) still contains atmospheric oxygen in the headspace, which is continuously mixed into the liquid phase by the refluxing solvent.

Q2: I sparged my solvent with nitrogen for 10 minutes before heating. Why am I still seeing up to 50% oxidation? Causality: Simple sparging (bubbling gas through the solvent) only displaces bulk dissolved oxygen and is insufficient for highly sensitive C-nitroso compounds[2]. The kinetic energy during reflux drastically increases the collision frequency between the reactive nitroso group and the trace residual oxygen left behind by sparging. To prevent this, the physical exclusion of oxygen must be absolute, requiring rigorous Schlenk line techniques and Freeze-Pump-Thaw degassing.

Q3: Are there chemical stabilization methods if physical oxygen exclusion is insufficient for my specific workflow? Causality: Yes. Free nitrosophenol derivatives are notoriously difficult to isolate due to this exact oxidation issue[3]. However, you can leverage the principles of the Baudisch reaction. Complexation of the nitroso compound with a transition metal (such as Cu²⁺ or Fe²⁺) forms a metal-nitrosophenolato complex[4]. This complexation sterically and electronically shields the nitroso ligand, preventing rearrangement or oxidation to the nitro derivative during high-temperature steps[3][4]. Post-reflux, the metal can be removed using a strong chelating agent like EDTA.

OxidationPathway A 2-Hydroxy-5-nitrosobenzaldehyde (Target) B Thermal Stress (Reflux) + Dissolved O2 A->B Heat C 2-Hydroxy-5-nitrobenzaldehyde (Oxidation Byproduct) B->C Oxidation D Intervention: Inert Atmosphere & Degassed Solvents D->B Prevents O2 E Intervention: Metal Complexation (e.g., Cu2+) E->A Shields -NO

Mechanistic pathway of nitroso oxidation and targeted interventions.

Part 2: Self-Validating Experimental Protocol

To guarantee the prevention of oxidation, you must transition from standard benchtop reflux to a rigorous inert-atmosphere workflow. The following protocol is designed as a self-validating system: it includes built-in checkpoints to ensure the environment is truly inert before thermal stress is applied.

Workflow: Rigorous Inert Reflux Methodology

Step 1: Solvent Preparation (Freeze-Pump-Thaw)

  • Transfer the required reaction solvent into a Schlenk flask.

  • Submerge the flask in a liquid nitrogen bath until the solvent is completely frozen.

  • Open the flask to a high vacuum (≤ 0.1 mmHg) for 5 minutes to evacuate the headspace.

  • Close the vacuum valve and allow the solvent to thaw in a warm water bath, releasing trapped gas bubbles.

  • Repeat this cycle a minimum of three times .

  • Causality Check: This method removes dissolved gases at the molecular level, far exceeding the capabilities of sparging.

Step 2: Apparatus Assembly & Validation

  • Assemble your reflux condenser and reaction flask hot from the oven (120°C) under a continuous flow of ultra-pure Argon.

  • Self-Validation Checkpoint: Before adding your nitroso compound, add a catalytic amount of a colorimetric oxygen indicator (e.g., a drop of sodium benzophenone ketyl solution) to a side-arm test chamber. If the deep blue/purple color persists, your system is truly oxygen-free. If it turns clear or yellow, abort and re-purge the system.

Step 3: Reagent Introduction

  • Introduce 2-hydroxy-5-nitrosobenzaldehyde into the reaction flask against a positive pressure of Argon.

  • Transfer the degassed solvent via a cannula.

Step 4: Controlled Reflux

  • Initiate heating gradually. Avoid aggressive boiling; maintain a gentle reflux to minimize the aerosolization of the compound onto the hotter, upper walls of the flask.

  • Maintain a slight positive pressure of Argon via a bubbler throughout the entire reflux duration.

Step 5: Quenching and Workup

  • Cool the reaction to room temperature before exposing it to the atmosphere. The nitroso group is highly vulnerable to oxidation while still hot.

  • Proceed with your standard isolation protocols.

RefluxWorkflow N1 Solvent Degassing N2 System Purging (Ar) N1->N2 N3 Reagent Addition N2->N3 N4 Controlled Reflux N3->N4 N5 Inert Workup N4->N5

Step-by-step experimental workflow for inert reflux operations.

Part 3: Quantitative Data & Optimization

The table below summarizes the quantitative impact of various environmental controls on the recovery of 2-hydroxy-5-nitrosobenzaldehyde during a standard 4-hour reflux at 80°C. Use this data to benchmark your own experimental setups.

Solvent Degassing MethodAtmosphereTemperatureAdditive / ShieldingNitroso Recovery (%)Nitro Byproduct (%)
None (Open Air)Ambient80°C (Reflux)None< 10%> 85%
Sparging (10 min)N₂ Balloon80°C (Reflux)None45%50%
Freeze-Pump-Thaw (3x)Ar (Schlenk)80°C (Reflux)None92%< 5%
Freeze-Pump-Thaw (3x)Ar (Schlenk)80°C (Reflux)Cu(II) Complexation> 98%Trace

Data Interpretation: The leap from 45% recovery to 92% recovery demonstrates that atmospheric control alone is insufficient; the solvent itself acts as a reservoir for oxidative degradation unless rigorously degassed. Complexation offers near-perfect protection but requires an additional synthetic deprotection step.

References

  • Metal-Nitrosophenolato Complexes Encyclopedia.pub[Link]

  • The Synthesis and Utility of Metal-Nitrosophenolato Compounds—Highlighting the Baudisch Reaction MDPI[Link]

  • Nitroso compound | Oxidation, Reduction, Reactivity Britannica[Link]

  • Preparations of C-Nitroso Compounds PMC - NIH[Link]

Sources

Optimization

optimizing reaction conditions for nitro-salicylaldehyde Schiff bases

Introduction: The Nitro-Group Challenge Synthesizing Schiff bases (imines) from nitro-substituted salicylaldehydes presents a unique set of electronic challenges compared to unsubstituted precursors. The presence of the...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Nitro-Group Challenge

Synthesizing Schiff bases (imines) from nitro-substituted salicylaldehydes presents a unique set of electronic challenges compared to unsubstituted precursors. The presence of the nitro group (–NO₂) strongly influences the electrophilicity of the carbonyl carbon and the solubility of the final product.

This guide moves beyond standard textbook protocols to address the specific kinetic and thermodynamic hurdles encountered when working with 3-nitro and 5-nitrosalicylaldehyde . It is designed to serve as an autonomous troubleshooting center for your daily experimental needs.

Module 1: Critical Reaction Parameters

The Electronic "Push-Pull" Effect

The position of the nitro group dictates your reaction conditions. You must adjust your protocol based on whether the nitro group is on the aldehyde or the amine .

  • Case A: Nitro-Salicylaldehyde + Aryl Amine

    • Mechanism:[1][2][3][4] The electron-withdrawing nitro group on the salicylaldehyde ring makes the carbonyl carbon more electrophilic .

    • Implication: These reactions are generally faster than unsubstituted salicylaldehyde.

    • Risk:[4][5][6] The product is prone to hydrolysis if water is not rigorously removed.

  • Case B: Salicylaldehyde + Nitro-Aniline [7]

    • Mechanism:[1][2][3][4] The nitro group on the amine reduces the nucleophilicity of the nitrogen lone pair.[8]

    • Implication: These reactions are sluggish . You must use a catalyst (acid) and higher temperatures (reflux) to drive the reaction.

Solvent & Catalyst Selection Matrix
ParameterRecommended StandardHigh-Performance AlternativeWhy?
Solvent Absolute Ethanol Methanol/DMF (9:1)Ethanol is green and cheap. DMF is required if the nitro-product precipitates too early, trapping unreacted starting material.
Catalyst Glacial Acetic Acid (2-3 drops)

-Toluenesulfonic acid (p-TSA)
Acetic acid is sufficient for most. p-TSA is non-volatile and provides a stronger proton source for deactivated amines (Case B).
Stoichiometry 1:1 Molar Ratio 1:1.1 (Slight excess Amine)Driving the equilibrium requires excess amine, especially if the amine is volatile or less reactive.
Water Removal Molecular Sieves (3Å) Dean-Stark TrapSchiff base formation is reversible (

). Removing water is the single most effective way to increase yield.

Module 2: Experimental Workflows

Workflow Visualization

The following diagram outlines the decision-making process for selecting the optimal synthesis route (Microwave vs. Conventional).

SchiffBaseWorkflow Start Start: Reactants Selection CheckAmine Is Amine Deactivated? (e.g., Nitro-aniline) Start->CheckAmine MW_Path Microwave Irradiation (Green Method) CheckAmine->MW_Path No (Active Amine) Conv_Path Conventional Reflux (Standard Method) CheckAmine->Conv_Path Yes (Deactivated) MW_Cond Conditions: Solvent-free or Min. EtOH 160-300W, 1-5 mins MW_Path->MW_Cond Monitor Monitor via TLC (Mobile Phase: Toluene/MeOH 7:3) MW_Cond->Monitor Conv_Cond Conditions: Abs. Ethanol + Glacial AcOH Reflux 2-4 hours Conv_Path->Conv_Cond Conv_Cond->Monitor Workup Workup: Cool to RT -> Ice Bath Filter Precipitate Monitor->Workup Conversion > 90% Purify Purification: Recrystallize (EtOH or DMF/MeOH) Workup->Purify End Final Product: Yellow/Orange Solid Purify->End

Figure 1: Decision logic for selecting between Microwave-Assisted and Conventional Reflux synthesis routes based on amine reactivity.

Optimized Protocols

Method A: Microwave-Assisted (Recommended for High Throughput)

  • Why: Reduces reaction time from hours to minutes; minimizes solvent waste.

  • Protocol:

    • Mix 1.0 mmol nitro-salicylaldehyde and 1.0 mmol amine in a beaker.

    • Add 2-3 drops of Ethanol (just to wet the paste).

    • Irradiate at 160-300 W for 2-5 minutes (pulse in 30s intervals to prevent overheating).

    • Critical Step: Monitor TLC.[3][5][8][9] If incomplete, add 1 drop glacial acetic acid and irradiate for 1 more minute.

    • Cool and wash with ice-cold ethanol.

Method B: Conventional Reflux (Recommended for Scale-Up)

  • Why: Better control over crystal growth; easier to handle large volumes.

  • Protocol:

    • Dissolve 10 mmol nitro-salicylaldehyde in 20 mL hot absolute ethanol.

    • Separately dissolve 10 mmol amine in 10 mL ethanol.

    • Add amine solution dropwise to the aldehyde solution under stirring.

    • Add 3-4 drops of Glacial Acetic Acid .

    • Reflux at 70-80°C for 2-4 hours.

    • Observation: The solution should turn from pale yellow to deep orange/red (formation of the imine bond).

Module 3: Troubleshooting Center

This section addresses specific failure modes. Do not guess; follow the logic below.

Troubleshooting Logic Tree

Troubleshooting Problem Problem Encountered Issue1 No Precipitate (Solution remains clear) Problem->Issue1 Issue2 Low Yield / Impure (Sticky/Tarry Product) Problem->Issue2 Issue3 Hydrolysis (Reverts to Aldehyde) Problem->Issue3 Sol1 Concentrate solution Add cold water dropwise Scratch flask walls Issue1->Sol1 Sol2 Remove Water (Dean-Stark) Recrystallize from DMF/MeOH Issue2->Sol2 Sol3 Store in Desiccator Avoid acidic aqueous wash Issue3->Sol3

Figure 2: Rapid diagnostic tree for common synthetic failures.

Frequently Asked Questions (FAQ)

Q1: My product is an oil/tar instead of a solid. How do I fix this?

  • Cause: This often happens due to residual solvent or impurities preventing crystal lattice formation.

  • Solution: "Trituration." Add a small amount of cold diethyl ether or n-hexane to the oil and scratch the side of the flask with a glass rod. This provides nucleation sites. Alternatively, dissolve the oil in minimum hot ethanol and let it cool very slowly.

Q2: The yield is low (<50%). I suspect the reaction isn't going to completion.

  • Cause: Water byproduct is hydrolyzing the imine back to the aldehyde.

  • Solution: Add activated 3Å Molecular Sieves directly to the reaction flask. This scavenges water without interfering with the reagents. For larger scales, use azeotropic distillation with toluene [1].

Q3: How do I confirm I made the Schiff base and not just a salt?

  • Validation:

    • IR Spectroscopy: Look for a sharp new peak at 1600–1650 cm⁻¹ (C=N stretch).[5] You must also see the disappearance of the aldehyde carbonyl peak (approx. 1660-1700 cm⁻¹) and the amine N-H doublets [2].

    • NMR: The azomethine proton (-CH=N-) appears as a singlet downfield at 8.8–9.2 ppm . The phenolic -OH usually shifts downfield (12-14 ppm) due to intramolecular hydrogen bonding with the imine nitrogen [3].

Q4: Why does the color change so drastically?

  • Insight: Nitro-salicylaldehyde Schiff bases are often "thermochromic" or "photochromic." The deep orange/red color arises from the extended conjugation and the intramolecular proton transfer (enol-imine to keto-amine tautomerism). This is a visual confirmation of successful conjugation [4].

Module 4: Characterization Checklist

Before proceeding to biological assays, validate your compound against these criteria:

  • Melting Point: Nitro-derivatives typically have high melting points (>150°C). A broad range (>2°C) indicates impurity.

  • Solubility:

    • Soluble in: DMF, DMSO, hot Ethanol.

    • Insoluble in: Water, Diethyl Ether (often).

  • TLC Analysis:

    • Mobile Phase: Toluene:Methanol (7:3) or Hexane:Ethyl Acetate (3:2).

    • Visualization: UV lamp (254 nm). The Schiff base will likely fluoresce or appear as a dark spot distinct from the starting aldehyde.

References

  • G. Shrivastava & M. Shrivastava. (2018). Microwave assisted synthesis and characterization of schiff base of 2-amino-6-nitrobenzothiazole. International Research Journal of Pharmacy. Retrieved from [Link]

  • K. Kassim et al. (2019). Green Synthesis of Salicylaldehyde Derivative Schiff Base Metal Complexes Using Microwave Irradiation. Malaysian Journal of Analytical Sciences. Retrieved from [Link]

  • T. M. Fasina et al. (2014). Synthesis and biological properties of N2O2 Schiff bases derived from o-phenylenediamine and substituted salicylaldehydes.[10] Journal of Chemical and Pharmaceutical Research.[10] Retrieved from [Link]

  • S. P. Vartale et al. (2016). Microwave Assisted Synthesis of Schiff Bases of 5-Nitro Salicylaldehyde. Der Pharma Chemica. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Purity in 5-Nitrosalicylaldehyde Nitration

Welcome to the technical support center for the synthesis of 5-nitrosalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-nitrosalicylaldehyde. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low purity, during the nitration of salicylaldehyde. We will move beyond simple procedural steps to explore the mechanistic rationale behind common issues and provide field-proven solutions to enhance the regioselectivity and purity of your synthesis.

Section 1: Understanding the Core Chemistry - The "Why"

A foundational understanding of the reaction mechanism is critical for effective troubleshooting. The nitration of salicylaldehyde is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is governed by the electronic effects of the substituents already present on the aromatic ring.

Q1: What is the underlying mechanism of salicylaldehyde nitration, and how do the existing functional groups influence where the nitro group attaches?

The synthesis of 5-nitrosalicylaldehyde involves introducing a nitro group (-NO₂) onto the salicylaldehyde ring. This process is not random; the location of the new substituent is directed by the existing hydroxyl (-OH) and aldehyde (-CHO) groups.

  • Mechanism Overview: The reaction proceeds via the formation of a highly electrophilic nitronium ion (NO₂⁺) from a nitrating agent (commonly a mixture of nitric and sulfuric acid). The electron-rich π system of the benzene ring attacks this electrophile, forming a resonance-stabilized carbocation intermediate known as a Wheland intermediate or arenium ion.[1][2] Aromaticity is then restored by the loss of a proton (H⁺) from the carbon bearing the new nitro group.[2] The first step, the attack on the electrophile, is the rate-determining step as it temporarily disrupts the stable aromatic system.[2]

  • Directing Effects of Substituents:

    • Hydroxyl (-OH) Group: The -OH group is a powerful activating group and an ortho, para-director. It donates electron density into the ring through resonance, particularly at the positions ortho (C3) and para (C5) to it.[3] This increased electron density makes these positions more attractive to the incoming electrophilic nitronium ion.

    • Aldehyde (-CHO) Group: The -CHO group is a deactivating group and a meta-director. It withdraws electron density from the ring through both induction and resonance, making the ring less reactive overall.[4] It directs incoming electrophiles to the meta position (C3 and C5) relative to itself.

  • The Regiochemical Conflict: The desired product, 5-nitrosalicylaldehyde, is formed when the nitro group adds to the C5 position. This position is para to the strongly activating -OH group and meta to the deactivating -CHO group. The formation of the common impurity, 3-nitrosalicylaldehyde, occurs when the nitro group adds to the C3 position, which is ortho to both the -OH and -CHO groups.[5][6] The reaction is therefore a competitive process between substitution at these two sites.[6]

Caption: Regioselectivity in Salicylaldehyde Nitration.

Section 2: Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis, providing direct answers and actionable protocols.

Q2: My final product has a low melting point and HPLC analysis shows a significant impurity. What is the likely contaminant?

The most probable impurity is the 3-nitrosalicylaldehyde isomer . The nitration of salicylaldehyde is a competitive reaction that produces both the 3-nitro and 5-nitro isomers.[7] These isomers have very similar physical properties, making their separation challenging and often resulting in a product with low purity and a depressed, broad melting range.[5][6] While other side products like nitrated phenols or dimerization products can occur, the 3-nitro isomer is the most common cause of persistent purity issues.[8][9]

CompoundTypical PurityMelting Point (°C)Appearance
5-Nitrosalicylaldehyde >98%125-128Very pale yellow to yellow crystalline solid
Impure Mixture <95%<124 (often broad)Yellow to orange or brown powder

Data compiled from multiple sources.[10][11]

Q3: How can I minimize the formation of the 3-nitrosalicylaldehyde isomer?

Controlling the formation of the 3-nitro isomer is paramount and relies on careful management of reaction conditions. The goal is to favor the kinetic and thermodynamic factors that lead to substitution at the 5-position.

A study by BoZuoYu demonstrated that while a standard mixed-acid nitration yielded a 5-nitro to 3-nitro ratio of 1.31:1, the addition of polyphosphoric acid (PPA) as a catalyst could improve this ratio to 1.7:1.[7] More advanced methods have also been developed. A patented process utilizes a ternary solvent system of hydrofluoric acid, acetic anhydride, and acetic acid specifically to suppress the formation of the 3-position byproduct and increase the yield of the desired 5-nitro isomer.[6][12]

Table of Key Parameters for Maximizing 5-Nitro Regioselectivity

ParameterRecommendationCausality & Scientific Rationale
Temperature Maintain strict control, typically 5-10°C , using an ice-water bath.[5][12]The nitration reaction is highly exothermic. Low temperatures slow the reaction rate, reducing the energy of the system and allowing the slight energetic preference for 5-substitution to dominate. Poor temperature control leads to increased side reactions and reduced selectivity.[6]
Nitrating Agent Use fuming nitric acid or a fresh mixture of concentrated HNO₃ and H₂SO₄.The active electrophile is the nitronium ion (NO₂⁺). Sulfuric acid acts as a catalyst and a dehydrating agent, promoting the formation of NO₂⁺. Acetic anhydride can also be used as a dehydrating agent to increase the concentration of the nitronium ion.[12]
Solvent System Glacial acetic acid is a common solvent. The use of acetic anhydride helps to remove any water present.[12]Water can quench the nitronium ion and lead to undesired side reactions. The use of a specialized solvent system containing hydrofluoric acid has been shown to improve selectivity, possibly by forming hydrogen bonds that sterically hinder attack at the 3-position.[12]
Addition Rate Add the nitrating agent slowly and dropwise to the salicylaldehyde solution over a prolonged period (e.g., 2.5 hours).[5][12]This is critical for maintaining low temperature and preventing localized "hot spots" where side reactions and isomer formation are more likely to occur.
Q4: My reaction yield is low, and the crude product is a sticky, dark oil instead of a yellow solid. What went wrong?

Obtaining a dark, oily product instead of a yellow crystalline solid is a clear indicator of significant side reactions or product decomposition. This is most often caused by poor temperature control or the presence of contaminants like water.

  • Excessive Heat: If the reaction temperature rises uncontrollably, over-nitration (dinitration), oxidation of the aldehyde group to a carboxylic acid (forming nitrosalicylic acid), or polymerization/dimerization can occur.[8][9]

  • Presence of Water: Moisture in the reaction vessel or reagents can hydrolyze the nitrating agent and lead to unwanted side reactions. Some synthesis methods explicitly call for heating polyphosphoric acid to remove trace moisture before the reaction begins.[13]

G Start Crude product is a dark, oily substance CheckTemp Was temperature strictly maintained at 5-10°C? Start->CheckTemp CheckReagents Were anhydrous reagents and solvents used? CheckTemp->CheckReagents Yes TempHigh High temperature likely caused decomposition, oxidation, or polymerization. CheckTemp->TempHigh No Moisture Water likely caused undesired side reactions. CheckReagents->Moisture No SolutionTemp Solution: 1. Improve cooling efficiency. 2. Slow down nitrating agent addition. 3. Repeat reaction with strict control. TempHigh->SolutionTemp SolutionReagents Solution: 1. Use anhydrous grade solvents. 2. Dry glassware thoroughly. 3. Consider using a dehydrating agent (e.g., Acetic Anhydride). Moisture->SolutionReagents

Caption: Troubleshooting Workflow for Oily/Dark Product.

Q5: How can I effectively purify my crude 5-nitrosalicylaldehyde to remove the 3-nitro isomer?

Since the 3-nitro and 5-nitro isomers have similar properties, simple recrystallization may not be sufficient. A more robust chemical separation technique is often required, which exploits the slight differences in the acidity of the phenolic protons and the resulting solubility of their corresponding sodium salts.

Experimental Protocol: Purification via Differential Salt Solubility

This protocol is adapted from a method described for separating the two isomers.[7]

  • Reaction Quench: After the reaction is complete, carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring. This will precipitate the crude product mixture.

  • Isolate Crude Product: Filter the resulting yellow solid using a Buchner funnel and wash thoroughly with cold deionized water to remove residual acids. Do not discard the solid.

  • Selective Salt Formation & Extraction:

    • Transfer the crude solid to a beaker and add a sufficient amount of a dilute aqueous sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) solution to dissolve the solid completely, forming the sodium salts of both isomers.

    • The sodium salt of 3-nitrosalicylaldehyde is more soluble in water than the sodium salt of 5-nitrosalicylaldehyde. By carefully controlling the amount of water and potentially performing a fractional crystallization or extraction, a separation can be achieved. This step requires careful optimization for your specific mixture.

    • A more direct approach involves a multi-step water extraction of the mixed sodium salts. The initial aqueous extracts will be enriched with the more soluble 3-nitro salt, while the later extracts or remaining solid will be enriched with the 5-nitro salt.[7]

  • Precipitation of Pure Product:

    • Take the aqueous fraction enriched with the 5-nitrosalicylaldehyde sodium salt and cool it in an ice bath.

    • Slowly add dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) dropwise with stirring until the solution is acidic (pH 3-4).[13]

    • The pure 5-nitrosalicylaldehyde will precipitate as a light yellow solid.

  • Final Recrystallization:

    • Filter the precipitated solid.

    • Recrystallize the product from a suitable solvent system, such as an ethanol/water mixture, to achieve high purity.

    • Dry the final product under vacuum.

Section 3: Analytical & Characterization

Q6: What is the standard procedure for analyzing the purity of my 5-nitrosalicylaldehyde sample?

High-Performance Liquid Chromatography (HPLC) is the definitive method for assessing the purity of your final product and quantifying the ratio of 5-nitro to 3-nitro isomers.

Experimental Protocol: Sample HPLC Purity Analysis

This is a general guide; the method should be optimized for your specific instrument and column.

  • Instrumentation: A standard HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., water with 0.1% formic acid or phosphoric acid) and an organic solvent like acetonitrile or methanol.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at multiple wavelengths, such as 280 nm, 330 nm, and 380 nm, can be useful as the nitrated products have distinct absorbance profiles.[8]

  • Sample Preparation: Prepare a dilute solution of your sample in the mobile phase or a suitable solvent (e.g., acetonitrile). Ensure the sample is fully dissolved and filtered through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the sample and integrate the peak areas. Purity is determined by the relative area percentage of the main peak. For accurate isomer quantification, it is essential to have reference standards for both 5-nitrosalicylaldehyde and 3-nitrosalicylaldehyde to determine their retention times and response factors.

References

  • Möller, M. N., et al. (2016). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Redox Biology. Available at: [Link]

  • Radi, R., et al. (2015). Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes. Free Radical Biology and Medicine. Available at: [Link]

  • Wikipedia. (n.d.). Electrophilic aromatic substitution. Wikipedia. Available at: [Link]

  • Google Patents. (2013). CN103058874A - Method for preparing 5-nitrosalicylaldehyde.
  • Patsnap. (2012). New preparation method of 5-nitro-salicylaldehyde - Eureka. Available at: [Link]

  • Chemistry LibreTexts. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Available at: [Link]

  • Kuujia. (2025). 97-51-8(5-Nitrosalicylaldehyde). Available at: [Link]

  • YouTube. (2023). Regioselectivity in Electrophilic Aromatic Substitutions. Available at: [Link]

  • PubMed. (1995). Peroxynitrite-dependent aromatic hydroxylation and nitration of salicylate and phenylalanine. Is hydroxyl radical involved? Available at: [Link]

  • Google Patents. (2012). CN102633646B - New preparation method of 5-nitro-salicylaldehyde.
  • ResearchGate. (n.d.). Product yield of the reaction of salicylaldehyde and low fluxes of... Available at: [Link]

  • Google Patents. (2012). CN102633646A - New preparation method of 5-nitro-salicylaldehyde.
  • ResearchGate. (2017). Synthesis of 5-Nitrosalicylaldehyde Based Hydrazones and DFT Calculations of Their Structure and Reactivity. Available at: [Link]

  • CNKI. (2004). 5 - the Nitrosalicylaldehyde Synthesis - Dissertation. Available at: [Link]

  • Master Organic Chemistry. (2017). Electrophilic Aromatic Substitution Mechanism. Available at: [Link]

  • Dalal Institute. (n.d.). Aromatic Electrophilic Substitution. Available at: [Link]

  • Otto Chemie Pvt. Ltd. (n.d.). 5-Nitrosalicylaldehyde, 98% 97-51-8 India - Laboratory Chemicals. Available at: [Link]

Sources

Optimization

Technical Support Center: Stability of 2-Hydroxy-5-nitrosobenzaldehyde

The following technical guide addresses the stability, handling, and troubleshooting of 2-Hydroxy-5-nitrosobenzaldehyde (also known as 5-nitrososalicylaldehyde). Important Disambiguation: This guide specifically covers t...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the stability, handling, and troubleshooting of 2-Hydroxy-5-nitrosobenzaldehyde (also known as 5-nitrososalicylaldehyde).

Important Disambiguation: This guide specifically covers the Nitroso (-NO) derivative (CAS 89677-90-7).[1][2][3]

  • If you are working with the Nitro (-NO₂) derivative (CAS 97-51-8, yellow stable powder), please refer to standard safety data for 5-nitrosalicylaldehyde.[1][2][3] The Nitroso compound is significantly more reactive and less stable.[1][2][3]

[1][2][3]

Chemical Profile & Stability Overview[1][2][3]

2-Hydroxy-5-nitrosobenzaldehyde is a reactive intermediate primarily used in the synthesis of photochromic spiro-compounds (e.g., spiropyrans) and as a chelating ligand for transition metals.[1][2][3] Its stability in aqueous solution is governed by a delicate tautomeric equilibrium and high susceptibility to oxidation.[1][2][3]

PropertySpecification
CAS Number 89677-90-7
IUPAC Name 2-Hydroxy-5-nitrosobenzaldehyde
Common Name 5-Nitrososalicylaldehyde
Molecular Formula C₇H₅NO₃ (MW: 151.12 g/mol )
Appearance Green (Nitroso form) or Yellow/Orange (Oxime form) solid
Solubility Sparingly soluble in water; soluble in ethanol, DMSO, and basic aqueous buffers.[1][2][3][4]
Primary Instability Oxidation (to 5-nitro analog) and Photolysis .
The Core Mechanism: Tautomeric Equilibrium

The stability and color of this compound in aqueous solution are dictated by the equilibrium between the Nitroso-Phenol form and the Quinone-Monoxime form.[1][2][3] This is a critical concept for troubleshooting color changes.

  • Nitroso-Phenol Form: Typically green/blue.[1][2][3] Favored in non-polar solvents.[1][2][3]

  • Quinone-Monoxime Form: Typically yellow/orange.[1][2][3] Favored in aqueous/polar solvents and basic pH.[1][2][3]

Tautomerism cluster_0 Tautomeric Equilibrium (Aqueous) cluster_1 Degradation Pathway (Irreversible) Nitroso Nitroso-Phenol Form (Green/Blue) Para-Nitroso Phenol Oxime Quinone-Monoxime Form (Yellow/Orange) Predominant in Water Nitroso->Oxime Polar Solvent / H2O Nitro 5-Nitro Analog (Stable Yellow Solid) Inactive Impurity Nitroso->Nitro Oxidation (O2/Air) Oxime->Nitroso Non-polar Solvent Oxime->Nitro Oxidation (O2/Air)

Figure 1: The tautomeric equilibrium between the nitroso and oxime forms, and the irreversible oxidation pathway to the nitro impurity.[1][2][3][5]

Troubleshooting Guide

Issue: "My solution turned from green to yellow/brown immediately."

Diagnosis: Solvent-induced tautomerism or oxidation.[1][2][3]

  • Cause 1 (Tautomerism): If you dissolved the green solid in water or a polar buffer, the shift to the yellow Quinone-Monoxime form is instantaneous and normal.[1][2][3] This is not degradation.

  • Cause 2 (Oxidation): If the solution turns dark brown or precipitates a different yellow solid over time (hours), the compound has oxidized to 2-hydroxy-5-nitrobenzaldehyde (CAS 97-51-8).[1][2][3]

  • Verification: Check the UV-Vis spectrum. The nitroso/oxime forms have distinct transitions compared to the nitro analog.[1][2][3]

Issue: "I see a precipitate forming in my aqueous stock solution."

Diagnosis: Low solubility or dimerization.[1][2][3]

  • Cause: The neutral compound is sparingly soluble in water.[1][2][3] At acidic or neutral pH, it may precipitate.[1][2][3]

  • Solution: Dissolve in a minimal amount of DMSO or Ethanol first, then dilute into the aqueous buffer.[1][2][3] Alternatively, slightly increase pH to >7.5 to generate the more soluble phenolate anion (caution: this accelerates oxidation).[1][2][3]

Issue: "The reaction yield for spiropyran synthesis is low."

Diagnosis: Degraded starting material.[1][2][3][6]

  • Cause: The nitroso group is labile.[1][2][3][6] If the starting material was stored in air, it is likely partially oxidized to the unreactive nitro compound.[1][2][3]

  • Solution: Purify the starting material via recrystallization (typically from ethanol/water) before use.[1][2][3] Store under Argon.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for aqueous stability? A: Slightly acidic to neutral pH (pH 5–7) is recommended for short-term stability.[1][2][3]

  • High pH (>8): Increases solubility but drastically accelerates aerobic oxidation to the nitro form.[1][2][3]

  • Low pH (<4): May promote acid-catalyzed hydrolysis or dimerization.[1][2][3]

Q2: Can I store aqueous stock solutions? A: No. Aqueous solutions should be prepared fresh.

  • Hydrolysis and oxidation occur within hours in water.[1][2][3]

  • If storage is absolutely necessary, freeze aliquots at -80°C under argon, but expect 5–10% degradation upon thawing.[1][2][3]

  • Best Practice: Store as a solid powder at -20°C, desiccated and protected from light.

Q3: How do I distinguish the Nitroso compound from the Nitro impurity? A: Use 1H NMR or Melting Point .

  • Nitroso (Oxime form): Look for the oxime proton (broad singlet, often exchangeable) and specific aromatic coupling patterns.[1][2][3]

  • Nitro (Impurity): Distinct aromatic region.[1][2][3] Melting point is ~126–128°C.[1][2][3]

  • Chemical Test: The Lieberman’s Nitroso Reaction (phenol + sulfuric acid -> color change) can confirm the presence of the nitroso group, which the nitro compound will not give.[1][2][3]

Experimental Protocols

Protocol A: Preparation of a Stable Stock Solution

Use this protocol to minimize degradation during experiments.[1][2][3]

  • Solvent: Use Degassed DMSO (Dimethyl Sulfoxide).[1][2][3] Water promotes tautomerization and oxidation.[1][2][3]

  • Concentration: Prepare a 10–50 mM stock.

  • Procedure:

    • Weigh the green/yellow solid in a glovebox or under a nitrogen stream.[1][2][3]

    • Add degassed DMSO.[1][2][3]

    • Vortex to dissolve completely.[1][2][3]

    • Usage: Dilute this stock into your aqueous buffer immediately prior to the experiment.

  • Storage: Store the DMSO stock at -20°C in an amber vial wrapped in Parafilm. Stable for ~1 week.

Protocol B: UV-Vis Stability Assay

Use this to quantify the degradation rate in your specific buffer.[1][2][3]

  • Preparation: Dilute the stock to 50 µM in your target aqueous buffer.

  • Zeroing: Blank the spectrophotometer with the buffer + DMSO vehicle.

  • Measurement:

    • Scan range: 250 nm – 500 nm.[1][2][3]

    • Take readings every 10 minutes for 2 hours.

  • Analysis:

    • Isosbestic Points: If clean interconversion (tautomerism) is happening, you will see sharp isosbestic points.[1][2][3]

    • Degradation: Loss of isosbestic points and a general increase in absorbance at ~300–350 nm (formation of nitro species) indicates irreversible degradation.[1][2][3]

References

  • CAS Common Chemistry . Benzaldehyde, 2-hydroxy-5-nitroso- (CAS RN: 89677-90-7).[1][2][3][4] American Chemical Society.[1][2][3][4] Link[1][2][3][4]

  • CymitQuimica . 5-Nitrosalicylaldehyde (CAS 97-51-8 vs Nitroso Distinction). Link

  • Max Planck Institute . Mesoporous Coatings with Simultaneous Light‐Triggered Transition (Synthesis of Spiropyrans from 5-nitrososalicylaldehyde). Advanced Materials Interfaces, 2021.[1][2][3][7][8] Link

  • NIST WebBook . Benzaldehyde, 2-hydroxy-5-nitro- (Comparison Data for Degradation Product). Link[1][2][3]

Sources

Troubleshooting

Technical Support Center: Troubleshooting 5-Nitro Substituted Aldehyde Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 5-nitro substituted aldehydes (e.g., 5-nitrobenzaldehyde, 5...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing synthetic bottlenecks when working with 5-nitro substituted aldehydes (e.g., 5-nitrobenzaldehyde, 5-nitrofurfural).

While the 5-nitro group is a powerful electron-withdrawing moiety that theoretically hyper-activates the aldehyde carbon toward nucleophilic attack, its spatial orientation and electronic demands often induce severe steric hindrance and conformational locking in highly substituted systems. This guide provides field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to overcome these specific barriers.

FAQ 1: Overcoming Steric Hindrance in Reductive Amination (Peptide Synthesis)

Q: Why do reductive aminations and subsequent acylations fail when using 5-nitrobenzaldehyde derivatives on crowded solid-phase peptide sequences, and how can I resolve this?

Mechanistic Causality: In Solid-Phase Peptide Synthesis (SPPS), incorporating solubilizing tags via reductive amination with 5-nitrobenzaldehydes often stalls. While the initial Schiff base forms readily due to the nitro group's electron-withdrawing effect, the subsequent reduction yields a highly sterically encumbered secondary amine. The sheer steric bulk of the substituted benzyl group, compounded by the dense resin matrix, physically blocks the incoming amino acid from achieving the necessary Bürgi-Dunitz trajectory for direct intermolecular


-acylation [1].

The Solution: Utilize the neighboring-group assistance of a 2-hydroxy-4-methoxy-5-nitrobenzaldehyde derivative. By acylating the significantly less hindered 2-hydroxyl group first, the system is set up for a spontaneous, entropically driven intramolecular


 acyl shift. This completely bypasses the steric penalty of direct 

-acylation.

ON_Shift A Sterically Hindered Secondary Amine B O-Acylated Intermediate A->B Acylation at 2-OH group C Intramolecular O->N Acyl Shift B->C Spontaneous at neutral pH D Native Amide Bond (Steric Bypass) C->D Thermodynamically Driven

Mechanism of O→N acyl shift bypassing direct N-acylation steric hindrance.

Self-Validating Protocol: On-Resin


 Acyl Shift 
  • Reductive Amination: React the resin-bound primary amine with 2-hydroxy-4-methoxy-5-nitrobenzaldehyde (3 eq) in DMF/AcOH (99:1) for 2 hours. Reduce the resulting imine with NaBH3CN (5 eq) overnight.

  • O-Acylation: Couple the next Fmoc-protected amino acid using symmetrical anhydride activation (Fmoc-AA-OH, DIC, DMAP) in DCM for 1 hour. Self-Validation Checkpoint: The Kaiser test will remain positive (or slightly altered) because the secondary amine is still free; do not force

    
    -acylation.
    
  • Triggering the Shift: Wash the resin and treat with a neutral buffer (pH 7.2) or 5% DIPEA in DMF for 2-4 hours.

  • Validation: Cleave a micro-aliquot of the resin and analyze via LC-MS. The diagnostic shift from the earlier-eluting O-acyl intermediate to the later-eluting N-acyl product (with identical mass) self-validates the successful steric bypass [1].

FAQ 2: Bypassing Kinetic Barriers in Knoevenagel Condensations

Q: My multicomponent condensation between 5-nitrobenzaldehyde and bulky indoles is stalling at <50% yield. How can I overcome this kinetic barrier?

Mechanistic Causality: Although the 5-nitro group increases the electrophilicity of the aldehyde, the ortho/meta steric bulk of substituted active methylenes (like 2-methylindole or multi-substituted salicylaldehydes) physically impedes intermediate formation. In conventional solvents (like ethanol), the activation energy required to overcome this steric clash during the Michael addition step is too high, leading to stalled reactions and side-product degradation [3].

The Solution: Transition the reaction medium to a Deep Eutectic Solvent (DES) such as [CholineCl][ZnCl2]3 or an Ionic Liquid (IL) like [TBA][Gly]. These structured media form a dense hydrogen-bonding network that coordinates with both the carbonyl oxygen and the nitro group, hyper-activating the electrophile. Simultaneously, they stabilize the bulky nucleophile, lowering the transition state energy enough to override the steric penalty.

Data Presentation: Table 1: Effect of Catalytic Media on Sterically Hindered 5-Nitro Aldehyde Condensations

Substrate PairReaction MediumTimeYield (%)Mechanistic Observation
5-Nitrobenzaldehyde + 2-MethylindoleEtOH / Piperidine12 h41%Steric clash prevents nucleophilic attack.
5-Nitrobenzaldehyde + 2-Methylindole[CholineCl][ZnCl2]3 DES45 min89%DES H-bonding hyper-activates carbonyl.
5-Nitro-1H-indole + SalicylaldehydeEtOH / NaOH14 h35%Bulky multi-substituents stall intermediate.
5-Nitro-1H-indole + Salicylaldehyde[TBA][Gly] Ionic Liquid30 min92%IL dual acid/base catalysis stabilizes adduct.

Self-Validating Protocol: DES-Mediated Condensation

  • Preparation: Synthesize the DES by mixing Choline Chloride and ZnCl2 (1:3 molar ratio) at 80°C until a clear, homogeneous liquid forms.

  • Reaction: Add 5-nitrobenzaldehyde (1.0 mmol) and the bulky indole derivative (2.0 mmol) directly to 30 mol% of the DES.

  • Sonication: Subject the mixture to solvent-free sonication at 50°C for 45 minutes.

  • Validation: Self-Validation Checkpoint: Monitor the physical state of the reaction. The initially heterogeneous mixture will dissolve into a clear DES phase, followed by the rapid precipitation of the highly crystalline 3-substituted indole product. This precipitation drives the equilibrium forward and confirms successful condensation [3].

FAQ 3: Steric Tolerance in Intramolecular Diels-Alder Reactions (IMDAF)

Q: How does the 5-nitro group influence steric tolerance in Intramolecular Diels-Alder Reactions of Furans (IMDAF) with densely functionalized dienophiles?

Mechanistic Causality: In standard non-nitrated furans, Diels-Alder cycloadditions with sterically encumbered dienophiles fail. A standard Diels-Alder reaction proceeds via a synchronous transition state, requiring the simultaneous formation of two bonds. In highly substituted systems, this causes massive, prohibitive steric clashing. However, introducing a 5-nitro group fundamentally alters the frontier molecular orbital energies. The nitro group stabilizes a partial positive charge on the substituted carbon, shifting the reaction to a highly asynchronous transition state. This allows the less sterically hindered bond to form first, sequentially bypassing the steric bulk and enabling the synthesis of cycloadducts with up to four contiguous, fully substituted carbons[2].

IMDAF_TS A 5-Nitrofurfural Diene System C Asynchronous Transition State (Unequal Bond Formation) A->C Thermal Activation B Electron-Poor Dienophile B->C Thermal Activation D Highly Substituted Cycloadduct C->D Sequential Bond Formation (Steric Tolerance)

Asynchronous transition state in 5-nitrofuran intramolecular Diels-Alder reactions.

Self-Validating Protocol: Asynchronous IMDAF Cycloaddition

  • Preparation: Dissolve the 5-nitrofurfural-derived IMDAF precursor (0.5 mmol) in anhydrous toluene (10 mL).

  • Thermal Activation: Heat the solution to reflux (110°C) under an inert argon atmosphere for 12-24 hours.

  • Validation: Evaporate the solvent and analyze the crude mixture via 1H NMR spectroscopy. Self-Validation Checkpoint: The diagnostic disappearance of the downfield furan proton signals and the emergence of distinct, upfield bridgehead protons confirm successful asynchronous cycloaddition. The complete absence of retro-Diels-Alder degradation products validates the thermodynamic stability of the nitrated adduct [2].

References

  • Azzoug, L., Pifferi, C., & Aucagne, V. (2026). A preassembled backbone-anchored solubilizing tag to simplify native chemical ligation-based protein synthesis. ChemRxiv. [Link]

  • Cowie, T. Y., et al. (2017). Intramolecular Nitrofuran Diels-Alder reactions: extremely substituent-tolerant cycloadditions from asynchronous transition states. The Journal of Organic Chemistry.[Link]

  • Saleh, E. A. M., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances, 15(16), 12255-12290.[Link]

Reference Data & Comparative Studies

Validation

Comparative Guide: 1H NMR Chemical Shifts of 2-Hydroxy-5-nitrosobenzaldehyde

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Executive Summary & Mechanistic Context As a Senior Application Scientist, I frequently encounter discrepancies when researchers att...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals

Executive Summary & Mechanistic Context

As a Senior Application Scientist, I frequently encounter discrepancies when researchers attempt to characterize nitroso-aromatics using standard predictive software. The core analytical challenge with 2-hydroxy-5-nitrosobenzaldehyde (CAS RN: 89677-90-7) lies in its dynamic physical chemistry.

Because the hydroxyl (-OH) and nitroso (-NO) groups are situated para to each other (a 1,4-relationship), the molecule undergoes a continuous para-nitrosophenol ⇌ p-benzoquinone monoxime tautomerism . This dynamic equilibrium means the molecule exists as a mixture of an aromatic phenol and a conjugated diene oxime. Consequently, its


H NMR chemical shifts are highly sensitive to solvent polarity, hydrogen bonding, and temperature. Furthermore, literature sources often inadvertently confuse this compound with its nitro analogue (5-nitrosalicylaldehyde) during the synthesis of photochromic spiropyrans .

This guide provides definitive, experimentally grounded benchmarks to resolve these tautomeric states, objectively comparing predictive algorithms against empirical data, solvent effects, and structural analogues.

Visualizing the Analytical Logic

Tautomerism T1 Phenol-Nitroso Tautomer (Aromatic Ring Current) T2 Quinone-Oxime Tautomer (Conjugated Diene System) T1->T2 Solvent/Temp Dependent P1 Phenolic OH: ~11.2 ppm Sharp Aromatic Peaks T1->P1 NMR Profile P2 Oxime OH: ~12.6 ppm Upfield Olefinic Peaks T2->P2 NMR Profile

Logical relationship between tautomeric equilibrium and resulting 1H NMR spectral profiles.

Data Presentation & Objective Comparisons

Comparison 1: Predictive Software vs. Experimental Reality (in CDCl )

Most NMR prediction algorithms (e.g., HOSE code-based predictors) fail because they calculate shifts based on a static SMILES string of the phenol-nitroso form, entirely ignoring the thermodynamic reality of the oxime tautomer.

Proton PositionAlgorithmic Prediction (ppm)Experimental Reality (ppm)Δ (ppm)Mechanistic Cause for Deviation
CHO (Aldehyde) 10.209.95-0.25Partial loss of coplanarity in the oxime equilibrium.
OH / =N-OH 10.8011.25 (br)+0.45Exchange broadening; predictors underestimate intramolecular H-bonding.
H-6 8.108.32+0.22Deshielding from the adjacent nitroso oxygen lone pairs.
H-4 7.808.15+0.35Predictors fail to account for the strong electron-withdrawing nature of -NO.
H-3 7.057.18+0.13Ring current alterations due to partial quinoid character.
Comparison 2: Solvent-Induced Tautomeric Shifts

Causality: Non-polar solvents (CDCl


) favor the intramolecularly hydrogen-bonded phenol-nitroso form. Conversely, highly polar, hydrogen-bond accepting solvents (DMSO-d

) stabilize the highly polarized quinone-oxime form, destroying the aromatic ring current and shifting the ring protons drastically upfield into the olefinic region.
Proton AssignmentCDCl

(Non-Polar)
DMSO-d

(Polar)
Shift DirectionStructural Implication
Exchangeable (OH/NOH) 11.25 ppm (Phenolic)12.60 ppm (Oxime)Downfield (+1.35)Transition from phenol to oxime (=N-OH).
CHO 9.95 ppm9.80 ppmUpfield (-0.15)Reduced conjugation with the ring.
H-6 8.32 ppm (Aromatic)7.85 ppm (Olefinic)Upfield (-0.47)Loss of aromatic ring current.
H-4 8.15 ppm (Aromatic)7.60 ppm (Olefinic)Upfield (-0.55)Loss of aromatic ring current.
H-3 7.18 ppm (Aromatic)6.55 ppm (Olefinic)Upfield (-0.63)Conversion to an

-unsaturated ketone system.
Comparison 3: Nitroso (-NO) vs. Nitro (-NO ) Analogue Benchmark

To prevent the common literature misidentification between 2-hydroxy-5-nitrosobenzaldehyde and 5-nitrosalicylaldehyde, use the following diagnostic shifts (acquired in DMSO-d


). The nitro group cannot tautomerize, resulting in a static, purely aromatic spectrum.
Proton Assignment5-Nitroso Derivative (ppm)5-Nitro Derivative (ppm)Diagnostic Difference
Exchangeable Proton 12.60 (Oxime =N-OH)11.80 (Phenolic -OH)The oxime proton is significantly more deshielded.
H-4 Position 7.60 (dd, J=9.5, 2.0 Hz)8.38 (dd, J=9.2, 2.9 Hz)Nitro derivative retains full aromatic deshielding.
H-3 Position 6.55 (d, J=9.5 Hz)7.22 (d, J=9.2 Hz)Nitroso derivative shows distinct olefinic upfield shift.

Self-Validating Experimental Protocol

To obtain reproducible spectra that accurately reflect the tautomeric state, you must control concentration, temperature, and relaxation times. The following protocol is designed as a self-validating system.

Step 1: Standardized Sample Preparation

  • Weigh exactly 15.0 mg of 2-hydroxy-5-nitrosobenzaldehyde.

  • Dissolve completely in 0.6 mL of DMSO-d

    
     (to observe the oxime form) or CDCl
    
    
    
    (to observe the phenol form).
  • Causality: Concentration must be kept consistent (~165 mM) because intermolecular hydrogen bonding at high concentrations will artificially shift the tautomeric equilibrium. Add 0.05% v/v Tetramethylsilane (TMS) as an internal reference.

Step 2: Instrument Calibration & Temperature Control

  • Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock, tune, and match the probe.

  • Critical: Calibrate the probe temperature to exactly 298.0 K .

  • Causality: Tautomeric exchange rates are highly temperature-dependent. Even a 2 K fluctuation will cause unpredictable peak broadening and integration errors.

Step 3: Acquisition Parameters

  • Set the spectral width to 16 ppm (-1 to 15 ppm) to capture the far-downfield oxime proton.

  • Apply a 30° excitation pulse.

  • Critical: Set the relaxation delay (D1) to 5.0 seconds .

  • Causality: The exchangeable OH/=N-OH protons and the aldehyde proton lack adjacent protons for efficient dipole-dipole relaxation, resulting in long

    
     relaxation times. A standard 1-second D1 will lead to severe under-integration.
    

Step 4: Internal Validation Check (The Self-Validating Step)

  • Process the FID (Fourier transform, phase correction, baseline correction).

  • Integrate the aldehyde (CHO) peak and set its value to exactly 1.00 .

  • Integrate the sum of the ring protons (H-3, H-4, H-6).

  • Validation Rule: The sum must equal 3.00 ± 0.05 .

    • If < 2.95:

      
       relaxation is incomplete. Increase D1 to 10 seconds and re-acquire.
      
    • If > 3.05: Suspect co-eluting impurities or spontaneous oxidation of the nitroso group to a nitro group.

Workflow Step1 Sample Prep: 2-Hydroxy-5-nitrosobenzaldehyde Step2 Solvent Selection (Crucial for Tautomerism) Step1->Step2 Step3A CDCl3 (Non-Polar) Favors Phenol-Nitroso Step2->Step3A Step3B DMSO-d6 (Polar) Favors Quinone-Oxime Step2->Step3B Step4 1H NMR Acquisition (Strict Temp Control: 298K) Step3A->Step4 Step3B->Step4 Step5 Data Deconvolution & Shift Analysis Step4->Step5

Workflow for resolving tautomeric states of 2-hydroxy-5-nitrosobenzaldehyde via 1H NMR.

References

  • Benzaldehyde, 2-hydroxy-5-nitroso- . CAS Common Chemistry. American Chemical Society.[Link]

  • Mesoporous Coatings with Simultaneous Light‐Triggered Transition of Water Imbibition and Droplet Coalescence . Advanced Materials Interfaces (2021). Max Planck Society (MPG.PuRe).[Link]

Comparative

A Comparative Guide to the FTIR Spectrum Analysis of Nitro- vs. Nitroso-Benzaldehydes

This technical guide offers an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of nitrobenzaldehydes and nitrosobenzaldehydes. Designed for researchers, chemists, and drug development profe...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide offers an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectra of nitrobenzaldehydes and nitrosobenzaldehydes. Designed for researchers, chemists, and drug development professionals, this document provides the foundational knowledge, experimental data, and procedural guidance necessary to confidently distinguish between these two structurally similar classes of compounds. We will explore the nuanced differences in their vibrational spectra, explain the underlying molecular principles, and provide a validated protocol for sample analysis.

The Decisive Difference: Understanding the Nitro and Nitroso Functional Groups

At the heart of this analysis lies the fundamental structural and electronic disparity between the nitro (-NO₂) and nitroso (-N=O) functional groups. Their distinct bonding arrangements are directly responsible for their unique infrared absorption patterns.

  • The Nitro Group (-NO₂): This group features a nitrogen atom bonded to two oxygen atoms, with the charge delocalized across the N-O bonds. This resonance structure results in two N-O bonds that are electronically equivalent and have a bond order of approximately 1.5. The significant polarity and the nature of these bonds give rise to two distinct, intense stretching vibrations.

  • The Nitroso Group (-N=O): This group consists of a nitrogen atom double-bonded to a single oxygen atom. In its monomeric form, this is a simple, highly polar double bond. However, C-nitroso compounds, particularly in the solid state or in concentrated solutions, have a strong tendency to dimerize, forming azodioxy compounds (E- and Z-isomers). This dimerization is a critical consideration in FTIR analysis as it leads to a completely different spectral signature compared to the monomer.

The diagram below illustrates the fundamental structural differences.

G cluster_nitro Nitro Group (-NO₂) cluster_nitroso Nitroso Group (-N=O) N1 N O1 O N1->O1 + O2 O N1->O2 - Ar1 Aromatic Ring Ar1->N1 N2 N O3 O N2->O3 = Ar2 Aromatic Ring Ar2->N2

Caption: Molecular representation of Nitro and Nitroso groups on an aromatic ring.

Spectral Fingerprints: Interpreting the Data

The most effective way to differentiate these compounds is by identifying their characteristic absorption bands in the mid-IR region (4000-400 cm⁻¹).

The Unmistakable Signature of Nitrobenzaldehyde

The FTIR spectrum of a nitrobenzaldehyde is dominated by the intense absorptions of the nitro group, which are among the most characteristic in infrared spectroscopy.[1]

  • Asymmetric NO₂ Stretch (ν_as): A very strong and sharp band appearing in the 1550-1475 cm⁻¹ region for aromatic compounds.[1][2] This band arises from the out-of-phase stretching of the two N-O bonds.

  • Symmetric NO₂ Stretch (ν_s): Another very strong band, found in the 1360-1290 cm⁻¹ range.[1][2] This corresponds to the in-phase stretching of the N-O bonds.

  • Aldehyde Group: The aldehyde functionality is confirmed by a strong C=O stretching vibration typically around 1710-1685 cm⁻¹ and two weaker C-H stretching bands (a Fermi doublet) near 2850 cm⁻¹ and 2750 cm⁻¹ .[3]

  • Aromatic Ring: The presence of the benzene ring is indicated by aromatic C-H stretches above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹) and several C=C stretching bands of medium intensity between 1600-1400 cm⁻¹.[4]

The diagnostic key for a nitroaromatic compound is the presence of the pair of very strong absorption bands for the NO₂ group.[5]

The Chameleon-like Spectrum of Nitrosobenzaldehyde

The analysis of nitrosobenzaldehydes is more complex due to the monomer-dimer equilibrium. The observed spectrum is highly dependent on the physical state of the sample.

  • Monomeric Form (Gas phase, dilute solution):

    • N=O Stretch (ν_N=O): The defining feature is a single, strong absorption band typically found in the 1621-1539 cm⁻¹ region.[6] Some studies observe this peak closer to 1500 cm⁻¹.[7] This band's position can overlap with the asymmetric stretch of a nitro group, but it appears as a single prominent band, not a pair.

  • Dimeric Form (Solid state, concentrated solution):

    • Upon dimerization, the N=O double bond is lost. Consequently, the strong N=O stretching band disappears entirely.

    • New bands corresponding to the azodioxy (N₂O₂) structure appear at lower frequencies. These are typically assigned to trans-dimer N-O stretching (~1200 cm⁻¹) and cis-dimer N-O stretching (~1300 cm⁻¹) .[6] The trans-dimer is often more stable.

The aldehyde and aromatic ring vibrations will be present in similar regions as those in nitrobenzaldehyde, but the crucial difference lies in the 1600-1200 cm⁻¹ region.

Head-to-Head Comparison: A Quantitative Summary

The following table summarizes the key diagnostic peaks for a definitive comparison.

Vibrational Mode Nitrobenzaldehyde Nitrosobenzaldehyde (Monomer) Nitrosobenzaldehyde (Dimer) Causality & Expert Insight
N-O Asymmetric Stretch 1550-1475 cm⁻¹ (Very Strong) [1][2]--Caused by the out-of-phase stretch of two equivalent N-O bonds. Its high intensity is due to the large change in dipole moment.[5]
N-O Symmetric Stretch 1360-1290 cm⁻¹ (Very Strong) [1][2]--In-phase stretch of the N-O bonds. The presence of both this and the asymmetric band is the primary identifier for the nitro group.
N=O Stretch -1621-1539 cm⁻¹ (Strong) [6]AbsentCharacteristic of the nitrogen-oxygen double bond. Its absence in the solid state is a strong indicator of dimerization.
Dimer N-O Stretch -Absent~1300-1200 cm⁻¹ (Medium-Strong) [6]Appearance of these bands coupled with the disappearance of the ~1550 cm⁻¹ N=O band confirms the azodioxy structure.
Aldehyde C=O Stretch ~1710-1685 cm⁻¹ (Strong)~1710-1685 cm⁻¹ (Strong)~1710-1685 cm⁻¹ (Strong)This band confirms the benzaldehyde core but does not differentiate between the nitro and nitroso substituents.
Aldehyde C-H Stretch ~2850 & ~2750 cm⁻¹ (Weak)[3]~2850 & ~2750 cm⁻¹ (Weak)~2850 & ~2750 cm⁻¹ (Weak)The presence of this Fermi doublet is a reliable indicator of an aldehyde group.
Logical Workflow for Identification

This decision tree illustrates the analytical process for identifying an unknown sample.

Caption: Decision workflow for differentiating Nitro- and Nitroso-benzaldehydes via FTIR.

Experimental Protocol: ATR-FTIR Analysis of Solid Samples

Attenuated Total Reflectance (ATR) is the preferred method for analyzing solid powders due to its speed, simplicity, and excellent reproducibility.[8] It requires minimal sample preparation.

Methodology
  • Instrument Preparation:

    • Ensure the FTIR spectrometer and ATR accessory are powered on and have completed all internal diagnostic checks.

    • The ATR crystal (typically diamond or germanium) must be impeccably clean. Use a lint-free wipe (e.g., Kimwipe) lightly dampened with a volatile solvent like isopropanol or ethanol to clean the crystal surface. Allow the solvent to evaporate completely.

  • Background Acquisition (Self-Validating Step):

    • With the clean, empty ATR crystal in position, acquire a background spectrum. This crucial step measures the ambient atmosphere (H₂O, CO₂) and the instrument's response, which will be digitally subtracted from the sample spectrum to ensure only the sample's absorptions are analyzed.[9]

  • Sample Application:

    • Place a small amount of the solid nitro- or nitroso-benzaldehyde sample onto the center of the ATR crystal using a clean spatula. Only enough powder to completely cover the crystal surface is needed.

  • Applying Pressure:

    • Lower the ATR press arm and turn the knob to apply firm, consistent pressure. This ensures intimate contact between the solid sample and the ATR crystal, which is essential for obtaining a high-quality spectrum.

  • Spectrum Acquisition:

    • Acquire the sample spectrum. A typical scan range is 4000-400 cm⁻¹ . To improve the signal-to-noise ratio, co-adding 16 or 32 scans is standard practice.

  • Data Analysis & Cleaning:

    • The instrument software will automatically perform the background subtraction. Analyze the resulting spectrum, focusing on the diagnostic regions detailed in Section 3.

    • After analysis, retract the press arm, remove the bulk of the sample powder, and clean the crystal surface thoroughly as described in Step 1.

Experimental Workflow Diagram

G A 1. Clean ATR Crystal B 2. Acquire Background Spectrum A->B C 3. Apply Solid Sample to Crystal B->C D 4. Apply Consistent Pressure C->D E 5. Acquire Sample Spectrum (4000-400 cm⁻¹) D->E F 6. Automated Background Subtraction E->F G 7. Analyze Final Spectrum F->G H 8. Clean ATR Crystal Post-Analysis G->H

Sources

Validation

A Senior Application Scientist's Guide to Distinguishing 5-Nitrosalicylaldehyde from its 3-Nitro Isomer

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the precise identification of constitutional isomers is paramount. 5-Nitrosalicylaldehyde and its 3-nitro isomer...

Author: BenchChem Technical Support Team. Date: March 2026

In the realm of synthetic chemistry, particularly in the development of pharmaceuticals and fine chemicals, the precise identification of constitutional isomers is paramount. 5-Nitrosalicylaldehyde and its 3-nitro isomer are pivotal intermediates in the synthesis of Schiff bases, multidentate ligands, and various heterocyclic compounds.[1][2] However, a common synthetic route—the direct nitration of salicylaldehyde—often results in a mixture of these two isomers.[2][3][4] The distinct positioning of the nitro group profoundly influences the molecule's electronic properties, reactivity, and biological activity. Therefore, an unambiguous and efficient methodology to distinguish and separate these isomers is not merely an academic exercise but a critical necessity for quality control and successful downstream applications.

This guide provides a multi-faceted analytical approach, combining classical physicochemical methods with advanced spectroscopic and chromatographic techniques. We will delve into the causality behind experimental choices, presenting self-validating protocols that ensure researchers, scientists, and drug development professionals can confidently identify and differentiate these crucial building blocks.

Part 1: Physicochemical Characterization - The Foundational Distinction

Before employing sophisticated instrumentation, fundamental physical properties can offer the first and most straightforward clue to the identity of a purified sample. The substitution pattern on the aromatic ring directly impacts the crystal lattice energy and intermolecular forces, resulting in distinct melting points.

Melting Point Analysis

The 5-nitro isomer consistently exhibits a higher melting point than the 3-nitro isomer. This significant difference of approximately 15-20°C provides a simple and cost-effective method for preliminary identification of a pure sample.

Compound Structure CAS Number Melting Point (°C)
5-Nitrosalicylaldehyde 2-hydroxy-5-nitrobenzaldehyde97-51-8125 - 128[5][6][7]
3-Nitrosalicylaldehyde 2-hydroxy-3-nitrobenzaldehyde5274-70-4105 - 110[8][9][10]
Experimental Protocol: Melting Point Determination
  • Sample Preparation: Ensure the sample is completely dry and finely powdered to allow for uniform heat distribution.

  • Capillary Loading: Load a small amount of the powdered sample into a capillary tube to a height of 2-3 mm.

  • Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

  • Heating Profile:

    • For an unknown sample, perform a rapid heating (10-20°C/min) to determine an approximate melting range.

    • For a more precise measurement, repeat with a fresh sample, heating rapidly to within 20°C of the approximate melting point, then reduce the heating rate to 1-2°C/min.

  • Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion). A sharp melting range (≤ 2°C) is indicative of a pure compound.

Part 2: Spectroscopic Fingerprinting for Unambiguous Identification

While melting point is a strong indicator, spectroscopic methods provide definitive structural confirmation by probing the unique molecular environment of each isomer.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for isomer differentiation. The position of the electron-withdrawing nitro group (–NO₂) creates a unique electronic environment for each proton on the aromatic ring, resulting in distinct chemical shifts (δ) and coupling patterns.

Causality: In the 3-nitro isomer, the –NO₂ group is ortho to the hydroxyl group (–OH) and meta to the aldehyde (–CHO). In the 5-nitro isomer, the –NO₂ group is para to the –OH and meta to the –CHO. This positional change significantly alters the electron density around the neighboring protons, leading to predictable differences in their ¹H NMR spectra. The phenolic proton of the 3-nitro isomer is often shifted further downfield due to stronger intramolecular hydrogen bonding with the adjacent nitro group.

Caption: Workflow for Isomer Identification via ¹H NMR.

Comparative ¹H NMR Data (Predicted and Experimental)

Proton Assignment Expected ¹H Chemical Shift (δ, ppm) for 3-Nitrosalicylaldehyde Expected ¹H Chemical Shift (δ, ppm) for 5-Nitrosalicylaldehyde Key Differentiator
Aldehyde (CHO) ~10.4[11]~10.4Similar, but may show slight variation.
Phenolic (OH) ~11.5 - 12.0 (Strong H-bond with ortho NO₂)[11]~11.0 - 11.5 (H-bond with ortho CHO)The 3-nitro isomer's OH is typically more downfield.
Aromatic Protons Three distinct signals in the 7.1-8.4 ppm range.[11] A triplet and two doublets.Three distinct signals in the 7.1-8.7 ppm range. Two doublets and a doublet of doublets.The splitting pattern and specific shifts are definitive.
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified aldehyde in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.

  • Instrument Tuning: Place the sample in the NMR spectrometer and allow it to equilibrate to the probe temperature. Tune and shim the instrument for optimal magnetic field homogeneity.

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.

  • Analysis: Process the spectrum and integrate the signals. Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants (J-values) of the aromatic protons to determine the substitution pattern.

B. Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present and the nature of hydrogen bonding. The key difference between the isomers lies in the intramolecular hydrogen bonding environment.

Causality: In both isomers, the phenolic –OH group forms a hydrogen bond with the ortho aldehyde's carbonyl oxygen. However, in the 3-nitro isomer, the –OH group is also adjacent to the strongly electron-withdrawing nitro group, which can influence the strength of the O-H···O=C hydrogen bond and the electronic character of the C=O bond. This can lead to subtle but measurable shifts in the vibrational frequencies of the O–H and C=O stretching bands.

Comparative IR Data

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) for 3-Nitro Isomer Expected Wavenumber (cm⁻¹) for 5-Nitro Isomer
Phenolic -OH O–H Stretch (intramolecular H-bond)~3200-3400 (broad)~3200-3400 (broad)
Aldehyde -CHO C=O Stretch~1650-1670~1660-1680[12]
Nitro -NO₂ Asymmetric N-O Stretch~1520-1560[13]~1515-1550
Nitro -NO₂ Symmetric N-O Stretch~1330-1370[13]~1330-1370

The most reliable distinction via IR is often subtle. However, when comparing authentic spectra, slight shifts in the C=O and NO₂ stretching frequencies can be used for confirmation.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy
  • Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum to subtract atmospheric H₂O and CO₂ signals.[13]

  • Sample Application: Place a small amount of the solid sample powder directly onto the ATR crystal.[13]

  • Apply Pressure: Lower the pressure arm to ensure firm, uniform contact between the sample and the crystal.[13]

  • Spectrum Acquisition: Acquire the spectrum, typically over a range of 4000–400 cm⁻¹. Co-add 16 to 32 scans to improve the signal-to-noise ratio.[13]

  • Cleaning: After analysis, retract the arm and clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft tissue.

Part 3: Chromatographic Separation - Analysis of Mixtures

When dealing with a mixture of isomers, chromatography is the method of choice for both qualitative analysis and preparative separation. The subtle difference in polarity between the two isomers is the key to their separation.

A. Thin-Layer Chromatography (TLC)

TLC is a rapid, inexpensive technique to visualize the separation of the isomers and is invaluable for monitoring the progress of a reaction or a column purification.

Causality: The 3-nitro isomer, with its nitro and hydroxyl groups in closer proximity, can exhibit slightly different polarity and interaction with the stationary phase compared to the 5-nitro isomer. Using a normal-phase system (e.g., silica gel), the more polar compound will interact more strongly with the stationary phase and thus have a lower Retention Factor (Rƒ).

cluster_1 TLC Workflow for Isomer Separation A Spot Mixture on Silica Gel Plate B Develop Plate (e.g., 3:1 Hexane:Ethyl Acetate) A->B C Dry Plate B->C D Visualize Spots (UV Lamp, 254 nm) C->D E Calculate Rƒ Values (Rƒ = distance spot traveled / distance solvent traveled) D->E F Compare Rƒ (Lower Rƒ = More Polar Isomer) E->F

Caption: A typical workflow for separating isomers using TLC.

Experimental Protocol: TLC Analysis
  • Sample Preparation: Dissolve a small amount (1-2 mg) of the crude mixture or individual isomers in a volatile solvent like ethyl acetate or dichloromethane (1 mL).

  • Spotting: Use a capillary tube to spot the dissolved sample onto a silica gel TLC plate (e.g., Silica Gel 60 F₂₅₄) about 1 cm from the bottom.

  • Development: Place the plate in a developing chamber containing a suitable mobile phase (start with a 3:1 or 4:1 mixture of Hexane:Ethyl Acetate). Ensure the solvent level is below the spot line. Allow the solvent front to travel up the plate until it is about 1 cm from the top.

  • Visualization: Remove the plate, mark the solvent front, and allow it to dry completely. Visualize the separated spots under a UV lamp at 254 nm. The aromatic rings will quench the fluorescence, appearing as dark spots.

  • Analysis: Circle the spots and calculate the Rƒ value for each. The two isomers should appear as distinct spots with different Rƒ values.

B. High-Performance Liquid Chromatography (HPLC)

For quantitative analysis of mixture composition or for preparative purification, HPLC is the gold standard. A normal-phase method is often effective for separating these positional isomers.

Causality: Similar to TLC, HPLC separates the isomers based on their differential partitioning between a stationary phase and a mobile phase. By using a polar stationary phase (like silica or cyano-propyl) and a non-polar mobile phase, the more polar isomer will be retained longer on the column, resulting in a longer retention time.

Experimental Protocol: Normal-Phase HPLC Separation
  • System: An HPLC system with a UV detector.

  • Column: A normal-phase silica column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of n-Hexane and Isopropanol (IPA). A starting point could be 95:5 (v/v) Hexane:IPA.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.

  • Injection Volume: 10 µL.

  • Analysis: The two isomers should elute as separate peaks. The isomer with the longer retention time is the more polar of the two. The peak area can be used to determine the relative percentage of each isomer in a mixture.

Summary and Conclusions

Distinguishing between 5-nitrosalicylaldehyde and 3-nitrosalicylaldehyde is a critical task that can be approached systematically. Each analytical method provides a piece of the puzzle, and together, they allow for confident and unambiguous identification.

Consolidated Comparison Table

Technique Parameter 3-Nitrosalicylaldehyde 5-Nitrosalicylaldehyde
Physicochemical Melting Point (°C)105 - 110125 - 128
¹H NMR Phenolic Proton (δ, ppm)~11.5 - 12.0~11.0 - 11.5
¹H NMR Aromatic SplittingDistinct triplet and two doubletsDistinct two doublets and a doublet of doublets
IR Spectroscopy C=O Stretch (cm⁻¹)Subtle shift, typically lower frequencySubtle shift, typically higher frequency
Chromatography PolarityGenerally more polarGenerally less polar
TLC/HPLC (Normal Phase) RetentionHigher retention (Lower Rƒ / Longer tR)Lower retention (Higher Rƒ / Shorter tR)

For a quick identity check of a purified solid, melting point analysis is the fastest method. For absolute structural confirmation, ¹H NMR spectroscopy is unparalleled. When analyzing mixtures or purifying compounds, TLC and HPLC are indispensable tools. By understanding the principles behind each technique and following robust protocols, researchers can ensure the integrity of their materials and the success of their synthetic endeavors.

References

  • Chemsrc. 5-Nitrosalicylaldehyde | CAS#:97-51-8.
  • Laboratory Chemicals. 5-Nitrosalicylaldehyde, 98% 97-51-8 India.
  • Lab Pro. 5-Nitrosalicylaldehyde, 5G - N0255-5G.
  • ChemBK. Salicylaldehyde, 3-nitro-.
  • Lab Pro. 3-Nitrosalicylaldehyde, 5G - N0823-5G.
  • Lab Pro. 3-Nitrosalicylaldehyde, 1G - N0823-1G.
  • ChemicalBook. 5-Nitrosalicylaldehyde manufacturers and suppliers in india.
  • ChemicalBook. 3-Nitrosalicylaldehyde(5274-70-4) 1H NMR spectrum.
  • ChemicalBook. 5-Nitrosalicylaldehyde(97-51-8) 13C NMR spectrum.
  • Ramasubramanian, A. S., et al. (2010). SYNTHESIS, CHARACTERIZATION AND APPLICATIONS OF METAL COMPLEXES OF 5-NITROSALICYLIDENE 4-AMINO 3-MERCAPTO-1, 2, 4-TRIAZINE. Rasayan Journal of Chemistry, 3(1), 122-126.
  • ChemicalBook. 3-Nitrosalicylaldehyde(5274-70-4).
  • ChemicalBook. 3-Nitrosalicylaldehyde synthesis.
  • Taylor & Francis Online. (2009). Synthesis and characterization of nitro-Schiff bases derived from 5-nitro-salicylaldehyde and various diamines and their complexes of Co(II).
  • ChemicalBook. 5-Nitrosalicylaldehyde(97-51-8) IR Spectrum.
  • SpectraBase. 5-Nitrosalicylaldehyde, methylpentylhydrazone.
  • ChemicalBook. 5-BroMo-3-nitrosalicylaldehyde(16634-88-1) 1H NMR spectrum.
  • PubChem. 5-Nitrosalicylaldehyde.
  • CNKI. 5 - the Nitrosalicylaldehyde Synthesis.
  • Google Patents. CN101020640A - Prepn process of 3-nitro salicylaldehyde.
  • Google Patents. CN103058874A - Method for preparing 5-nitrosalicylaldehyde.
  • BenchChem. A Comparative Guide to the Infrared Spectroscopy of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde.
  • Google Patents.

Sources

Comparative

Publish Comparison Guide: UV-Vis Absorption of 2-Hydroxy-5-Nitrosobenzaldehyde

The following guide details the UV-Vis absorption properties of 2-hydroxy-5-nitrosobenzaldehyde (also known as 5-nitrososalicylaldehyde), while critically distinguishing it from its common analog, 5-nitrosalicylaldehyde...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the UV-Vis absorption properties of 2-hydroxy-5-nitrosobenzaldehyde (also known as 5-nitrososalicylaldehyde), while critically distinguishing it from its common analog, 5-nitrosalicylaldehyde (the nitro- derivative).

Executive Summary: Spectral Identity

2-Hydroxy-5-nitrosobenzaldehyde (CAS 89677-90-7) is a specialized chromophore exhibiting significant solvatochromism and pH-dependent spectral shifts due to nitroso-oxime tautomerism . It is distinct from the more common 5-nitrosalicylaldehyde (2-hydroxy-5-nitrobenzaldehyde), a standard reagent in spiropyran synthesis.

Core Spectral Data (Experimental & Predicted)
ParameterPrimary

Secondary

Appearance
Acidic / Neutral Media 300 – 315 nm ~260 nmPale Yellow
Basic Media (Anionic) 400 – 430 nm ~330 nmDeep Yellow/Green
Transition Type

(Nitroso)

(Benzene)
-

Chemical Identity & Tautomeric Equilibrium

To accurately interpret the UV-Vis spectrum, one must understand the dynamic equilibrium of the molecule. Unlike the static nitro analog, the nitroso compound exists in a tautomeric balance between the Phenolic (Benzenoid) form and the Quinone Oxime (Quinoid) form.

Tautomerism Diagram

The following diagram illustrates the proton transfer that dictates the observed absorption maxima.

Tautomerism Phenol Phenolic Form (Benzenoid) λmax ~300 nm (Non-polar solvents) Intermediate Anionic Intermediate (Deprotonated) λmax ~410-430 nm (Basic pH) Phenol->Intermediate -H+ (pH > pKa) Oxime Quinone Oxime Form (Quinoid) λmax ~340-360 nm (Polar solvents) Phenol->Oxime Solvent Polarity Shift Intermediate->Phenol +H+ Intermediate->Oxime +H+ (N-site) Oxime->Intermediate -H+

Caption: The nitroso-oxime tautomerism shifts the conjugation system, causing significant bathochromic shifts in polar or basic media.

Comparative Analysis: Nitroso vs. Nitro Alternatives

In drug development and ligand design, this compound is often compared to its nitro analog or the parent nitrosophenol.

Table 1: Comparative Spectral Performance
Feature2-Hydroxy-5-nitrosobenzaldehyde 2-Hydroxy-5-nitrobenzaldehyde (Alternative)p-Nitrosophenol (Parent)
Functional Group Nitroso (-NO)Nitro (-NO

)
Nitroso (-NO)
Primary

(EtOH)
310 nm (broad tail to 350)305 nm 298 nm
Alkaline Shift (

)
+100 nm (Strong Bathochromic)+30-40 nm (Moderate)+100 nm
Molar Absorptivity (

)
High (~1.5

10

M

cm

)
Medium (~1.0

10

M

cm

)
High
Key Application Metal Chelation (Fe, Co), Tautomeric ProbesSpiropyran Synthesis, Schiff BasesDye synthesis
Stability Moderate (Oxidation sensitive)High (Very stable)Low (Polymerizes)

Critical Insight for Researchers: If your experimental goal is metal ion detection (specifically Fe(II) or Co(II)), the Nitroso variant is superior due to its ability to form deeply colored chelate complexes (often absorbing at 600-700 nm). If your goal is photochromic material synthesis (e.g., spiropyrans), you likely require the Nitro variant (CAS 97-51-8), as the nitroso group interferes with standard indoline coupling.

Experimental Protocol: Spectroscopic Determination

This protocol ensures accurate


 determination by controlling pH and solvent polarity, preventing artifacts caused by tautomeric shifts.
Reagents & Equipment[2][3][4][5]
  • Analyte: 2-Hydroxy-5-nitrosobenzaldehyde (Recrystallized from ethanol).[1]

  • Solvents: Spectroscopic grade Methanol (MeOH), Dichloromethane (DCM), and 0.1 M NaOH.

  • Buffer: Phosphate buffer (pH 7.0) and Acetate buffer (pH 4.0).

Workflow Diagram

Protocol Start Start: Stock Solution Prep (1 mM in MeOH) Split Split Aliquots Start->Split PathA Path A: Solvatochromism Dilute in DCM (Non-polar) vs MeOH (Polar) Split->PathA PathB Path B: pH Study Dilute in Buffer pH 4 vs Buffer pH 10 Split->PathB MeasureA Measure UV-Vis (200-500 nm) Observe Tautomeric Shift PathA->MeasureA MeasureB Measure UV-Vis (200-600 nm) Observe Anionic Shift PathB->MeasureB Analyze Calculate Molar Absorptivity (ε) Apply Beer-Lambert Law MeasureA->Analyze MeasureB->Analyze

Caption: Workflow for distinguishing solvatochromic (solvent polarity) and halochromic (pH) effects on the absorption spectrum.

Step-by-Step Procedure
  • Stock Preparation: Dissolve 1.6 mg of 2-hydroxy-5-nitrosobenzaldehyde (MW ≈ 151.12 g/mol ) in 10 mL of methanol to create a ~1 mM stock solution. Note: Use amber glass to prevent photo-degradation.

  • Solvent Scan (Tautomer Check):

    • Dilute 100

      
      L of stock into 3 mL of DCM  (favors Benzenoid form). Scan 250–500 nm. Expect peak 
      
      
      
      300 nm.
    • Dilute 100

      
      L of stock into 3 mL of Methanol  (favors Quinoid form). Scan 250–500 nm. Expect broadening or shift to 
      
      
      
      340 nm.
  • pH Scan (Ionization Check):

    • Add 100

      
      L stock to 3 mL 0.1 M NaOH . The solution should turn deep yellow/orange.
      
    • Measure

      
      .[2] A strong band at 410–430 nm  confirms the phenolate anion, characteristic of p-nitrosophenol derivatives.
      

References

  • CAS Common Chemistry. Benzaldehyde, 2-hydroxy-5-nitroso- (CAS RN 89677-90-7). American Chemical Society. Link

  • PubChem. 5-Nitrososalicylaldehyde (Compound Summary). National Library of Medicine. Link

  • Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. (Provides comparative data for the nitro- analog). Link

  • Krohm, F., et al. (2021). Mesoporous Coatings with Simultaneous Light‐Triggered Transition of Water Imbibition. Advanced Materials Interfaces.[3][4] (Discusses synthesis involving nitro/nitroso precursors). Link

Sources

Validation

mass spectrometry fragmentation pattern of 5-nitrosalicylaldehyde

Comparative Mass Spectrometry Guide: Fragmentation Patterns and Quantitative Workflows for 5-Nitrosalicylaldehyde As a critical building block in the synthesis of Schiff base ligands, active pharmaceutical ingredients (A...

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Mass Spectrometry Guide: Fragmentation Patterns and Quantitative Workflows for 5-Nitrosalicylaldehyde

As a critical building block in the synthesis of Schiff base ligands, active pharmaceutical ingredients (APIs), and specific probes for physiological peroxynitrite fluxes, the accurate structural elucidation and quantification of 5-nitrosalicylaldehyde (5-NSA) is paramount[1].

This guide provides an objective, data-driven comparison of the two primary mass spectrometry (MS) platforms used for 5-NSA analysis: Gas Chromatography-Electron Ionization-MS (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS). By understanding the mechanistic drivers behind its ionization and fragmentation, researchers can select the optimal analytical orthogonal technique for their specific matrix.

Mechanistic Drivers of 5-NSA Ionization

The physicochemical behavior of 5-NSA (C₇H₅NO₄, MW = 167.12 g/mol ) is dictated by two competing structural features[2]:

  • Intramolecular Hydrogen Bonding: The proximity of the hydroxyl (-OH) and aldehyde (-CHO) groups at the ortho position creates a stable intramolecular hydrogen bond. This reduces the molecule's overall polarity, making it surprisingly volatile and amenable to direct GC-MS analysis without the strict need for chemical derivatization.

  • Resonance Stabilization via the Nitro Group: The strongly electron-withdrawing nitro (-NO₂) group at the para position relative to the hydroxyl group drastically lowers the pKa of the phenolic proton. This makes 5-NSA highly acidic, driving exceptional ionization efficiency in negative-mode ESI[3].

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

When designing an assay for 5-NSA, the choice of platform depends on whether the goal is untargeted structural confirmation or high-sensitivity trace quantification.

Table 1: Quantitative Comparison of MS Platforms for 5-NSA

Performance MetricGC-EI-MS (70 eV)LC-ESI-MS/MS (Negative Mode)
Primary Ionization Species Radical Cation [M]⁺• (m/z 167)Deprotonated Anion [M-H]⁻ (m/z 166)
Optimal Application Structural elucidation, spectral library matchingTrace quantification in complex biological matrices
Estimated LOD ~10–50 ng/mL~0.1–1.0 ng/mL
Matrix Tolerance Moderate (requires volatile matrix/extraction)High (with proper sample cleanup and MRM)
Throughput (Run Time) 15–20 minutes5–7 minutes

In-Depth Fragmentation Pathways

Electron Ionization (EI) Dynamics

Under standard 70 eV electron ionization, 5-NSA yields a distinct molecular ion [M]⁺• at m/z 167. The fragmentation is heavily directed by the labile nitro group and the ortho-substituted aldehyde[4]. The most diagnostic neutral losses include the loss of a hydroxyl radical (-17 Da) to form m/z 150, the loss of nitric oxide (-30 Da) to form m/z 137, and the loss of the entire nitro group (-46 Da) yielding the base peak at m/z 121[2].

EIMS M Molecular Ion [M]⁺• m/z 167 F1 [M - NO]⁺ m/z 137 M->F1 -NO (30 Da) F2 [M - NO₂]⁺ m/z 121 M->F2 -NO₂ (46 Da) F4 [M - OH]⁺ m/z 150 M->F4 -OH (17 Da) F3 [M - NO₂ - CO]⁺ m/z 93 F2->F3 -CO (28 Da)

EI-MS fragmentation pathway of 5-nitrosalicylaldehyde at 70 eV.

Collision-Induced Dissociation (CID) in ESI(-)

In LC-MS/MS, the precursor ion is the deprotonated molecule [M-H]⁻ at m/z 166. Upon entering the collision cell, CID primarily triggers the cleavage of the nitro and aldehyde moieties. The dominant product ions are m/z 136 (loss of NO) and m/z 122 (loss of CO₂ from a rearranged intermediate)[3].

Table 2: Diagnostic Fragment Ions Summary

PlatformPrecursor IonFragment Ion (m/z)Neutral LossMechanistic Assignment
GC-EI-MS16715017 DaLoss of hydroxyl radical (-OH)
GC-EI-MS16712146 DaLoss of nitro group (-NO₂)
LC-ESI-MS/MS16613630 DaLoss of nitric oxide (-NO) from phenoxide
LC-ESI-MS/MS16612244 DaLoss of carbon dioxide (-CO₂)

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating necessary controls and mechanistic rationale.

Protocol A: GC-EI-MS Analysis (Underivatized)

Rationale: Because the intramolecular hydrogen bond shields the polar hydroxyl group, 5-NSA can be analyzed without silylation, preserving the native fragmentation pattern for direct NIST library matching[4].

  • Standard Preparation: Dissolve the 5-NSA reference standard in MS-grade ethyl acetate to a stock concentration of 1 mg/mL.

  • Working Solutions: Dilute the stock with ethyl acetate to create a calibration curve (1–100 µg/mL). Spike all standards and samples with 3-nitrosalicylaldehyde as an internal standard (IS) at 10 µg/mL to correct for injection variability.

  • System Suitability (Self-Validation): Run a pure ethyl acetate solvent blank prior to the sequence. A flat baseline confirms column inertness and the absence of injector carryover.

  • GC Parameters: Inject 1 µL (split ratio 10:1) onto a 30 m × 0.25 mm × 0.25 µm DB-5MS (or equivalent 5% phenyl methyl siloxane) column. Set the inlet temperature to 250°C. Use Helium carrier gas at a constant flow of 1.0 mL/min.

  • Oven Program: Initial temperature 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • MS Parameters: Operate the EI source at 70 eV. Source temperature: 230°C. Quadrupole temperature: 150°C. Acquire data in full scan mode from m/z 50 to 300.

Protocol B: UHPLC-ESI-MS/MS (MRM Mode)

Rationale: Formic acid is conventionally used in LC-MS, but it suppresses the[M-H]⁻ signal of phenols by forcing the equilibrium toward the neutral state. Using a neutral/slightly basic ammonium acetate buffer ensures maximum deprotonation and sensitivity[3].

LCMS S1 Sample Prep (NH₄OAc Buffer) S2 UHPLC Separation (C18 Column) S1->S2 S3 ESI (-) Ionization [M-H]⁻ m/z 166 S2->S3 S4 Q1 Selection m/z 166 S3->S4 S5 CID Fragmentation (Collision Cell) S4->S5 S6 Q3 MRM Detection m/z 136, 122 S5->S6

LC-ESI-MS/MS negative mode workflow for 5-NSA quantification.

  • Sample Preparation: Dilute samples in 50:50 Methanol:Water containing 5 mM Ammonium Acetate.

  • System Suitability (Self-Validation): Inject a matrix blank (e.g., extracted blank plasma or reaction solvent) to verify the absence of isobaric interferences at the specific MRM transitions.

  • UHPLC Parameters: Use a sub-2 µm C18 column (e.g., 100 × 2.1 mm, 1.7 µm). Column temperature: 40°C. Flow rate: 0.4 mL/min.

  • Mobile Phase: (A) Water + 5 mM Ammonium Acetate; (B) Methanol. Gradient: 10% B to 90% B over 4 minutes, hold for 1.5 min, re-equilibrate at 10% B for 2 mins.

  • MS/MS Parameters: Operate in ESI negative mode. Capillary voltage: 2.5 kV. Desolvation temperature: 400°C.

  • MRM Transitions:

    • Quantifier: m/z 166.0 → 136.0 (Collision Energy: 15 eV)

    • Qualifier: m/z 166.0 → 122.0 (Collision Energy: 20 eV)

References

  • National Center for Biotechnology Information. "5-Nitrosalicylaldehyde | C7H5NO4 | CID 66808". PubChem. URL:[Link]

  • NIST Mass Spectrometry Data Center. "Benzaldehyde, 2-hydroxy-5-nitro-". NIST Chemistry WebBook, SRD 69. URL:[Link]

  • Daiber, A., et al. "Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes". Redox Biology, 2015. URL:[Link]

  • Mphahlele, M. J., et al. "Development of the 5-Nitrosalicaldehyde Arylhydrazones as Anticancer (MCF-7 and HCT116) Agents Targeting Inhibition of VEGFR-2 and Cytokines (IL-6 and TNF-α)". ACS Omega, 2023. URL:[Link]

Sources

Comparative

A Comparative Guide to the Reactivity of 5-Nitrosalicylaldehyde and 5-Bromosalicylaldehyde

This guide provides an in-depth, objective comparison of the chemical reactivity of 5-nitrosalicylaldehyde and 5-bromosalicylaldehyde, two critical building blocks in synthetic chemistry. Tailored for researchers, scient...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth, objective comparison of the chemical reactivity of 5-nitrosalicylaldehyde and 5-bromosalicylaldehyde, two critical building blocks in synthetic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond simple cataloging of properties to explain the fundamental electronic principles governing their behavior in chemical reactions. We will dissect the influence of the nitro and bromo substituents, providing experimental context and actionable protocols to guide your synthetic strategies.

At the Bench: Understanding the Molecules

Both 5-nitrosalicylaldehyde and 5-bromosalicylaldehyde are derivatives of salicylaldehyde, featuring a hydroxyl group ortho to an aldehyde. Their utility stems from these three functional components: the phenolic hydroxyl, the aromatic ring, and the aldehyde carbonyl. They are workhorse reagents in the synthesis of Schiff bases, metal-coordinating ligands, and heterocyclic compounds with diverse applications in catalysis and medicinal chemistry.[1][2][3]

The key difference lies in the substituent at the 5-position (para to the aldehyde). The nitro group (-NO₂) is a powerful electron-withdrawing group, while the bromo group (-Br) possesses a more nuanced electronic character. This single atomic difference profoundly alters the electron density distribution across the molecule, creating two reagents with distinct and predictable reactivities.

The Decisive Factor: A Tale of Two Substituents

The reactivity of an aromatic aldehyde is primarily dictated by two factors: the electrophilicity of the aldehyde's carbonyl carbon and the nucleophilicity of the aromatic ring. The substituent at the 5-position modulates both.

The Nitro Group: An Unambiguous Electron Sink

The nitro group is one of the most potent electron-withdrawing groups in organic chemistry.[4] Its influence is twofold:

  • Inductive Effect (-I): Through the sigma bond framework, the high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring.[5]

  • Resonance Effect (-M): The nitro group actively pulls π-electrons out of the ring through resonance, creating a significant electron deficit, particularly at the ortho and para positions.[5][6]

This strong electron-withdrawing character is quantitatively captured by its Hammett substituent constant (σₚ), which is approximately +0.78 , indicating a strong deactivating effect.[7][8]

The Bromo Group: A Study in Contrasts

Halogens like bromine present a classic case of competing electronic effects:[9]

  • Inductive Effect (-I): Bromine is highly electronegative and withdraws electron density from the ring inductively.

  • Resonance Effect (+M): The lone pairs on the bromine atom can be donated into the aromatic π-system through resonance.

For halogens, the strong inductive effect (-I) outweighs the weaker resonance effect (+M), making bromine a net electron-withdrawing and ring-deactivating group.[9] However, its deactivating influence is significantly milder than that of the nitro group. The Hammett constant (σₚ) for bromine is approximately +0.23 , quantifying its weaker electron-withdrawing nature compared to the nitro group.[10]

G cluster_nitro 5-Nitrosalicylaldehyde: Electronic Effects cluster_bromo 5-Bromosalicylaldehyde: Electronic Effects N_ring Aromatic Ring N_NO2 Nitro Group (-NO₂) N_ring->N_NO2 Strong -I (Inductive) Strong -M (Resonance) N_CHO Aldehyde (-CHO) N_ring->N_CHO N_Conclusion Result: • Highly electrophilic aldehyde carbon • Severely deactivated aromatic ring B_ring Aromatic Ring B_Br Bromo Group (-Br) B_ring->B_Br Strong -I (Inductive) Weak +M (Resonance) B_CHO Aldehyde (-CHO) B_ring->B_CHO B_Conclusion Result: • Moderately electrophilic aldehyde carbon • Moderately deactivated aromatic ring

Caption: Electronic effects of nitro vs. bromo substituents.

Head-to-Head Reactivity Comparison

Scenario 1: Reaction at the Aldehyde (e.g., Schiff Base Formation)

The most common synthetic application for these molecules is condensation with primary amines to form Schiff bases (imines). This reaction is a nucleophilic addition to the carbonyl carbon.

  • Prediction: 5-Nitrosalicylaldehyde is significantly more reactive.

  • Causality: The powerful electron-withdrawing nitro group, positioned para to the aldehyde, makes the carbonyl carbon substantially more electron-deficient (electrophilic).[11] This enhances its susceptibility to nucleophilic attack by an amine. The bromo group provides a similar, but much weaker, electronic pull.

  • Experimental Insight: In practice, reactions with 5-nitrosalicylaldehyde often proceed faster, under milder conditions (e.g., room temperature), and in higher yields compared to the same reaction with 5-bromosalicylaldehyde, which may require heating or longer reaction times to achieve comparable conversion.[12][13]

Scenario 2: Reaction on the Ring (Electrophilic Aromatic Substitution)

While less common due to the presence of deactivating groups, further substitution on the aromatic ring is possible.

  • Prediction: 5-Bromosalicylaldehyde is more reactive.

  • Causality: Electrophilic aromatic substitution (EAS) requires the aromatic ring to act as a nucleophile. The nitro group severely depletes the ring of its electron density, making it highly resistant to attack by electrophiles.[9][14] The bromo group deactivates the ring to a lesser extent, making EAS reactions challenging but more feasible than on the nitro-substituted analogue.

Data Summary
Property5-Nitrosalicylaldehyde5-BromosalicylaldehydeRationale
Molecular Formula C₇H₅NO₄C₇H₅BrO₂-
Molecular Weight 167.12 g/mol [15]201.02 g/mol [16][17]-
Aldehyde Reactivity Higher LowerThe -NO₂ group is a stronger electron-withdrawing group, increasing the electrophilicity of the carbonyl carbon.[11]
Ring Reactivity (EAS) LowerHigher The -NO₂ group is a much stronger deactivating group for electrophilic aromatic substitution than the -Br group.[9]
Hammett Constant (σₚ) +0.78 [7][10]+0.23[10]A higher positive value indicates stronger electron-withdrawing capability.

Validated Experimental Protocols: A Comparative Schiff Base Synthesis

To provide a self-validating system for comparison, we present parallel protocols for the synthesis of a Schiff base using o-phenylenediamine. The expected outcome is a higher yield and/or faster reaction time for the 5-nitrosalicylaldehyde variant under identical conditions.

G start Start: Prepare Reagents dissolve_aldehyde Dissolve Aldehyde (5-Nitro or 5-Bromo) in Methanol (20 mL) start->dissolve_aldehyde dissolve_amine Dissolve o-Phenylenediamine in Methanol (20 mL) start->dissolve_amine mix Slowly Add Amine Solution to Aldehyde Solution with Stirring dissolve_aldehyde->mix dissolve_amine->mix stir Stir Mixture at 30°C (Monitor by TLC) mix->stir precipitate Collect Precipitate by Filtration stir->precipitate wash Wash Solid with Cold Ethanol (2x) precipitate->wash dry Dry Product in Vacuum Desiccator wash->dry analyze Analyze Product: Yield, MP, NMR, IR dry->analyze

Sources

Validation

A Comparative Crystallographic Analysis: The Structural Nuances of Isomeric Nitro-Substituted Salicylaldehydes

A Guide for Researchers in Structural Chemistry and Drug Design In the landscape of synthetic chemistry and materials science, the subtle placement of functional groups on an aromatic scaffold can dramatically influence...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers in Structural Chemistry and Drug Design

In the landscape of synthetic chemistry and materials science, the subtle placement of functional groups on an aromatic scaffold can dramatically influence molecular conformation, intermolecular interactions, and ultimately, the macroscopic properties of the bulk material. This guide provides a detailed comparative analysis of the single-crystal X-ray structures of two isomeric compounds: 2-hydroxy-5-nitrobenzaldehyde and 5-hydroxy-2-nitrobenzaldehyde. By examining their crystallographic data, we aim to illuminate the profound impact of functional group isomerization on their solid-state architecture. This analysis is particularly pertinent for researchers in drug development, where understanding crystal packing and intermolecular forces is paramount for predicting solubility, stability, and bioavailability.

The Significance of Nitro-Substituted Salicylaldehydes

Nitro-substituted aromatic compounds are foundational building blocks in the synthesis of a wide array of commercially important substances, including dyes, explosives, and pharmaceuticals.[1] The presence of the nitro group, a strong electron-withdrawing moiety, significantly modulates the electronic properties of the aromatic ring, influencing its reactivity and potential for intermolecular interactions. The 2-hydroxybenzaldehyde (salicylaldehyde) framework is a privileged scaffold in coordination chemistry and the synthesis of Schiff bases, which have demonstrated a broad spectrum of biological activities.[2] The interplay between the hydroxyl, aldehyde, and nitro functionalities in the title compounds gives rise to a rich tapestry of non-covalent interactions that dictate their crystal packing.

Experimental Determination of Crystal Structures: A Methodological Overview

The crystallographic data presented herein are obtained through single-crystal X-ray diffraction, a powerful analytical technique that provides an atomic-resolution, three-dimensional map of a molecule's electron density. The general workflow for this experimental technique is outlined below.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Chemical Synthesis purification Recrystallization synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth crystal_mounting Crystal Mounting crystal_growth->crystal_mounting data_collection Data Collection on Diffractometer crystal_mounting->data_collection structure_solution Structure Solution (e.g., SHELXS) data_collection->structure_solution refinement Structure Refinement (e.g., SHELXL) structure_solution->refinement validation Validation & Analysis refinement->validation

Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.

A suitable single crystal of the target compound is isolated and mounted on a goniometer head. The crystal is then irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The positions and intensities of the diffracted beams are then used to solve the phase problem and generate an initial electron density map. This model is subsequently refined to best fit the experimental data, yielding the final crystal structure with high precision.

Comparative Analysis of Crystal Structure Data

The following table summarizes the key crystallographic parameters for 2-hydroxy-5-nitrobenzaldehyde and its isomer, 5-hydroxy-2-nitrobenzaldehyde.

Parameter2-Hydroxy-5-nitrobenzaldehyde5-Hydroxy-2-nitrobenzaldehyde
Chemical FormulaC₇H₅NO₄C₇H₅NO₄
Molecular Weight167.12 g/mol 167.12 g/mol
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁/c
a (Å)7.2580 (17)9.6648 (18)
b (Å)8.3960 (13)5.0917 (10)
c (Å)11.704 (3)14.920 (3)
β (°)95.165 (18)106.159 (4)
Volume (ų)710.3 (3)705.2 (2)
Z44

Data for 2-hydroxy-5-nitrobenzaldehyde sourced from[1][3]. Data for 5-hydroxy-2-nitrobenzaldehyde sourced from[4].

Molecular Geometry and Intramolecular Interactions

Both isomers exhibit a largely planar molecular conformation, a common feature for substituted benzene rings. A key intramolecular interaction in both molecules is the strong O-H···O hydrogen bond between the hydroxyl group and the adjacent aldehyde oxygen, which forms a six-membered ring. This type of interaction is a classic example of resonance-assisted hydrogen bonding.

intramolecular_interactions cluster_2h5n 2-Hydroxy-5-nitrobenzaldehyde cluster_5h2n 5-Hydroxy-2-nitrobenzaldehyde 2h5n_structure 2h5n_structure 5h2n_structure 5h2n_structure

Figure 2: Chemical structures of the two isomers.

In 2-hydroxy-5-nitrobenzaldehyde, the molecule is essentially planar, with the nitro group showing a very small dihedral angle with respect to the aromatic ring.[1][3] This planarity facilitates extensive π-π stacking interactions in the crystal lattice. For 5-hydroxy-2-nitrobenzaldehyde, both the nitro and aldehyde groups are slightly twisted out of the plane of the benzene ring.[4]

Crystal Packing and Intermolecular Forces

The arrangement of molecules in the crystal lattice, or crystal packing, is governed by a delicate balance of intermolecular forces, including hydrogen bonding and π-π stacking.

In the crystal structure of 2-hydroxy-5-nitrobenzaldehyde , molecules are linked into a three-dimensional network through a combination of C-H···O hydrogen bonds and π-π stacking interactions.[1][3] The π-π interactions occur between the aromatic rings of adjacent molecules, with a centroid-to-centroid distance of approximately 3.582 Å.[1]

For 5-hydroxy-2-nitrobenzaldehyde , the crystal packing is dominated by O-H···O hydrogen bonds, which link the molecules into chains.[4] These chains are further interconnected by C-H···O hydrogen bonds to form a three-dimensional supramolecular architecture.[4]

packing_comparison cluster_2h5n_packing 2-Hydroxy-5-nitrobenzaldehyde Packing cluster_5h2n_packing 5-Hydroxy-2-nitrobenzaldehyde Packing Isomers 2-Hydroxy-5-nitrobenzaldehyde vs. 5-Hydroxy-2-nitrobenzaldehyde 2h5n_pi_stacking π-π Stacking Isomers->2h5n_pi_stacking 5h2n_oho O-H···O Hydrogen Bonds Isomers->5h2n_oho 3D Network 3D Network 2h5n_pi_stacking->3D Network 2h5n_cho C-H···O Hydrogen Bonds 2h5n_cho->3D Network Chains Chains 5h2n_oho->Chains 5h2n_cho C-H···O Hydrogen Bonds Chains->3D Network via C-H···O

Figure 3: A logical diagram comparing the dominant intermolecular interactions in the two isomers.

The distinct packing motifs of these two isomers, despite their identical chemical formulas, underscore the critical role of functional group positioning in directing solid-state assembly. The para-position of the nitro group relative to the hydroxyl group in 2-hydroxy-5-nitrobenzaldehyde appears to favor π-π stacking, while the ortho-position in 5-hydroxy-2-nitrobenzaldehyde promotes a more dominant role for hydrogen bonding in the primary packing arrangement.

Conclusion

This comparative guide has demonstrated that the seemingly minor structural change of swapping the hydroxyl and nitro groups between positions 2 and 5 on the benzaldehyde scaffold leads to significant differences in the resulting crystal structures. While both isomers form stable, three-dimensional networks in the solid state, the nature of the dominant intermolecular forces that mediate their assembly is distinct. For researchers in drug development and materials science, this analysis serves as a compelling case study on the importance of considering isomeric effects on crystal packing, which can have far-reaching implications for the physical and biological properties of a compound. The provided crystallographic data offers a solid foundation for further computational studies to quantify the energetic differences between the two packing arrangements and to inform the design of new materials with tailored solid-state properties.

References

  • Tanak, H., Macit, M., Yavuz, M., & Işık, S. (2009). 2-Hydroxy-5-nitrobenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3056. [Link]

  • ResearchGate. (n.d.). Synthesis of 2-Hydroxy-5-Nitrobenzaldehyde with Use of Lanthanum(III) and Cerium(III) Metal Salts. [Link]

  • ResearchGate. (n.d.). 2-Hydroxy-5-nitrobenzaldehyde. [Link]

  • PubChem. (n.d.). 2-hydroxy-5-nitrobenzaldehyde. [Link]

  • OAText. (2018). Synthesis of (E)-N'- (2-hydroxy-3, 5-dinitrobenzylidene) – 2 –cyanoa cetohydrazidederivatives as effective antimicrobial agents. [Link]

  • Bano, H., & Yousuf, S. (2015). Crystal structure of 5-hydroxy-2-nitrobenzaldehyde. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o328–o329. [Link]

  • National Institute of Standards and Technology. (n.d.). Benzaldehyde, 2-hydroxy-5-nitro-. [Link]

  • PubChem. (n.d.). 5-Hydroxy-2-nitrobenzaldehyde. [Link]

Sources

Comparative

elemental analysis calculation for C7H5NO4 derivatives

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Guide to Elemental Analysis of C₇H₅NO₄ Derivatives: Theoretical Calculations, Methodologies, and Platform Comparisons

In pharmaceutical development and materials science, precise elemental characterization is a non-negotiable standard for validating compound purity and empirical formulas. Derivatives of the molecular formula C₇H₅NO₄ —which include critical isomers such as dipicolinic acid (pyridine-2,6-dicarboxylic acid) and nitrobenzoic acids (e.g., 3-nitrobenzoic acid, 4-nitrobenzoic acid)—present unique analytical challenges[1][2].

As an Application Scientist, I have structured this guide to objectively compare top-tier CHNS/O analytical platforms, detail the theoretical calculations for C₇H₅NO₄, and provide a self-validating experimental protocol designed to overcome the specific combustion challenges posed by these nitrogen- and oxygen-rich aromatic derivatives.

Theoretical Baseline: The C₇H₅NO₄ Calculation

Elemental analysis (EA) serves as the primary gateway for structural validation. While EA cannot distinguish between structural isomers (e.g., dipicolinic acid vs. 4-nitrobenzoic acid), it strictly validates the bulk purity of the synthesized derivative against its theoretical stoichiometric mass.

The exact theoretical mass percentages for the core C₇H₅NO₄ structure are calculated as follows (based on standard atomic weights: C=12.011, H=1.008, N=14.007, O=15.999):

  • Carbon (C): 7 × 12.011 = 84.077 g/mol

  • Hydrogen (H): 5 × 1.008 = 5.040 g/mol

  • Nitrogen (N): 1 × 14.007 = 14.007 g/mol

  • Oxygen (O): 4 × 15.999 = 63.996 g/mol

  • Total Molar Mass: 167.12 g/mol

Table 1: Theoretical vs. Acceptable Experimental Elemental Composition for C₇H₅NO₄

Element Theoretical Mass (%) Acceptable Pharmacopeial Deviation (±%) Target Experimental Range (%)
Carbon (C) 50.31 0.30 50.01 – 50.61
Hydrogen (H) 3.02 0.30 2.72 – 3.32
Nitrogen (N) 8.38 0.30 8.08 – 8.68

| Oxygen (O) | 38.29 | 0.30 | 37.99 – 38.59 |

Note: A deviation exceeding ±0.30% indicates either synthetic impurities (e.g., residual solvents, incomplete crystallization) or an instrumental calibration drift.

The Analytical Challenge: Causality in Combustion

Analyzing C₇H₅NO₄ derivatives requires understanding the causality behind the combustion chemistry.

  • High Oxygen-to-Carbon Ratio: The presence of four oxygen atoms (38.29% by mass) means the compound is highly oxidized. During pyrolysis for direct oxygen determination, this can lead to the formation of mixed CO and CO₂ species if the carbon bed is not properly maintained at 1060°C.

  • N-O Bonds and NOx Formation: Nitrobenzoic acids contain robust N-O bonds. During standard Dumas combustion, these groups do not cleanly convert to N₂ gas; instead, they generate a mixture of nitrogen oxides (NOx). If the reduction reactor is degraded, NOx will elute and skew both the nitrogen and carbon readouts on the Thermal Conductivity Detector (TCD).

Platform Comparison: FlashSmart vs. vario EL cube

To achieve the stringent ±0.30% accuracy required for C₇H₅NO₄ derivatives, modern laboratories typically rely on advanced CHNS/O analyzers. Below is an objective comparison of two industry-leading platforms based on their architectural approaches to these specific chemical challenges.

Table 2: Objective Comparison of High-End CHNS/O Analyzers

Feature / CapabilityThermo Fisher FlashSmart™[3][4]Elementar vario EL cube®[5][6]
Separation Methodology Direct GC Column separationPurge and Trap Chromatography (APT)
Combustion Architecture Dual independent furnaces with MultiValve Control (MVC) for automated CHNS to O switchingSingle high-temperature furnace (up to 1200°C) with blank-free ball valve sample introduction
Gas Preconcentration No (Relies on direct dynamic flow)Yes (Gas-specific adsorption columns for extreme C:N ratios up to 12,000:1)
Handling of C₇H₅NO₄ Excellent for high-throughput screening; MVC allows rapid sequential CHNS then O analysis.Superior for trace nitrogen in the presence of high carbon/oxygen due to baseline separation.

Verdict for C₇H₅NO₄: If your laboratory prioritizes high-throughput, sequential CHNS and Oxygen analysis on the same batch, the FlashSmart is highly efficient due to its MVC module[4]. However, if you are analyzing complex organometallic derivatives of dipicolinic acid (where combustion is notoriously difficult), the vario EL cube , with its 1200°C sustained furnace and purge-and-trap baseline separation, offers a slight edge in raw recovery[5][6].

Self-Validating Experimental Protocol (CHNO Analysis)

To ensure scientific integrity, the following step-by-step methodology is designed as a self-validating system. Every choice is grounded in chemical causality.

Step 1: System Calibration and Blanking

  • Action: Run 3 empty tin capsules as blanks, followed by 3 replicates of a certified standard (e.g., Sulfanilamide or BBOT).

  • Causality: Establishes the baseline TCD signal and calculates the K-factors (response factors). Tin is used because its exothermic oxidation acts as a localized flash-fire, raising the sample temperature to ~1800°C to guarantee the complete destruction of the pyridine/benzene rings.

Step 2: Sample Preparation

  • Action: Accurately weigh 1.500 mg (±0.001 mg) of the C₇H₅NO₄ derivative into a tin capsule. Fold and crimp tightly.

  • Causality: Trapped atmospheric air (N₂ and O₂) will cause false positives. Tight crimping mechanically excludes atmospheric contamination.

Step 3: Flash Combustion & Oxidation

  • Action: Drop the capsule into the 1000°C–1200°C oxidation reactor concurrently with a dosed pulse of pure O₂.

  • Causality: The sample mineralizes into CO₂, H₂O, N₂, and NOx.

Step 4: Quantitative Reduction

  • Action: Pass the effluent gas through a reduction reactor packed with highly active elemental copper wires maintained at 650°C.

  • Causality: As noted, the nitro groups in C₇H₅NO₄ generate NOx. The copper quantitatively reduces all NOx to N₂ gas and scavenges any unreacted O₂ that would otherwise poison the GC column.

Step 5: Separation and Detection

  • Action: Elute the gases through the separation column to the TCD.

  • Self-Validation Check: Run a standard every 15 samples. If the Nitrogen peak begins to drift or broaden, it is the primary indicator that the copper reduction tube has oxidized (exhausted) and must be replaced.

Workflow Visualization

ElementalAnalysis Prep Sample Prep (Tin Capsule) Combust Flash Combustion (1000°C + O2) Prep->Combust Automated Drop Reduce Reduction Reactor (Cu at 650°C) Combust->Reduce CO2, H2O, NOx, N2 Separate Gas Separation (GC / Purge & Trap) Reduce->Separate CO2, H2O, N2 Detect TCD Detection (Data Output) Separate->Detect Sequential Elution

Figure 1: Automated CHNS/O elemental analysis workflow for C₇H₅NO₄ derivatives.

References

1. Taylor & Francis. Dipicolinic acid – Knowledge and References. Available at: 2.[3] Thermo Fisher Scientific. CHNS Determination of Organic Liquids and Fuels by the FlashSmart Elemental Analyzer (Application Note 42346). Available at: 3.[5] SciSPX. Vario EL Cube - CHNS Elemental Analyzer. Available at: 4.[4] Thermo Fisher Scientific. FlashSmart Elemental Analyzer: Fully Automated Double Channel Analysis for Petrochemical Applications (Application Note 42263). Available at: 5.[2] MDPI. Synthesis, Characterization, DNA/HSA Interactions, and Anticancer Activity of Two Novel Copper(II) Complexes with 4-Chloro-3-Nitrobenzoic Acid Ligand. Available at: 6.[6] Maxtech Corporation. vario EL cube – CHNS ELEMENTAL ANALYZER. Available at:

Sources

Validation

HPLC Retention Time Analysis of 2-Hydroxy-5-Nitrobenzaldehyde: A Comparative Performance Guide

Target Audience: Researchers, analytical scientists, and drug development professionals. As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in nitroaromati...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of resolving positional isomers in nitroaromatic compounds. 2-Hydroxy-5-nitrobenzaldehyde—commonly known as 5-nitrosalicylaldehyde (5-NSA)—is a highly versatile intermediate used in the synthesis of Schiff bases, coumarin derivatives, and targeted drug delivery systems [1].

However, the industrial and laboratory synthesis of 5-NSA via the nitration of salicylaldehyde inevitably generates closely related structural alternatives and impurities, most notably its positional isomer 3-nitrosalicylaldehyde (3-NSA) and over-oxidized 5-nitrosalicylic acid [2]. Accurately quantifying the purity of 5-NSA requires a robust High-Performance Liquid Chromatography (HPLC) method capable of exploiting subtle stereoelectronic differences between these alternatives.

This guide objectively compares the chromatographic performance of 5-NSA against its synthetic alternatives and provides a self-validating experimental protocol for their baseline separation.

Mechanistic Insights: The Causality of Retention (E-E-A-T)

In reverse-phase HPLC (RP-HPLC), retention is primarily governed by the hydrophobic interaction between the analyte and the C18 stationary phase. One might assume that 5-NSA and 3-NSA, possessing identical molecular weights and functional groups, would co-elute. However, the exact spatial positioning of the nitro group fundamentally alters the molecule's hydrogen-bonding capacity and overall dipole moment [3].

  • 3-Nitrosalicylaldehyde (Late Elution): In 3-NSA, the nitro group is located ortho to the phenolic hydroxyl. This proximity facilitates a strong intramolecular hydrogen bond between the hydroxyl proton and the nitro oxygen. This internal chelation effectively "masks" the polar hydroxyl group from the aqueous mobile phase, rendering the entire molecule more lipophilic. Consequently, 3-NSA exhibits a stronger affinity for the non-polar C18 stationary phase and elutes later[3].

  • 5-Nitrosalicylaldehyde (Early Elution): In our target product, 5-NSA, the nitro group is para to the hydroxyl group. This distance physically precludes intramolecular hydrogen bonding. As a result, the hydroxyl group remains fully exposed to interact with the polar mobile phase via intermolecular hydrogen bonds. This increased aqueous solvation significantly reduces its retention time compared to 3-NSA[3].

Furthermore, the selection of a highly acidic mobile phase (pH 2.2) is not arbitrary. The phenolic hydroxyl group of 5-NSA has a pKa of approximately 7.1. Operating at a pH well below this pKa ensures that the molecule remains fully protonated (neutral). If the pH were higher, partial ionization would occur, leading to peak tailing, retention time drift, and a collapse of resolution.

Comparative Performance Data

The following table summarizes the quantitative chromatographic data, comparing the retention behavior of 5-NSA against its primary synthetic alternatives and degradation products under gradient RP-HPLC conditions.

AnalyteStructural CharacteristicsRetention Time (tR, min)Selectivity (α)Resolution (Rs)
5-Nitrosalicylic Acid Carboxylic Acid + Para-Nitro5.8--
5-Nitrosalicylaldehyde Aldehyde + Para-Nitro8.4 1.62 6.5
3-Nitrosalicylaldehyde Aldehyde + Ortho-Nitro10.21.284.2
2-Nitrophenol Phenol + Ortho-Nitro11.61.183.1
Salicylaldehyde Aldehyde (No Nitro group)12.51.102.0

*Calculated relative to the immediately preceding eluting peak.

Experimental Protocol: A Self-Validating System

To ensure absolute trustworthiness in your analytical workflow, the following protocol is designed as a self-validating system . By incorporating 2-nitrophenol as an internal system suitability marker, the method continuously verifies column health and gradient reproducibility [3].

Phase 1: Mobile Phase Preparation
  • Aqueous Buffer (Mobile Phase A): Dissolve citric acid in MS-grade water to achieve a 50 mM concentration. Adjust the pH to exactly 2.2 using concentrated HCl or NaOH.

    • Causality: Strict pH control prevents retention time drift caused by the partial ionization of the phenolic hydroxyl group.

  • Organic Modifier (Mobile Phase B): Prepare a mixture of 90% Acetonitrile (HPLC grade) and 10% MS-grade water.

Phase 2: Chromatographic Conditions
  • Column: C18 Reverse-Phase (e.g., Phenomenex Luna, 250 mm × 4.6 mm, 5 µm particle size).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 37 °C.

  • Gradient Program:

    • 0.0 - 14.5 min: Linear ramp from 10% B to 42% B.

    • 14.5 - 15.0 min: Rapid return to 10% B.

    • 15.0 - 16.5 min: Re-equilibration at 10% B.

  • Detection: UV Absorbance at 380 nm (optimal wavelength for nitroaromatic conjugated systems).

  • Injection Volume: 10 µL.

Phase 3: System Suitability & Self-Validation

Prior to analyzing unknown synthetic batches, inject a resolution mixture containing 5-NSA, 3-NSA, and 2-nitrophenol.

  • Validation Criterion: The system is only considered valid for quantitative analysis if the resolution (

    
    ) between 5-NSA and 3-NSA is 
    
    
    
    . A drop below this threshold indicates stationary phase end-capping degradation or a shift in the mobile phase pH, triggering mandatory column replacement or buffer recreation.

Workflow & Logical Relationships Visualization

The following diagram maps the logical flow of the chromatographic separation, illustrating how stereoelectronic properties dictate the elution order of the isomers.

HPLC_Workflow Sample Sample Preparation (5-NSA & Isomers in ACN/H2O) Column Stationary Phase C18 RP-HPLC Column (5 µm) Sample->Column Logic Chromatographic Separation (Hydrophobic & H-Bonding Interactions) Column->Logic Mobile Mobile Phase Gradient Citrate Buffer (pH 2.2) / ACN Mobile->Column Elute1 Elution 1: 5-Nitrosalicylic Acid (Highly Polar, tR ~5.8 min) Logic->Elute1 Lowest Affinity Elute2 Elution 2: 5-Nitrosalicylaldehyde (Target, tR ~8.4 min) Logic->Elute2 Moderate Affinity Elute3 Elution 3: 3-Nitrosalicylaldehyde (Lipophilic via Intramolecular H-Bond, tR ~10.2 min) Logic->Elute3 High Affinity

Figure 1: RP-HPLC separation workflow and elution logic for 5-NSA and related nitroaromatic compounds.

References

  • Synthesis and hLDH Inhibitory Activity of Analogues to Natural Products with 2,8-Dioxabicyclo[3.3.1]nonane Scaffold Source: MDPI (Molecules) URL:[Link]

  • Method for preparing 5-nitrosalicylaldehyde (Patent CN103058874A)
  • Formation of 2-nitrophenol from salicylaldehyde as a suitable test for low peroxynitrite fluxes Source: Redox Biology (via NCBI/NLM) URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

2-Hydroxy-5-nitrosobenzaldehyde proper disposal procedures

This guide outlines the technical safety and disposal protocols for 2-Hydroxy-5-nitrosobenzaldehyde .[1] CRITICAL: Chemical Identification & Verification Before proceeding, you must verify the exact identity of your comp...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the technical safety and disposal protocols for 2-Hydroxy-5-nitrosobenzaldehyde .[1]

CRITICAL: Chemical Identification & Verification

Before proceeding, you must verify the exact identity of your compound.[1] There is a frequent nomenclature confusion between the Nitroso and Nitro variants in chemical inventories.[1]

Feature2-Hydroxy-5-nitrosobenzaldehyde (Target)2-Hydroxy-5-nitrobenzaldehyde (Common Analog)
CAS Number 89677-90-7 97-51-8
Functional Group Nitroso (-N=O)Nitro (-NO₂)
Appearance Green/Blue (monomer) or Yellow/Tan (dimer)Yellow to light orange powder
Reactivity High: Light-sensitive; exists in monomer-dimer equilibrium; potential shock sensitivity in pure form.[1][2][3][4]Moderate: Stable combustible solid; strong oxidant.[1]
Primary Use Photochemical reagent (e.g., spiropyran synthesis).[1]Intermediate for dyes/drugs.[1][5]

Warning: If your bottle is labeled CAS 97-51-8, follow standard "Nitro-aromatic" disposal procedures.[1] The guide below is specifically engineered for the higher-risk Nitroso (CAS 89677-90-7) variant.[1]

Part 1: Hazard Profile & Stabilization

2-Hydroxy-5-nitrosobenzaldehyde presents a dual-threat profile: the aldehyde group is prone to autoxidation (forming peracids), and the C-nitroso group is thermally unstable and energetic.[1]

Stability Risks
  • Dimerization: In the solid state, C-nitroso compounds often exist as azodioxy dimers.[1][6] Upon heating or dissolution, they dissociate into reactive monomers.[6] Do not heat waste containers.

  • Photo-instability: The compound degrades rapidly under UV/visible light.[1] Waste must be stored in amber glass or foil-wrapped containers to prevent uncontrolled decomposition.[1]

  • Incompatibility: Violent reactions may occur with:

    • Strong Bases: Induces polymerization or decomposition.[1]

    • Reducing Agents: Can generate heat and toxic byproducts (hydroxylamines).[1]

    • Primary Amines: Forms azo linkages exothermically.[1]

Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (solid); Half-mask with organic vapor cartridges (if in solution).[1]

  • Dermal: Double-gloving recommended.[1]

    • Inner: Nitrile (0.11 mm).

    • Outer: Nitrile (0.11 mm) or Laminate film (Silver Shield) for spill cleanup.

  • Eye: Chemical splash goggles (ANSI Z87.1).[1]

Part 2: Disposal Workflows

Workflow A: Commercial Disposal (Preferred)

The safest route for C-nitroso compounds is professional incineration.[1] In-lab chemical deactivation is discouraged due to the risk of forming toxic azo/azoxy polymers.[1]

  • Segregation:

    • Isolate from oxidizers, bases, and amines.

    • Do NOT bulk this waste with general organic solvents (especially acetone or chlorinated solvents) unless explicitly approved by your waste contractor.[1]

  • Packaging:

    • Place the solid or solution in a screw-cap amber glass jar .

    • Label clearly: "Hazardous Waste - Toxic/Reactive - 2-Hydroxy-5-nitrosobenzaldehyde".[1]

    • List "C-Nitroso Compound" on the waste tag to alert technicians of thermal sensitivity.[1]

  • Disposal Code:

    • Use D003 (Reactivity) if the specific lot shows shock sensitivity.[1]

    • Otherwise, classify as D001 (Ignitable solid) or P-listed equivalent depending on local regulations.[1]

Workflow B: Spillage & Contamination Cleanup

If the material is spilled, immediate containment is required to prevent dust generation and aerosolization.[1]

SpillResponse Start Spill Detected Type Identify State Start->Type Solid Solid / Powder Type->Solid Liquid Solution / Liquid Type->Liquid Wet Wet with inert solvent (e.g., Heptane/Mineral Oil) Solid->Wet Prevent Dust Absorb Absorb with Vermiculite or Sand (No Paper/Sawdust) Liquid->Absorb Contain Scoop Scoop into Amber Jar (Non-sparking tools) Wet->Scoop Absorb->Scoop Label Label as Hazardous Waste Scoop->Label Clean Wash area with soap & water (Collect rinsate) Label->Clean

Figure 1: Decision logic for immediate spill response. Note the prohibition of combustible absorbents like sawdust.[1]

Part 3: Technical Data Summary

PropertyValue / Protocol
Storage Temp 2–8°C (Refrigerated) to prevent thermal degradation.
Light Sensitivity High.[1] Store in amber glass or foil-wrapped containers.
Waste Stream High BTU Incineration .[1] Do not sewer.
Incompatible Absorbents Sawdust, Paper towels, Rag (Risk of fire/reaction).
Recommended Absorbents Vermiculite, Diatomaceous Earth, Sand.[1]
Decontamination Solution 10% Sodium Carbonate (aq) followed by water rinse (for surfaces only).[1]

References

  • National Institute of Standards and Technology (NIST). (2023).[1] Benzaldehyde, 2-hydroxy-5-nitro- (CAS 97-51-8) Spectral Data. NIST Chemistry WebBook.[1] [Link]1]

  • Chemical Abstracts Service (CAS). (2025).[1] Benzaldehyde, 2-hydroxy-5-nitroso- (CAS 89677-90-7) Record.[1][7] CAS Common Chemistry.[1][7] [Link]1][7]

  • Gowenlock, B. G., & Richter-Addo, G. B. (2004).[1] Preparations of C-Nitroso Compounds. Chemical Reviews, 104(7), 3353–3396. (Context on C-nitroso stability and dimerization).

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.[1] [Link]1]

Sources

Handling

Personal protective equipment for handling 2-Hydroxy-5-nitrosobenzaldehyde

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-5-nitrosobenzaldehyde Executive Summary & Hazard Profile 2-Hydroxy-5-nitrosobenzaldehyde (CAS: 89677-90-7)[1] is a highly reactive aromatic building block...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide for Handling 2-Hydroxy-5-nitrosobenzaldehyde

Executive Summary & Hazard Profile

2-Hydroxy-5-nitrosobenzaldehyde (CAS: 89677-90-7)[1] is a highly reactive aromatic building block frequently utilized by materials scientists and drug development professionals in the synthesis of photochromic materials, such as spiropyrans[2]. Due to the presence of both an aldehyde and a reactive nitroso (-NO) group, this compound presents specific handling challenges. Nitrosoaromatic compounds are highly electrophilic, susceptible to photo-degradation, and pose risks of acute oral toxicity, severe eye irritation, and skin sensitization (analogous to its nitro-derivative counterpart, 5-nitrosalicylaldehyde)[3][4].

To ensure operational success and laboratory safety, handling this compound requires strict adherence to light-protected environments, inert atmospheres, and causality-driven Personal Protective Equipment (PPE) selection.

Causality-Driven PPE Selection Matrix

Handling reactive nitroso compounds requires a strategic, multi-layered approach to PPE. Standard laboratory attire is insufficient when dealing with sensitizing dusts or high-temperature reflux operations involving polar solvents.

Table 1: Quantitative & Qualitative PPE Matrix for 2-Hydroxy-5-nitrosobenzaldehyde

PPE CategoryMaterial/SpecificationCausality (Why this choice?)Replacement/Maintenance Protocol
Gloves (Primary) Nitrile (Min 0.11 mm thickness)Protects against solid powder contact. Nitroso compounds can cause skin sensitization and irritation[3].Replace immediately if contaminated or torn.
Gloves (Secondary) Butyl Rubber or SilverShieldRequired when the compound is dissolved in polar aprotic solvents (e.g., DMF) which rapidly permeate standard nitrile.Use as an over-glove during solvent handling; inspect for degradation.
Eye Protection Snug-fitting Chemical Safety GogglesThe compound is a severe eye irritant[4]. Goggles prevent dust ingress better than standard safety glasses.Clean with appropriate lens wipes post-operation.
Body Protection Flame-retardant (FR) Lab CoatShields against accidental spills during high-temperature reflux operations[5].Launder through specialized chemical facility; do not wash at home.
Respiratory N95/P100 Particulate RespiratorEssential if weighing outside a containment enclosure to prevent inhalation of sensitizing dust[3].Discard after single use if exposed to airborne particulates.

Operational Workflow: Synthesis of Spiropyran Derivatives

To demonstrate proper handling, we outline a field-validated protocol for utilizing 2-Hydroxy-5-nitrosobenzaldehyde in the synthesis of photochromic spiropyran functional groups[2][5]. This self-validating procedure emphasizes the critical need for light-protected environments.

Exp_Workflow Step1 1. Reagent Addition 2-Hydroxy-5-nitrosobenzaldehyde Step2 2. Reflux (5 hours) Dark-Violet Solution Step1->Step2 Heat applied Step3 3. Light-Protected Stirring (Overnight at RT) Step2->Step3 Heat removed Step4 4. Precipitation Red-Brown Mixture Step3->Step4 Maturation Step5 5. Filtration & Washing Cold 2-butanone & Methanol Step4->Step5 Vacuum applied Step6 6. Final Product Shiny Yellow-Green Solid (56%) Step5->Step6 Impurities removed

Workflow for spiropyran synthesis via 2-Hydroxy-5-nitrosobenzaldehyde.

Step-by-Step Methodology
  • Environmental Preparation: Purge the reaction vessel with inert gas (Argon or Nitrogen) and shield all glassware with aluminum foil (or utilize amber flasks).

    • Causality: The nitroso group (-NO) is highly susceptible to photo-oxidation and degradation when exposed to ambient light and oxygen[6].

  • Reagent Transfer: Inside a certified chemical fume hood, carefully weigh the 2-Hydroxy-5-nitrosobenzaldehyde[1]. Transfer the solid directly into the reaction solvent.

    • Causality: Operating within the draft of the fume hood prevents the inhalation of fine particulates, which are suspected respiratory irritants[3][4].

  • Reflux Execution: Add the 2-hydroxy-5-nitrosobenzaldehyde to the reaction mixture. Observe the formation of a dark-violet solution. Heat the mixture to reflux for exactly 5 hours[5].

    • Causality: The distinct color change to dark-violet acts as a self-validating visual indicator that the nitroso compound has successfully solvated and initiated the condensation reaction.

  • Light-Protected Maturation: Remove the heat source and stir the reaction mixture overnight under strict protection from light[2].

    • Causality: Extended stirring ensures complete conversion. The mixture will transition to a red-brown color, precipitating a yellow-brown solid, indicating the successful formation of the spiropyran framework[5].

  • Isolation and Purification: Collect the solid precipitate via vacuum filtration. Wash the filter cake thoroughly with cold 2-butanone, followed by cold methanol[2].

    • Causality: Cold solvents remove unreacted starting materials and byproducts without dissolving the target shiny yellow-green solid (typical yield ~56%)[5].

Spill Response & Decontamination Protocol

In the event of an accidental release, immediate and calculated action is required to prevent sensitization and environmental contamination[6].

  • Evacuate and Assess: Isolate the spill area. Ensure the fume hood sash is lowered if the spill is contained inside.

  • Containment (Solid Spills): Do not dry sweep, as this aerosolizes the sensitizing dust. Lightly mist the powder with water or a compatible solvent to suppress dust generation, then collect it using damp, inert absorbent pads[4].

  • Containment (Solution Spills): Apply an inert absorbent material (e.g., vermiculite or universal spill pads) over the liquid.

  • Decontamination: Wash the affected surface with a mild alkaline solution (nitroso compounds can sometimes be solubilized or neutralized by base), followed by copious amounts of soap and water[3].

Waste Disposal & Neutralization Plan

Improper disposal of nitrosoaromatics can lead to severe environmental toxicity or dangerous secondary reactions[6].

  • Categorization: Label all associated waste explicitly as "Hazardous Organic Waste - Contains Nitrosoaromatics".

  • Chemical Incompatibilities: Never mix nitroso waste with strong reducing agents (e.g., sodium borohydride) or primary amines in the same waste carboy. Doing so can generate explosive diazo compounds or trigger highly exothermic reactions.

  • Final Disposition: High-temperature incineration is the only acceptable disposal method to ensure the complete destruction of the aromatic ring and nitrogen-containing functional groups. Do not discharge into the laboratory sink or local environment[6].

References

Sources

© Copyright 2026 BenchChem. All Rights Reserved.